molecular formula C42H52N5O8P B10831803 5-Me-dC(Ac) amidite

5-Me-dC(Ac) amidite

カタログ番号: B10831803
分子量: 785.9 g/mol
InChIキー: YFUQEQDYBKCNTE-JVPMPJDISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Me-dC(Ac) amidite is a useful research compound. Its molecular formula is C42H52N5O8P and its molecular weight is 785.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Me-dC(Ac) amidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Me-dC(Ac) amidite including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H52N5O8P

分子量

785.9 g/mol

IUPAC名

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37?,38-,39-,56?/m1/s1

InChIキー

YFUQEQDYBKCNTE-JVPMPJDISA-N

異性体SMILES

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

正規SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

製品の起源

United States

Foundational & Exploratory

Engineering Epigenetic Oligonucleotides: A Technical Guide to 5-Methyl-2'-deoxycytidine Acetyl Phosphoramidite

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the rapidly evolving fields of epigenetic research, therapeutic antisense oligonucleotides (ASOs), and molecular diagnostics, the precision of synthetic DNA modifications is paramount. Among these modifications, 5-Methyl-2'-deoxycytidine (5-Me-dC) stands out as a critical building block. Specifically, the acetyl-protected variant—N4-Acetyl-5'-O-DMT-5-methyl-2'-deoxycytidine 3'-CE phosphoramidite (CAS: 1873306-74-1) —solves a fundamental chemical conflict in solid-phase oligonucleotide synthesis: the need to protect the exocyclic amine during chain elongation without requiring harsh deprotection conditions that destroy sensitive downstream modifications[].

Molecular Specifications
  • Chemical Name: N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide[]

  • CAS Number: 1873306-74-1[]

  • Molecular Formula: C₄₂H₅₂N₅O₈P[]

  • Molecular Weight: 785.86 g/mol []

  • Purity Standard: ≥98% by HPLC (Required for therapeutic and diagnostic applications)[]

The Biological and Biophysical Rationale

Epigenetic Significance

5-Methylcytosine (5mC) is widely recognized as the "fifth base" of DNA, playing an essential role in the heritable control of gene expression, predominantly localizing within CpG islands[2]. In vivo, specialized DNA methyltransferases (DNMTs) install this mark. More importantly, 5mC is the direct substrate for Ten-Eleven Translocation (TET) enzymes, which drive active DNA demethylation by iteratively oxidizing 5mC into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)[2][3].

TET_Pathway C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMTs hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET Oxidation fC 5-Formylcytosine (5fC) hmC->fC TET Oxidation caC 5-Carboxylcytosine (5caC) fC->caC TET Oxidation caC->C TDG / BER

TET-mediated active DNA demethylation pathway.

Thermodynamic Duplex Stabilization

Beyond epigenetics, 5-Me-dC is heavily utilized in ASO design. The causality behind this choice lies in thermodynamics: the hydrophobic nature of the C5-methyl group expels water molecules from the major groove of the DNA duplex[4]. This entropy-driven process elicits enhanced target binding, increasing the melting temperature (Tm) of the oligonucleotide-target duplex by approximately +0.5°C per 5-Me-dC incorporation compared to unmethylated cytidine[4].

The Chemical Rationale: Why N4-Acetyl Protection?

In standard phosphoramidite chemistry, the exocyclic amine of cytidine is protected with a Benzoyl (Bz) group. While robust, removing a benzoyl group requires harsh ammonolysis (e.g., concentrated NH₄OH at 55°C for 8–16 hours).

The Problem: If an oligonucleotide contains highly sensitive epigenetic bases (like 5fC or 5caC) or delicate fluorophores, these harsh alkaline conditions will induce degradation, base-cleavage, or unwanted side reactions[2].

The Solution: The N4-Acetyl (Ac) protecting group (CAS 1873306-74-1) is significantly more electrophilic and labile than the benzoyl group[]. This allows for "UltraMild" deprotection strategies , utilizing reagents like potassium carbonate in methanol (K₂CO₃/MeOH) at room temperature[2]. This ensures that the structural integrity of the entire oligonucleotide—including fragile downstream modifications—is perfectly preserved.

Quantitative Comparison of Cytidine Amidites
ParameterStandard 5-Me-dC(Bz)5-Me-dC(Ac) (CAS 1873306-74-1)
Exocyclic Amine Protection Benzoyl (Bz)Acetyl (Ac)
Primary Deprotection Reagent NH₄OH (Aqueous Ammonia)0.05 M K₂CO₃ in Methanol
Deprotection Kinetics 55°C for 8-16 hoursRoom Temperature for 4 hours
Compatibility with 5fC / 5caC Incompatible (Induces Degradation)Highly Compatible (UltraMild)
Duplex Stability (ΔTm) +0.5°C per insertion+0.5°C per insertion

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high-fidelity incorporation of 5-Me-dC(Ac) into synthetic oligonucleotides, the following step-by-step protocol must be executed. This workflow is designed as a self-validating system, where each step includes a specific analytical checkpoint to guarantee causality and experimental trust.

Step 1: Reagent Preparation & Moisture Control
  • Action: Dissolve the 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile to achieve a 0.1 M concentration.

  • Causality: Phosphoramidites are highly susceptible to moisture-induced hydrolysis, which converts the reactive P(III) species into an unreactive H-phosphonate.

  • Validation: Perform Karl Fischer titration on the diluent. Proceed only if H₂O < 30 ppm.

Step 2: Coupling Phase
  • Action: Co-deliver the 0.1 M amidite solution and an acidic activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole) to the solid support for 3 to 6 minutes.

  • Causality: The activator protonates the diisopropylamino group, generating a highly reactive tetrazolide intermediate that rapidly attacks the 5'-hydroxyl of the growing oligonucleotide chain.

  • Validation: Monitor the trityl cation (DMT⁺) release during the subsequent detritylation step via UV-Vis spectroscopy at 498 nm. A calculated coupling efficiency of >98.5% validates the step.

Step 3: Capping Phase
  • Action: Flush the column with Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B).

  • Causality: Any unreacted 5'-hydroxyl groups must be permanently acetylated to prevent the formation of (n-1) deletion sequences, which are notoriously difficult to purify away from the full-length product.

Step 4: Oxidation Phase
  • Action: Treat the support with 0.02 M Iodine in THF/Pyridine/Water.

  • Causality: The unstable phosphite triester linkage P(III) is oxidized to a stable phosphate triester P(V), locking the internucleotide bond in place.

Step 5: Cleavage and UltraMild Deprotection
  • Action: Cleave the oligonucleotide from the solid support and remove the N4-acetyl protecting groups by incubating the support in 0.05 M K₂CO₃ in Methanol for 4 hours at room temperature[2].

  • Causality: The acetyl group is cleaved via transesterification rather than harsh ammonolysis, preserving downstream sensitive modifications[2].

  • Validation: Analyze the crude product via ESI-MS or MALDI-TOF. The exact mass match and the absence of a +42 Da mass shift confirms complete deacetylation without base degradation.

Synthesis_Workflow Start Solid Support Detritylation 1. Detritylation (TCA / DCM) Start->Detritylation Coupling 2. Coupling (5-Me-dC(Ac) Amidite) Detritylation->Coupling Capping 3. Capping (Ac2O / NMI) Coupling->Capping Oxidation 4. Oxidation (I2 / Pyridine / H2O) Capping->Oxidation Oxidation->Detritylation Next Cycle Deprotection 5. UltraMild Deprotection (K2CO3 / MeOH) Oxidation->Deprotection Final Step

Solid-phase oligonucleotide synthesis cycle using UltraMild chemistry.

Advanced Applications in Diagnostics and Therapeutics

  • Therapeutic Antisense Oligonucleotides (ASOs): Unmethylated CpG motifs in synthetic DNA are recognized by Toll-like receptor 9 (TLR9), triggering a strong innate immune response. By substituting standard dC with 5-Me-dC, drug developers can effectively "cloak" the ASO from the immune system while simultaneously increasing its binding affinity to the target mRNA[4].

  • Epigenetic MRI (eMRI): Advanced non-invasive brain imaging techniques rely on stable isotope labeling. Custom oligonucleotides synthesized with isotope-labeled 5-Me-dC phosphoramidites are used as highly specific calibration standards to map DNA methylation dynamics in intact brain hemispheres via 13C-Magnetic Resonance Spectroscopic Imaging[5].

References

  • Thermo Scientific 5me-dC Phosphoramidite, standard grade, serum vial bottle 5 g | Buy Online | Thermo Scientific™ | Fisher Scientific. fishersci.
  • CAS 1873306-74-1 (N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite). bocsci.com.
  • DNA methylation Epigenetic Oligonucleotide - Bio-Synthesis. biosyn.com.
  • Epigenetic MRI: Noninvasive Imaging of DNA Methylation in the Brain | bioRxiv. biorxiv.org.
  • gLEN REsEaRch EPigENEtic BasEs REPORt. glenresearch.com.

Sources

Optimizing Solid-Phase Oligonucleotide Synthesis: A Technical Analysis of 5-Me-dC(Ac) vs. 5-Me-dC(Bz) Phosphoramidites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 5-methyl-2'-deoxycytidine (5-Me-dC) into synthetic oligonucleotides is a fundamental technique in the development of antisense therapeutics, diagnostic hybridization probes, and epigenetic models. The addition of a C5-methyl group increases the hydrophobicity of the nucleic acid duplex, which helps exclude water molecules from the major groove and enhances thermodynamic stability, typically raising the melting temperature (Tm) by 1.3°C to 1.5°C per insertion[1][2].

While the nucleobase modification itself is standardized, the choice of the exocyclic amine (N4) protecting group on the phosphoramidite—specifically Acetyl (Ac) versus Benzoyl (Bz) —profoundly dictates the synthesis workflow, deprotection kinetics, and ultimate purity of the final oligonucleotide[2]. This whitepaper explores the chemical mechanics, transamination risks, and experimental protocols associated with these two distinct amidites.

The Chemical Mechanics of N4-Protection

During phosphoramidite-based solid-phase oligonucleotide synthesis, the exocyclic primary amines of nucleobases must be protected to prevent unwanted branching or phosphitylation.

5-Me-dC(Bz): The Historical Standard

The Benzoyl (Bz) protecting group has served as the traditional standard for 5-Me-dC protection[2]. The benzoyl moiety is highly stable and provides robust protection during iterative coupling cycles. However, its chemical stability necessitates relatively harsh and prolonged deprotection conditions. Complete removal of the benzoyl group requires treatment with concentrated ammonium hydroxide (NH4OH) at 55°C for 8 to 17 hours[3]. Furthermore, the benzoyl group is entirely incompatible with UltraMild deprotection conditions (e.g., potassium carbonate in methanol), as it resists cleavage under these milder parameters[2].

5-Me-dC(Ac): The Modern Solution

The Acetyl (Ac) protecting group was introduced to accommodate high-throughput, rapid-cleavage, and UltraMild synthesis strategies[2][4]. The acetyl carbonyl is less sterically hindered and more electrophilic than its benzoyl counterpart, making it highly labile to nucleophilic attack by deprotection reagents. This allows for rapid deprotection and full compatibility with sensitive oligonucleotide modifications that cannot withstand prolonged heating in strong bases[4].

The Causality of Transamination in Fast Deprotection

To accelerate oligonucleotide synthesis, laboratories frequently utilize AMA —a 1:1 (v/v) mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine[5]. AMA drastically reduces deprotection time from overnight to just 10 minutes at 65°C[3].

However, subjecting 5-Me-dC(Bz) to AMA introduces a critical failure mode: N4-Methyl Transamination [2].

The Mechanism of Transamination

Methylamine is a highly aggressive nucleophile. During the deprotection of the benzoyl group, competitive reaction pathways emerge. The desired pathway is the nucleophilic attack on the benzoyl carbonyl to yield the unprotected 5-Me-dC. However, methylamine can alternatively attack the C4 carbon of the pyrimidine ring. This nucleophilic aromatic substitution displaces the benzamide leaving group, covalently attaching the methylamine to the N4 position.

This side reaction generates a 5-Methyl-N4-methyl-dC mutation at a rate of approximately 4% to 7% per 5-Me-dC insertion[1][2]. In therapeutic development, a 7% mutation rate per modified base is catastrophic for sequence fidelity and target binding.

Why Acetyl Prevents Transamination

5-Me-dC(Ac) circumvents this side reaction entirely[2]. Because the acetyl carbonyl is significantly more reactive than the benzoyl carbonyl, the kinetics of the reaction heavily favor the attack on the protecting group rather than the C4 carbon. The methylamine nucleophile rapidly and exclusively attacks the acetyl carbonyl, resulting in clean hydrolysis without any detectable N4-methyl transamination[2].

G Bz 5-Me-dC(Bz) Amidite AMA1 AMA Reagent (NH4OH:MeNH2) Bz->AMA1 Fast Cleavage (10 min, 65°C) NH4OH Standard NH4OH (55°C, 8-17h) Bz->NH4OH Slow Cleavage Ac 5-Me-dC(Ac) Amidite AMA2 AMA Reagent (NH4OH:MeNH2) Ac->AMA2 Fast Cleavage (10 min, 65°C) Transam Transamination Side-Product (5-Methyl-N4-methyl-dC) ~7% Mutation AMA1->Transam Nucleophilic displacement of benzamide by MeNH2 Clean2 Clean 5-Me-dC Target Oligo AMA2->Clean2 Clean Hydrolysis (No Transamination) Clean1 Clean 5-Me-dC Target Oligo NH4OH->Clean1 Standard Hydrolysis

Figure 1: Reaction pathways and transamination risks of 5-Me-dC amidites during deprotection.

Quantitative Comparison

The following table summarizes the operational parameters and compatibility profiles of both amidites to guide experimental design.

Parameter5-Me-dC(Bz)5-Me-dC(Ac)
Protecting Group Benzoyl (Bz)Acetyl (Ac)
Standard Deprotection NH4OH, 55°C, 8–17h[3]NH4OH, 55°C, 8–17h
Fast Deprotection (AMA) Incompatible (Causes Mutation)Compatible (10 min, 65°C)[1]
Transamination Risk ~4–7% mutation with AMA[1][2]0%[2]
UltraMild Compatibility Incompatible[2]Compatible[2][4]
Duplex Stabilization +1.3°C to 1.5°C per insert[1][2]+1.3°C to 1.5°C per insert[1][2]

Self-Validating Experimental Protocol: AMA Deprotection Workflow

To achieve high-throughput synthesis without compromising sequence fidelity, researchers must adopt a systemic approach when utilizing AMA. The following protocol ensures clean incorporation of 5-Me-dC using the Acetyl-protected amidite.

Phase 1: Reagent Preparation
  • Amidite Dilution : Dissolve 5-Me-dC(Ac)-CE Phosphoramidite in anhydrous acetonitrile to a standard concentration of 0.1 M[1]. Ensure the water content of the diluent is strictly <30 ppm to prevent degradation of the phosphoramidite.

  • Protecting Group Matching : When using AMA, ensure that all other standard phosphoramidites on the synthesizer are AMA-compatible (e.g., use Ac-dC instead of Bz-dC, and dmf-dG instead of ibu-dG) to prevent transamination across the entire sequence.

  • AMA Preparation : Prepare a fresh 1:1 (v/v) mixture of 28% aqueous Ammonium Hydroxide and 40% aqueous Methylamine[5].

Phase 2: Automated Solid-Phase Synthesis
  • Coupling : Execute standard coupling cycles on the automated DNA synthesizer. The coupling efficiency and required contact time for 5-Me-dC(Ac) are identical to standard dC amidites; no programmatic changes are necessary[1].

  • Oxidation & Capping : Proceed with standard iodine-based oxidation and acetic anhydride capping.

Phase 3: Cleavage and Deprotection
  • Support Cleavage : Following the final detritylation, flush the solid support (CPG or Macroporous Polystyrene) with the AMA reagent at room temperature for 10 minutes to cleave the oligonucleotide from the linker.

  • Base Deprotection : Transfer the eluted oligonucleotide/AMA solution to a tightly sealed, pressure-rated vial. Incubate the solution at 65°C for exactly 10 minutes[3].

    • Causality Check: The high electrophilicity of the acetyl group ensures that the methylamine strictly hydrolyzes the protecting group, leaving the C4 position intact[2].

  • Quenching : Rapidly cool the vial on ice for 5 minutes to halt all chemical activity. Evaporate the AMA reagent using a centrifugal vacuum concentrator (SpeedVac).

Phase 4: Self-Validating Quality Control
  • RP-HPLC Analysis : Analyze the crude oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Validation Criteria : The chromatogram should yield a single, sharp product peak. If transamination had occurred (e.g., if a Bz-protected amidite was mistakenly used), a distinct secondary peak representing the +14 Da N4-methyl mutant would resolve adjacent to the main product peak at an abundance of ~5-7%[2]. The absence of this secondary peak validates the success of the Ac-protection strategy.

References

Sources

Thermodynamic Stabilization of Nucleic Acids via 5-Methylcytosine (5-Me-dC): Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modification of cytosine to 5-Methylcytosine (5-Me-dC) is a critical tool in nucleic acid engineering, offering a predictable method to increase the melting temperature (


) of DNA duplexes and triplexes without altering Watson-Crick hydrogen bonding specificity. Unlike high-affinity analogues like LNA (Locked Nucleic Acid) or PNA (Peptide Nucleic Acid), 5-Me-dC provides a "mild" stabilization effect—typically 0.5°C to 1.3°C per substitution  in DNA duplexes. This makes it ideal for fine-tuning hybridization kinetics in PCR primers, molecular beacons, and therapeutic oligonucleotides where maintaining enzyme compatibility (e.g., with polymerases) is essential.
The Physicochemical Mechanism of Stabilization

To effectively utilize 5-Me-dC, one must understand why it stabilizes the double helix. The stabilization is not due to stronger hydrogen bonding between Guanine and Cytosine. Instead, it arises from vertical interactions and solvent effects.

1.1 Base Stacking (Enthalpic Contribution)

The methyl group at the C5 position of the cytosine ring projects into the major groove of the B-form DNA helix. This additional bulk increases the surface area available for van der Waals forces between adjacent base pairs (vertical stacking).

  • Polarizability: The methyl group increases the polarizability of the base, enhancing the London dispersion forces between stacked bases.

  • Geometry: The methyl group facilitates a slight overwinding of the helix in certain contexts (e.g., CpG steps), optimizing the stacking geometry.

1.2 The Hydrophobic Effect (Entropic Contribution)

The major groove of DNA is lined with ordered water molecules.

  • Water Release: The hydrophobic methyl group displaces these ordered water molecules into the bulk solvent.

  • Entropy Gain: The release of constrained water molecules increases the total entropy of the system (

    
    ), which is thermodynamically favorable for duplex formation.
    
1.3 Visualizing the Mechanism

The following diagram illustrates the causal pathway of 5-Me-dC stabilization.

G cluster_0 Chemical Modification cluster_1 Thermodynamic Drivers node_5Me 5-Me-dC Substitution node_Methyl C5-Methyl Group (Major Groove) node_5Me->node_Methyl node_Stacking Enhanced Base Stacking (Increased Polarizability) node_Methyl->node_Stacking van der Waals node_Hydrophobic Hydrophobic Effect (Water Displacement) node_Methyl->node_Hydrophobic Steric projection node_Enthalpy Favorable Enthalpy (ΔH < 0) node_Stacking->node_Enthalpy node_Entropy Favorable Solvent Entropy (ΔS > 0) node_Hydrophobic->node_Entropy node_Tm Increased Tm (Duplex Stability) node_Enthalpy->node_Tm node_Entropy->node_Tm

Figure 1: Mechanistic pathway of DNA stabilization via 5-Methylcytosine modification.

Quantitative Analysis: Tm Impact

The magnitude of


 increase is sequence-dependent. The stabilization is most pronounced when multiple 5-Me-dC bases are present, particularly in CpG or CpC contexts.
Nucleic Acid ContextModificationApprox.[1][2][3][4][5][6][7][8]

per Substitution
Mechanism Dominance
DNA:DNA Duplex dC

5-Me-dC
+0.5°C to +1.3°C Base Stacking (Enthalpy)
DNA:RNA Hybrid dC

5-Me-dC
+0.5°C to +1.0°C Stacking & Structure
Triplex DNA dC

5-Me-dC
+3.0°C to +10.0°C *pH Independence & Entropy

*Note: In triplex formation, 5-Me-dC also extends the pH range of stability by elevating the pKa of N3, facilitating Hoogsteen pairing at neutral pH.

Strategic Applications in R&D
3.1 High-Performance Primer Design

In PCR, 5-Me-dC is used to increase the


 of short primers without increasing their length.
  • Use Case: Amplifying AT-rich regions where a standard primer would be too long (prone to secondary structures) to achieve the annealing temperature (

    
    ) of 60°C.
    
  • Design Rule: Replace dC with 5-Me-dC in the 5' or central region. Avoid the 3' end if using polymerases sensitive to methylation (though Taq is generally tolerant).

3.2 Molecular Beacons and Probes

For hybridization probes, specificity is governed by the difference in


 between the perfect match and a mismatch.
  • Strategy: Using 5-Me-dC allows for shorter probes with higher

    
    . Shorter probes are more sensitive to single-base mismatches (SNPs) because a single mismatch disrupts a larger percentage of the total stacking energy.
    
3.3 Therapeutic Oligonucleotides (Gapmers)

In antisense drug development, 5-Me-dC is often combined with phosphorothioate backbones.

  • Benefit: It mitigates the immune stimulation (CpG motifs are less immunogenic when methylated) while enhancing nuclease resistance and duplex stability.

Experimental Protocol: Validating Tm Increase

To verify the stabilization effect of 5-Me-dC in your specific sequence context, a UV thermal denaturation experiment is the gold standard.

4.1 Materials
  • Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 (Standard melting buffer).

  • Oligos: Unmodified Control (Sequence A) and Modified Target (Sequence A with 5-Me-dC).

  • Instrument: UV-Vis Spectrophotometer with Peltier temperature control (e.g., Cary 3500, Beckman DU-800).

4.2 Workflow

Protocol Step1 1. Sample Prep Mix equimolar strands (Final: 1-2 µM) Step2 2. Degassing Remove bubbles (Vacuum/Sonication) Step1->Step2 Step3 3. Annealing Heat to 95°C (5 min) Slow cool to 20°C Step2->Step3 Step4 4. Data Acquisition Ramp 0.5°C/min Measure A260 Step3->Step4 Step5 5. Analysis Calc 1st Derivative (dA/dT) Step4->Step5

Figure 2: Workflow for UV thermal denaturation analysis.

4.3 Step-by-Step Methodology
  • Preparation: Dilute complementary strands to 2 µM in the melting buffer. Ensure the 5-Me-dC strand and the unmodified control are prepared in identical buffers to avoid salt-induced artifacts.

  • Annealing: Heat samples to 95°C for 5 minutes to denature, then cool slowly (1°C/min) to room temperature to ensure proper duplex formation.

  • Ramp: Place cuvettes in the spectrophotometer. Ramp temperature from 20°C to 90°C at a rate of 0.5°C or 1.0°C per minute .

  • Detection: Monitor Absorbance at 260 nm (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. Temperature.
      
    • Calculate the first derivative (

      
      ). The peak of this derivative curve corresponds to the 
      
      
      
      .
    • Compare the

      
       of the 5-Me-dC duplex against the unmodified control.
      
Troubleshooting & Limitations
  • Polymerase Stalling: While Taq polymerase generally reads through 5-Me-dC, some high-fidelity proofreading enzymes may stall or exhibit reduced processivity. Always validate enzyme compatibility if the modified oligo serves as a template.

  • G-Quadruplexes: In G-rich sequences, C-rich complements modified with 5-Me-dC can inadvertently stabilize i-motif structures (pH dependent), potentially competing with duplex formation.

  • Over-Stabilization: In mismatch discrimination assays, too much stabilization (e.g., full substitution) can reduce specificity. Use 5-Me-dC sparsely to achieve the target

    
    .
    
References
  • Thermodynamics of 5-Me-dC Stabilization MDPI. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. [Link][9]

  • Triplex vs Duplex Stability Xodo, L. E., et al. (1991). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic Acids Research.[2][8] [Link]

  • Base Stacking Mechanisms Sowers, L. C., et al. (1988). Equilibrium and kinetic analysis of the interaction of 5-methylcytosine with the DNA double helix. Biochemistry. [Link]

  • Primer Design Applications Lebedev, Y., et al. (1996). Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR and sequencing. Genetic Analysis: Biomolecular Engineering. [Link]

  • UV Melting Protocol Standards Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides. [Link]

Sources

Technical Guide: The Role of 5-Me-dC in Epigenetic Gene Silencing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2'-deoxycytidine (5-Me-dC) is the "fifth base" of the genome, serving as the primary molecular effector of epigenetic gene silencing in mammals.[1][2] Unlike genetic mutations, 5-Me-dC modifications are reversible, making them high-value targets for therapeutic intervention in oncology and developmental disorders.

This guide analyzes the mechanistic causality of 5-Me-dC-mediated silencing, compares high-fidelity detection methodologies (Bisulfite vs. Enzymatic), and provides a self-validating protocol for antibody specificity—a critical quality gate often overlooked in chromatin immunoprecipitation (ChIP) workflows.

Part 1: Mechanistic Foundations of Silencing

The silencing capacity of 5-Me-dC is not intrinsic to the methyl group itself but arises from its ability to physically obstruct transcriptional machinery and recruit repressive complexes.

The Writer-Reader-Eraser Axis
  • Writers (DNMTs): DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine.[3]

    • Causality: DNMT3A/B establish de novo patterns during development, while DNMT1 maintains these patterns during replication by recognizing hemimethylated DNA via its UHRF1 interaction.

  • The Mark (5-Me-dC): The methyl group protrudes into the major groove of the DNA helix. This steric alteration prevents the binding of methylation-sensitive transcription factors (e.g., CTCF, c-Myc).

  • Readers (MBDs): The primary silencing force is the recruitment of Methyl-CpG Binding Domain (MBD) proteins (MeCP2, MBD1, MBD2).

  • Effector Complex (NuRD): MBDs recruit the Nucleosome Remodeling and Deacetylase (NuRD) complex. NuRD contains Histone Deacetylases (HDAC1/2) which remove acetyl groups from histone tails (H3K9ac), leading to chromatin compaction (heterochromatinization) and stable gene silencing.

Pathway Visualization

The following diagram illustrates the hierarchical recruitment mechanism leading to transcriptional repression.

SilencingPathway DNMT DNMT3A/3B (De Novo Methylation) Me_CpG 5-Me-dC (Methylated CpG) DNMT->Me_CpG CpG Unmethylated CpG (Open Chromatin) CpG->Me_CpG Methyl Transfer (SAM -> SAH) MBD MBD Proteins (MeCP2, MBD2) Me_CpG->MBD Recruitment via Major Groove NuRD NuRD Complex (HDAC1/2, Mi-2) MBD->NuRD Protein-Protein Interaction Chromatin Chromatin Compaction (Heterochromatin) NuRD->Chromatin Deacetylation (H3K9ac -> H3K9) Silencing Gene Silencing (Transcriptional Repression) Chromatin->Silencing Steric Hindrance

Caption: Hierarchical pathway of 5-Me-dC mediated gene silencing, from enzymatic methylation to chromatin compaction.[4]

Part 2: Detection & Quantification Methodologies

Accurate mapping of 5-Me-dC is prerequisite to understanding its role. The field is shifting from chemical conversion (Bisulfite) to enzymatic conversion (EM-seq) to preserve DNA integrity.[5]

Comparative Analysis: Bisulfite vs. Enzymatic

Bisulfite sequencing (BS-Seq) has long been the gold standard but suffers from severe DNA degradation (up to 99% loss). Enzymatic Methyl-seq (EM-seq) utilizes a two-step enzymatic process (TET2/T4-BGT followed by APOBEC) to detect 5-mC without destructive heat/chemical treatment.[6]

FeatureBisulfite Sequencing (BS-Seq)Enzymatic Methyl-seq (EM-seq)Technical Implication
Conversion Mechanism Chemical (Sodium Bisulfite)Enzymatic (TET2 + APOBEC)EM-seq preserves long reads.
DNA Damage High (Fragmentation/Depurination)NegligibleBS-Seq requires higher input DNA.
GC Coverage Biased (Loss of GC-rich regions)BalancedEM-seq is superior for CpG islands.
5-mC vs 5-hmC Indistinguishable (Both read as C)IndistinguishableBoth require oxidative BS (oxBS) or TAB-seq to differentiate.
Library Yield LowHighEM-seq preferred for cfDNA/single-cell.
Workflow Visualization

The distinction in library preparation chemistry is critical for experimental design.

MethodComparison cluster_BS Bisulfite Sequencing (Harsh) cluster_EM Enzymatic Methyl-seq (Gentle) DNA Genomic DNA (5-mC + 5-hmC) BS_Treat Sodium Bisulfite (High Heat/Low pH) DNA->BS_Treat TET Step 1: TET2 + T4-BGT (Protects 5-mC/5-hmC) DNA->TET BS_Result Unmethylated C -> U High Fragmentation BS_Treat->BS_Result APOBEC Step 2: APOBEC3A (Deaminates C -> U) TET->APOBEC EM_Result Intact DNA Library Balanced GC Profile APOBEC->EM_Result

Caption: Comparison of chemical (Bisulfite) vs. enzymatic (EM-seq) conversion workflows for 5-Me-dC detection.

Part 3: Protocol – Validated Dot Blot for 5-Me-dC Specificity

Context: Many commercial antibodies cross-react between 5-mC and 5-hmC, leading to false positives in MeDIP-seq data. Objective: Establish a self-validating system to confirm antibody specificity before library preparation.

Reagents
  • Control DNA Oligos (70-mer):

    • C-Oligo: 100% Cytosine (Unmethylated).

    • 5mC-Oligo: 100% 5-Methylcytosine.

    • 5hmC-Oligo: 100% 5-Hydroxymethylcytosine.

  • Membrane: Positively charged Nylon membrane (Hybond-N+).

  • Blocking Buffer: 5% Non-fat dry milk in TBST.

Step-by-Step Methodology
  • DNA Preparation (The Variable Control):

    • Dilute each oligo to 100 ng/µL.

    • Prepare a 2-fold serial dilution series (100 ng, 50 ng, 25 ng, 12.5 ng, 6.25 ng) in TE buffer.

    • Why: Serial dilution allows determination of the limit of detection (LOD) and linearity of the signal.

  • Spotting:

    • Spot 1 µL of each dilution onto the Nylon membrane.

    • Include a "Loading Control" spot (Methylene Blue stainable DNA) to verify DNA retention.

    • UV crosslink (120 mJ/cm²) to covalently bind DNA.

  • Immunoblotting:

    • Block membrane for 1 hour at RT.

    • Incubate with primary anti-5-Me-dC antibody (1:1000) overnight at 4°C.

    • Critical Step: If testing specificity, run a parallel blot with anti-5-hmC.

  • Detection & Validation Logic (The "Self-Validating" System):

    • Develop using HRP-conjugated secondary antibody and ECL.

    • Pass Criteria: Signal is observed only in the 5mC-Oligo row.

    • Fail Criteria: Signal appears in the C-Oligo row (non-specific binding) or 5hmC-Oligo row (cross-reactivity).

    • Causality: This confirms that any signal in your downstream MeDIP-seq is truly derived from methylation and not hydroxymethylation or background noise.

Part 4: Therapeutic Implications (Epi-Drugs)

Targeting the 5-Me-dC machinery is a cornerstone of epigenetic therapy, particularly in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).

  • Mechanism of Action: DNMT inhibitors (DNMTi) like Azacitidine and Decitabine are cytidine analogs.

  • Causality:

    • Incorporation into DNA during replication.[3][4]

    • Covalent trapping of DNMT enzymes (irreversible binding).

    • Depletion of the cellular DNMT pool.

    • Passive demethylation during subsequent cell divisions.

    • Re-expression of silenced Tumor Suppressor Genes (TSGs) like p15INK4B.

References

  • Vertex Pharmaceuticals/NIH. (2025). Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. National Institutes of Health. [Link]

  • Frontiers in Pharmacology. (2022). Recent progress in DNA methyltransferase inhibitors as anticancer agents.[3][4][7] Frontiers.[3] [Link]

  • Science. (2022).[8] MBD5 and MBD6 couple DNA methylation to gene silencing via the J-domain protein SILENZIO.[8] eScholarship/Science. [Link]

  • PubChem. (2025). 5-Methyl-2'-deoxycytidine Compound Summary. National Library of Medicine. [Link]

Sources

Engineering Epigenetic DNA: A Technical Guide to 5-Me-dC and 5-hmC Phosphoramidite Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from standard genomic sequencing to high-resolution epigenetic profiling has fundamentally shifted the landscape of synthetic oligonucleotide chemistry. At the core of this shift are two critical cytosine modifications: 5-Methyl-2'-deoxycytidine (5-Me-dC) and 5-Hydroxymethyl-2'-deoxycytidine (5-hmC) . While 5-Me-dC has long been utilized to increase duplex stability in antisense oligonucleotides (ASOs) and study transcriptional silencing, the discovery of 5-hmC as the "sixth base"—an active intermediate in DNA demethylation—has necessitated new synthetic paradigms.

This whitepaper provides an in-depth mechanistic analysis of these two phosphoramidites, detailing their thermodynamic impacts on DNA, their biological applications, and self-validating protocols for their successful incorporation into synthetic oligonucleotides.

The Epigenetic Dichotomy: Mechanistic Impact on Duplex Stability

The addition of a single functional group to the C5 position of cytosine drastically alters the biophysical properties of the resulting DNA duplex. Understanding the causality behind these thermodynamic shifts is essential for rational drug design and probe development.

The Hydrophobic Effect of 5-Me-dC

Incorporating 5-Me-dC into an oligonucleotide increases the melting temperature (


) of the duplex. Mechanistically, the C-5 methyl group is highly hydrophobic. Its presence in the major groove excludes water molecules, reducing the local dielectric constant. This exclusion enhances base-stacking interactions and strengthens the hydrogen bonding of the G-C pair. Studies on 1 demonstrate an enthalpic stabilization, yielding an increase of approximately +0.5 °C to +1.0 °C per methylation event[1].
The Steric and Polar Disruption of 5-hmC

Conversely, the oxidation of 5-Me-dC to 5-hmC by TET enzymes introduces a polar hydroxyl group (-OH). This modification reverts the duplex-stabilizing effects of methylation. The hydroxyl group alters the hydration shell within the major groove and introduces steric hindrance, which destabilizes the helix and reduces the melting temperature back to—or slightly below—that of unmodified cytosine. This structural relaxation is biologically critical, as it facilitates 2[2].

Quantitative Comparison

The following table summarizes the biophysical divergence between these modifications:

ModificationStructural Alteration at C5Hydration Shell ImpactDuplex Thermal Stability (

per mod)
Primary Application
Unmodified (dC) NoneStandardBaselineStandard PCR / Cloning
5-Me-dC Hydrophobic Methyl (-CH_3)Water exclusion, enhanced stacking+0.5°C to +1.0°CASOs, Gene Silencing
5-hmC Polar Hydroxymethyl (-CH_2OH)Increased polarity, steric clash-0.5°C to 0°C (Reverts to baseline)Epigenetic Profiling

Biological Pathways & Target Applications

The biological relevance of these modifications is dictated by the active DNA demethylation pathway. DNA methyltransferases (DNMTs) write the 5-Me-dC mark, which is subsequently iteratively oxidized by Ten-Eleven Translocation (TET) dioxygenases into 5-hmC, 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC), before being repaired by Base Excision Repair (BER) mechanisms.

TET_Pathway C Cytosine (C) MeC 5-Methylcytosine (5-Me-dC) C->MeC DNMTs HmC 5-Hydroxymethylcytosine (5-hmC) MeC->HmC TET1/2/3 + O2 FC 5-Formylcytosine (5-fC) HmC->FC TET1/2/3 CaC 5-Carboxylcytosine (5-caC) FC->CaC TET1/2/3 BER Base Excision Repair (TDG/BER) CaC->BER TDG BER->C Repair

Active DNA demethylation pathway via TET enzymes and Base Excision Repair.

Therapeutic & Research Applications:

  • 5-Me-dC Phosphoramidites: Extensively used in the synthesis of3[3]. The increased target affinity (higher

    
    ) and resistance to endogenous nucleases make it an ideal substitution for standard dC in RNA-targeting therapeutics.
    
  • 5-hmC Phosphoramidites: Utilized to synthesize defined DNA standards for sequencing technologies (e.g., nanopore sequencing, bisulfite sequencing controls) and to generate affinity probes for isolating 5-hmC specific reader proteins (e.g., UHRF2).

Phosphoramidite Chemistry & Synthesis Workflows

The chemical synthesis of oligonucleotides containing these modified bases requires distinct strategies. While 5-Me-dC behaves similarly to standard dC, the primary alcohol on the 5-hmC molecule presents a significant challenge: if left unprotected, it will react with incoming phosphoramidites, causing sequence branching and synthesis failure.

To circumvent this, the 5-hydroxyl group of 5-hmC is typically protected using a tert-butyldimethylsilyl (TBDMS) group. This bulky, hydrophobic group prevents unwanted side reactions but necessitates a specialized two-step deprotection protocol to yield the final functional oligonucleotide.

Synthesis_Workflow Start Automated Solid-Phase Oligonucleotide Synthesis Branch Phosphoramidite Selection Start->Branch MeC_Path 5-Me-dC Phosphoramidite (Standard Protection) Branch->MeC_Path HmC_Path 5-hmC Phosphoramidite (TBDMS Protection) Branch->HmC_Path Cleavage Resin Cleavage (Conc. NH4OH) MeC_Path->Cleavage Deprotect_HmC_1 Desilylation (TBDMS Removal) (0.5 M NH4F in MeOH) HmC_Path->Deprotect_HmC_1 Deprotect_MeC Standard Deprotection (NH4OH, 55°C) Cleavage->Deprotect_MeC HPLC Reverse-Phase HPLC Purification Deprotect_MeC->HPLC Deprotect_HmC_2 Base Deprotection (Mild Conditions) Deprotect_HmC_1->Deprotect_HmC_2 Deprotect_HmC_2->HPLC

Comparative synthesis and deprotection workflows for 5-Me-dC and 5-hmC oligonucleotides.

Self-Validating Experimental Protocols

The following protocols establish self-validating systems designed to maximize coupling efficiency and ensure complete deprotection without degrading the oligonucleotide backbone.

Protocol A: Coupling Optimization for 5-Me-dC

Because 5-Me-dC is slightly more sterically hindered than standard dC, optimizing the activator concentration is crucial for preventing


 failure sequences.
  • Preparation: Dissolve 5-Me-dC phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M.

  • Activator Selection: Prepare 4,5-dicyanoimidazole (DCI) at 0.25 M in ACN. Causality: DCI is more acidic than standard tetrazole, providing superior activation kinetics for sterically hindered amidites, pushing coupling efficiency above 99%[3].

  • Coupling: Extend the coupling time on the automated synthesizer to 3 minutes (compared to 1.5 minutes for standard bases).

  • Cleavage & Deprotection: Cleave from the solid support using concentrated

    
     at 55 °C for 8-12 hours.
    
  • Validation: Analyze the crude product via Reverse-Phase HPLC. A single sharp peak indicates successful coupling; the presence of early-eluting shoulders suggests incomplete activation, requiring an increase in DCI concentration.

Protocol B: Synthesis and Two-Step Deprotection of 5-hmC (TBDMS)

The use of TBDMS protection requires a specific desilylation step prior to base deprotection. Performing desilylation on-column is highly recommended, as it allows the resulting salts to be washed away before the oligonucleotide is cleaved into solution.

  • Coupling: Dissolve the4[4] in anhydrous ACN (0.1 M). Utilize a 6-minute extended coupling time with 0.25 M DCI.

  • On-Column Desilylation (TBDMS Removal): After synthesis is complete, treat the solid resin bearing the newly synthesized oligo with

    
     (0.5 M in Methanol) overnight at room temperature.
    
    • Causality:

      
       is preferred over TBAF (Tetrabutylammonium fluoride) because TBAF leaves persistent lipophilic salts that severely interfere with downstream HPLC and mass spectrometry. 
      
      
      
      is volatile and easily washed away[5].
  • Resin Washing: Wash the CPG resin extensively with Methanol to remove excess

    
     and cleaved TBDMS groups.
    
  • Cleavage & Base Deprotection: Treat the resin with UltraMild deprotection conditions (e.g., 0.1 M

    
     in MeOH) if the sequence contains sensitive fluorophores, or standard 
    
    
    
    if only standard bases are present.
  • Validation: Perform LC-MS. The mass shift must exactly match the theoretical mass of the 5-hmC oligo. Incomplete TBDMS removal will present as a mass addition of +114 Da per unremoved silyl group.

Conclusion

The strategic selection between 5-Me-dC and 5-hmC phosphoramidites hinges on the desired biophysical outcome of the synthesized DNA. 5-Me-dC remains the gold standard for engineering thermodynamically stable, nuclease-resistant therapeutic oligonucleotides. Conversely, 5-hmC is indispensable for probing the dynamic, structural relaxation of DNA inherent to epigenetic demethylation pathways. By adhering to the specialized coupling and deprotection protocols outlined above, researchers can ensure high-fidelity synthesis, enabling precise manipulation of the epigenome in vitro.

References

  • Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Cytosine base modifications regulate DNA duplex stability and metabolism Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

  • Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA Source: NIH / Journal of Organic Chemistry URL:[Link]

  • Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group Source: NIH / Current Protocols in Nucleic Acid Chemistry URL:[Link]

Sources

Thermodynamic and Structural Dynamics of 5-Methylcytosine (5-Me-dC) in DNA Duplexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 5-methyl-2'-deoxycytidine (5-Me-dC) into synthetic oligonucleotides is a cornerstone technique in modern molecular biology and drug development. While naturally occurring as a critical epigenetic mark for gene regulation, 5-Me-dC is heavily leveraged in vitro to precisely tune the biophysical properties of DNA. This whitepaper provides an in-depth mechanistic analysis of how 5-Me-dC modulates DNA duplex and triplex stability, detailing the thermodynamic drivers, comparative structural impacts, and the rigorous experimental methodologies required to quantify these effects.

Mechanistic Drivers of Duplex Stabilization

Replacing canonical cytosine (dC) with 5-Me-dC introduces a hydrophobic methyl group that projects directly into the major groove of the B-form DNA double helix[1]. This seemingly minor atomic substitution triggers a cascade of biophysical changes that significantly enhance the thermodynamic stability of the duplex.

  • Favorable Enthalpic Contributions (

    
    ):  The primary driver of 5-Me-dC stabilization is enthalpic. The polarizability of the C5-methyl group enhances London dispersion forces with adjacent nucleobases, strengthening base-stacking interactions within the helical core[2][3].
    
  • Hydration Shell Modulation: The hydrophobic nature of the methyl group expels highly ordered water molecules from the major groove[4]. While this solvent release provides a favorable entropic gain (

    
    ), thermodynamic analyses confirm that the direct enthalpic interactions of the methyl group with adjacent bases dominate the overall stabilization effect[3].
    
  • Dehybridization Kinetics: 5-Me-dC leads to more tightly bound base pairing below the melting transition. This increases the overall free energy barrier to dehybridization, making the duplex highly resistant to thermal and chemical denaturation compared to canonical DNA[5].

MechanisticDrivers A 5-Me-dC Modification (C5-Methylation) B Major Groove Hydrophobicity A->B C Enhanced Polarizability A->C D Water Exclusion (Solvent Entropy ↑) B->D E Stronger Base Stacking (Enthalpy ↓) C->E F Thermodynamic Stabilization (ΔG < 0, Tm ↑) D->F E->F

Caption: Logical flow of biophysical mechanisms by which 5-Me-dC stabilizes DNA duplexes.

Comparative Thermodynamic Profiling

The structural impact of cytosine modifications is highly dependent on the functional group at the C5 position. While methylation stabilizes the duplex, further oxidation of the methyl group (as seen in active demethylation pathways) reverses this effect.

Table 1: Quantitative Impact of C5-Cytosine Modifications on Duplex Stability

ModificationAbbreviationAverage

per Substitution
Structural Impact / Causality
Cytosine dCBaselineStandard Watson-Crick pairing; baseline hydration[6].
5-Methylcytosine 5-Me-dC+1.3 °CEnhanced base stacking; major groove hydrophobicity[2][4].
5-Hydroxymethylcytosine 5-hmCDestabilizingIncreases local base pair fluctuation; reduces melting cooperativity[5].
5-Formylcytosine 5-fCDestabilizingLowers dissociation barrier; dynamic structural shifts[5].
C-5 Propynyl-dC pdC+2.8 °CExtended planar stacking; massive increase in hydrophobic interactions[2].
5-Carboxycytosine 5-caCpH-DependentSwitches between C-like and fC-like behavior based on protonation state[5].

Experimental Methodology: High-Fidelity UV-Melting Thermodynamics

To accurately quantify the thermodynamic stability (


, 

,

) and melting temperature (

) of 5-Me-dC modified duplexes, UV-absorption melting is the gold standard[6]. The following protocol is engineered with strict causal controls to ensure data integrity.
Causality in Experimental Design
  • Buffer Selection (100 mM NaCl, 10 mM Sodium Phosphate, pH 7.0): High ionic strength is required to mask the destabilizing electrostatic repulsion of the negatively charged phosphodiester backbones. This allows the subtle, neutral base-stacking contributions of the 5-Me-dC methyl group to be isolated and measured accurately[6][7].

  • Wavelength Selection (260 nm): The unstacking of nucleobases during melting increases their UV absorption cross-section (hyperchromicity). Monitoring at 260 nm provides a direct, real-time readout of the fraction of single-stranded versus double-stranded DNA[3][6].

Step-by-Step Protocol
  • Sample Preparation: Combine equimolar amounts (2 µM) of the complementary single strands in the designated buffer. Reasoning: Equimolar mixing ensures complete duplex formation without excess single strands that could skew the baseline absorbance[7].

  • Thermal Annealing: Heat the sample to 90 °C for 5 minutes, then cool slowly overnight to room temperature. Reasoning: Heating destroys kinetic traps (e.g., hairpins or mismatched homodimers), while slow cooling ensures the system reaches the global thermodynamic minimum of the Watson-Crick duplex[7].

  • UV-Melting Measurement: Transfer the sample to a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Temperature Ramp: Heat the sample from 10 °C to 80 °C at a strict rate of 0.5 °C/min, acquiring data every 0.5 °C[7].

  • Thermodynamic Extraction: Normalize the hyperchromic shift. The

    
     is identified as the inflection point of the sigmoidal curve. Extract 
    
    
    
    and
    
    
    using van 't Hoff analysis by plotting
    
    
    versus
    
    
    , where
    
    
    is total strand concentration.
System Validation (Self-Validating Control)

To validate that the system remained in thermodynamic equilibrium during the experiment, perform a reverse cooling ramp (80 °C to 10 °C at 0.5 °C/min). If the melting and annealing curves perfectly overlay without thermal hysteresis, the system is validated. Significant hysteresis indicates the heating rate was too fast, rendering the calculated


 and 

artificially inflated and invalid[8].

UVMeltingWorkflow S1 1. Oligo Preparation (2 µM in 100mM NaCl Buffer) S2 2. Thermal Annealing (90°C -> RT, removes sec. structures) S1->S2 S3 3. UV Absorption (260 nm) (Equilibrium ramp: 0.5 °C/min) S2->S3 S4 4. Reverse Cooling Ramp (Validates lack of hysteresis) S3->S4 S5 5. Thermodynamic Extraction (Tm & van 't Hoff Analysis) S4->S5

Caption: Step-by-step experimental workflow for self-validating UV-melting thermodynamic analysis.

Applications in Antisense and Antigene Therapeutics

The predictable stabilization afforded by 5-Me-dC is heavily utilized in the design of Antisense Oligonucleotides (ASOs) and Triplex-Forming Oligonucleotides (TFOs).

  • Antisense Oligonucleotides (ASOs): Substituting dC with 5-Me-dC increases the binding affinity of the ASO to its target mRNA. This allows drug developers to design shorter, more specific sequences that maintain high hybridization stringency under physiological conditions[2].

  • Triplex-Forming Oligonucleotides (TFOs): Triplex formation typically requires acidic conditions (pH < 6.0) because the third strand relies on protonated cytosines (

    
    ) to form Hoogsteen hydrogen bonds with the central purine strand[9]. 5-Me-dC inherently raises the melting temperature of this third strand[4]. Furthermore, conjugating 5-Me-dC with polyamines (e.g., spermine at the N4 position) neutralizes the backbone charge repulsion, enabling highly stable, therapeutically viable triplex formation even at a physiological pH of 7.3[9][10].
    

References

  • [2] Modifications Increasing Duplex Stability. biomers.net.[Link]

  • [5] Oxidized Derivatives of 5-Methylcytosine Alter the Stability and Dehybridization Dynamics of Duplex DNA. The Journal of Physical Chemistry B - ACS Publications.[Link]

  • [6] Nucleic Acids Book - DNA duplex stability. ATDBio. [Link]

  • [10] Triplex formation at physiological pH by 5-Me-dC-N4-(spermine) oligodeoxynucleotides. Biochem Biophys Res Commun (NIH/PMC).[Link]

  • [3] Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. Int. J. Mol. Sci. (MDPI).[Link]

  • [9] Triplex formation at physiological pH: Comparative studies on DNA triplexes containing 5-Me-dC tethered at N4. Nucleic Acids Research (Oxford Academic).[Link]

  • [7] Modified Bis-pyrimidine Clamps for Triplex Formation and Their Use in SARS-CoV-2 Detection. ACS Publications. [Link]

  • [8] Selectivity and affinity of triplex-forming oligonucleotides containing 2′-aminoethoxy-5-(3-aminoprop-1-ynyl)uridine. PMC - NIH.[Link]

  • [1] DNA Methylation Revisited. Glen Research.[Link]

Sources

Technical Guide: 5-Me-dC(Ac) Amidite Solvation & Handling in Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the specific solvation dynamics, stability profiles, and handling protocols for 5-Methyl-2'-deoxycytidine-N4-acetyl phosphoramidite (5-Me-dC(Ac)) in anhydrous acetonitrile (ACN).

While standard 5-Me-dC(Bz) is historically common, the Acetyl-protected (Ac) variant has emerged as the superior reagent for high-throughput and therapeutic oligonucleotide synthesis. Its primary advantages—compatibility with UltraMild deprotection and AMA (Ammonium Hydroxide/Methylamine) chemistry—eliminate the risk of N4-transamination side products. However, these benefits are contingent upon precise solvation protocols. This guide provides a self-validating workflow to ensure optimal coupling efficiency (>99%) and prevent instrument occlusion.

Molecular Context: The "Ac" Advantage

To understand the solubility requirements, one must understand the protecting group chemistry.

  • The Challenge with Benzoyl (Bz): The traditional N4-benzoyl group adds significant hydrophobicity and planar stacking potential, often leading to aggregation in pure acetonitrile at high concentrations (>0.15 M). It also requires harsh deprotection.

  • The Acetyl (Ac) Solution: The acetyl group is smaller and less lipophilic. It disrupts base-stacking interactions more effectively than benzoyl, rendering 5-Me-dC(Ac) highly soluble in 100% acetonitrile without the need for dichloromethane (DCM) co-solvents.

Critical Mechanism: The Acetyl group is "labile." While this allows for rapid removal (UltraMild chemistry), it also makes the amidite more susceptible to moisture-induced degradation in solution compared to its Benzoyl counterpart.

Table 1: 5-Me-dC Protection Group Comparison
Feature5-Me-dC (Bz )5-Me-dC (Ac )
Solubility in ACN Good (Risk of aggregation >0.1M)Excellent (Stable >0.1M)
Deprotection Speed Slow (Standard Ammonia)Fast (AMA / UltraMild)
Side Reaction Risk LowEliminates Transamination
Moisture Sensitivity ModerateHigh (Requires <30ppm H₂O)
Solution Stability 2-3 Days24-48 Hours (Strict)

Solvation Protocol: The Anhydrous Workflow

Objective: Prepare a 0.1 M solution of 5-Me-dC(Ac) in Acetonitrile with <30 ppm water content.

Reagents & Equipment[1][2][3][4][5]
  • Solute: 5-Me-dC(Ac) Phosphoramidite (stored at -20°C, warmed to RT).

  • Solvent: Anhydrous Acetonitrile (ACN), <30 ppm H₂O (typically <10 ppm recommended).

  • Environment: Argon or Nitrogen-purged glove box or desiccator.

Step-by-Step Methodology

1. Thermal Equilibration (Crucial Step) Do not open the amidite bottle immediately upon removal from the freezer. Allow the vial to equilibrate to room temperature (approx. 30–60 minutes) inside a desiccator.

  • Reasoning: Opening a cold bottle attracts atmospheric condensation. Moisture reacts with the phosphoramidite moiety (P-N bond), creating H-phosphonate impurities that reduce coupling efficiency.

2. Solvent Calculation Calculate the required volume of ACN for a 0.1 M concentration. Use the following reference for standard pack sizes:

Pack Size (Weight)Pack Size (Moles)Volume ACN for 0.1 M
0.25 g ~318 µmol3.2 mL
0.50 g ~636 µmol6.4 mL
1.00 g ~1272 µmol12.7 mL

Note: Molecular Weight of 5-Me-dC(Ac) amidite ≈ 785.9 g/mol .

3. Dissolution Technique

  • Inject the calculated volume of Anhydrous ACN through the septum (if applicable) or add rapidly under inert gas flow.

  • Vortex vigorously for 15–30 seconds.

  • Observation: The powder should dissolve almost instantly. If particulate matter remains after 30 seconds, do not sonicate immediately. Let it sit for 1 minute, then vortex again. Persistent solids indicate moisture contamination or aged reagent.

4. Visual Quality Control (The "Clear Check") Hold the vial up to a light source. The solution must be crystal clear .

  • Cloudiness: Indicates hydrolysis (formation of insoluble phosphonate species). Discard.

  • Precipitate: Indicates saturation or aggregation.

5. Instrument Loading Install onto the synthesizer immediately. Ensure the line is primed to remove any bubbles.

Synthesis Parameters & Stability

Coupling Time

While 5-Me-dC(Ac) is kinetically similar to standard DNA phosphoramidites, the steric bulk of the methyl group at the C5 position can slightly retard nucleophilic attack at the 5'-OH.

  • Standard Protocol: 3 minutes (Off-the-shelf recommendation).

  • High-Fidelity Protocol (Recommended): 3.0 to 6.0 minutes.

    • Why: Extending coupling time ensures maximum yield for modified bases without significant risk of side reactions, especially on high-throughput synthesizers (e.g., MerMade, Dr. Oligo).

Solution Stability (The "48-Hour Rule")

Unlike standard DNA amidites which may last 4-5 days on the instrument, 5-Me-dC(Ac) should be refreshed every 24–48 hours.

  • Mechanism:[1][2] The acetyl group is less electron-withdrawing than benzoyl, but the phosphoramidite moiety remains sensitive. In ACN, trace amines or moisture will degrade the reagent faster than standard bases.

  • Action: If synthesis pauses for >12 hours, remove the bottle, purge with Argon, and store at 4°C (tightly sealed).

Visualization of Workflows

Diagram 1: Solvation & Synthesis Logic

This flow illustrates the critical decision points during the preparation of the amidite.

SolvationWorkflow Start Start: Remove 5-Me-dC(Ac) from -20°C Storage Equilibrate Equilibrate to RT (30-60 mins in Desiccator) Start->Equilibrate AddSolvent Add Anhydrous ACN (Target 0.1 M) Equilibrate->AddSolvent Prevent Condensation Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual QC Check Vortex->Check Clear Solution is Clear Check->Clear Pass Cloudy Cloudy / Precipitate Check->Cloudy Fail Load Load on Synthesizer (Prime Immediately) Clear->Load Discard DISCARD REAGENT (Hydrolysis Detected) Cloudy->Discard Coupling Coupling Step (Rec: 3-6 mins) Load->Coupling

Caption: Figure 1. The "Anhydrous Protocol" decision tree for preparing 5-Me-dC(Ac) amidites.

Diagram 2: Troubleshooting Solubility Issues

If the amidite fails to dissolve or precipitates later, follow this diagnostic path.

Troubleshooting Problem Issue: Precipitate in Line or Bottle CheckWater Check ACN Water Content (Karl Fischer Test) Problem->CheckWater HighWater Water > 30ppm CheckWater->HighWater LowWater Water < 30ppm CheckWater->LowWater Action1 Replace ACN Source & Sieve Traps HighWater->Action1 Action2 Check Reagent Age (Did it sit >48h?) LowWater->Action2 Old Yes (>48h) Action2->Old Fresh No (<24h) Action2->Fresh Discard Discard & Make Fresh Old->Discard Dilute Rare Case: Dilute to 0.05M (Check Instrument Specs) Fresh->Dilute

Caption: Figure 2. Diagnostic workflow for resolving solubility failures during synthesis.

References

  • Glen Research. Ac-5-Me-dC-CE Phosphoramidite (10-1560) Product Profile and Handling. Retrieved from [Link]

Sources

Mechanism of CpG Methylation Using 5-Me-dC Amidites: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical and biological mechanisms of incorporating 5-Methylcytosine (5-Me-dC) into oligonucleotides via solid-phase phosphoramidite synthesis. While standard DNA synthesis is routine, the strategic use of 5-Me-dC is critical for therapeutic development—specifically to enhance duplex stability (


 increase ~1.3°C per substitution) and to modulate immunogenicity by evading Toll-Like Receptor 9 (TLR9) recognition. This document provides a field-validated protocol, mechanistic causality for experimental choices, and troubleshooting frameworks for high-fidelity synthesis.

The Chemistry of 5-Me-dC Amidites

Structural Analysis & Protecting Groups

The 5-Me-dC phosphoramidite differs from standard deoxycytidine (dC) by a methyl group at the C5 position.[1] This hydrophobic modification drives the increased binding affinity through enhanced base-stacking interactions.

However, the critical variable for the synthetic chemist is the N4-protection group .

FeatureN4-Benzoyl-5-Me-dC (Standard)N4-Acetyl-5-Me-dC (Fast/UltraMild)
Structure Traditional protection.Labile protection, designed for speed.
Deprotection Requires harsh conditions (NH₄OH, 55°C, 16h).Compatible with AMA (10 min, 65°C).
Risk Profile High Transamination Risk: If AMA is used, the methylamine displaces the benzoyl group, creating an N4-methyl mutation (+14 Da).Zero Transamination: Acetyl group cleaves cleanly in AMA or UltraMild conditions.
Recommendation Use only if standard overnight deprotection is mandatory.Preferred for high-throughput or therapeutic synthesis.
The Transamination Trap (Causality)

Why does this fail? When using Benzoyl-protected 5-Me-dC with AMA (Ammonium Hydroxide/Methylamine), the methylamine acts as a nucleophile. Instead of attacking the carbonyl carbon to remove the protecting group, it can attack the C4 position of the cytosine ring, displacing the exocyclic amine entirely.

  • Result: You synthesize N4-methyl-5-Me-dC instead of 5-Me-dC.

  • Detection: Mass spectrum shows a +14 Da shift (methyl) relative to the expected mass, indistinguishable from a double methylation event without sequencing.

  • Solution: Always pair Ac-5-Me-dC with AMA deprotection.

Solid-Phase Synthesis Mechanism

The incorporation of 5-Me-dC follows the standard phosphoramidite cycle, but specific mechanistic steps require attention to ensure coupling efficiency >99%.

The Synthetic Cycle
  • Detritylation: TCA (Trichloroacetic acid) removes the 5'-DMTr group.

  • Activation & Coupling: The 5-Me-dC amidite is activated (typically by ETT or DCI). The tetrazolyl-phosphoramidite intermediate is formed.[]

    • Insight: The C5-methyl group introduces slight steric bulk. While standard coupling times (3 min) often suffice, extending coupling to 6 minutes is recommended for sequences with consecutive CpG motifs to prevent deletion (n-1) errors.

  • Capping: Acetic anhydride blocks unreacted 5'-OH groups.

  • Oxidation: Iodine/Water/Pyridine converts the unstable Phosphite Triester (P^III) to the stable Phosphate Triester (P^V).

Visualization: The 5-Me-dC Incorporation Cycle

SynthesisCycle cluster_0 Critical Control Point Start Solid Support (CPG) with 5'-DMTr Detritylation Step 1: Detritylation (TCA/DCM) Removes DMTr -> Free 5'-OH Start->Detritylation Activation Step 2: Activation & Coupling 5-Me-dC Amidite + Activator (ETT) Forms Phosphite Triester Detritylation->Activation  Nucleophilic Attack Capping Step 3: Capping (Ac2O / NMI) Blocks Unreacted Sequences Activation->Capping  ~99% Efficiency Oxidation Step 4: Oxidation (I2 / H2O / Pyridine) P(III) -> P(V) Phosphate Capping->Oxidation Oxidation->Detritylation  Next Cycle

Caption: The phosphoramidite cycle. Step 2 is the critical control point where steric hindrance of the C5-methyl group may require extended coupling times.

Biological Implications: TLR9 Evasion

The Mechanism of Immunostimulation

Bacterial DNA contains unmethylated CpG dinucleotides.[3][4] The mammalian innate immune system, specifically Toll-Like Receptor 9 (TLR9) located in the endosome, recognizes these unmethylated motifs as Pathogen-Associated Molecular Patterns (PAMPs).[3]

  • Unmethylated CpG: Binds TLR9

    
     MyD88 recruitment 
    
    
    
    NF-
    
    
    B activation
    
    
    Cytokine storm (TNF-
    
    
    , IL-6).
  • Methylated CpG (5-Me-dC): Mimics mammalian "self" DNA. It drastically reduces affinity for TLR9 or alters the structural conformation required for receptor dimerization, thereby silencing the immune response.[3]

Visualization: TLR9 Signaling Pathway

TLR9_Pathway Unmethylated Unmethylated CpG (Pathogen Mimic) TLR9 TLR9 Receptor (Endosome) Unmethylated->TLR9  Strong Binding/Dimerization Methylated 5-Me-dC CpG (Therapeutic/Self) Methylated->TLR9  Weak/No Binding NoResponse Immune Evasion (Silent) Methylated->NoResponse  Therapeutic Goal MyD88 MyD88 Recruitment TLR9->MyD88 NFkB NF-kB Translocation MyD88->NFkB Response Immune Activation (Inflammation) NFkB->Response

Caption: Mechanism of Action. 5-Me-dC incorporation prevents TLR9 dimerization and downstream inflammatory signaling, essential for antisense safety.

Technical Protocol: Synthesis & Validation

Synthesis Parameters (1 µmol Scale)

This protocol assumes the use of Ac-5-Me-dC (Acetyl protected) to allow for fast deprotection.

  • Reagent Prep: Dissolve Ac-5-Me-dC amidite in anhydrous Acetonitrile (ACN) to 0.1M concentration. Note: Ensure water content <30 ppm.

  • Coupling:

    • Activator: 0.25M DCI (4,5-Dicyanoimidazole) or 0.25M ETT.[5]

    • Time: 360 seconds (6 mins). Rationale: Overkill prevents deletion errors in CpG-rich regions.

  • Oxidation: Standard Iodine (0.02M).

  • Capping: Cap A (Ac2O/THF/Pyridine) + Cap B (N-Methylimidazole).

Deprotection (The "Self-Validating" System)

The choice of deprotection validates the upstream choice of amidite.

  • Reagent: AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 ratio).[6]

  • Conditions: 65°C for 10 minutes OR Room Temperature for 2 hours.

  • Validation: If you used Bz-5-Me-dC by mistake here, your mass spec will fail (see Troubleshooting).

Quality Control (QC)
  • MALDI-TOF / ESI-MS:

    • Calculate expected mass:

      
      .
      
    • Add 14.03 Da for every Cytosine replaced by 5-Me-dC.

  • HPLC:

    • Look for higher hydrophobicity. 5-Me-dC oligos typically elute slightly later than their non-methylated counterparts on Reverse Phase (RP-HPLC).

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Mass Spec +14 Da (per C) Transamination (Bz-C used with AMA).Switch to Ac-5-Me-dC or use NH₄OH deprotection.
N-1 Deletion (CpG rich) Steric hindrance during coupling.Increase coupling time to 6-10 mins; increase activator concentration.
Low Purity (post-synthesis) Incomplete oxidation of methylated sites.Ensure Iodine reagents are fresh; water content in oxidation mix is critical.
Precipitate in Amidite Line Solubility limit of 5-Me-dC.5-Me-dC is less soluble than dC. Ensure full dissolution in ACN; do not exceed 0.1M.

References

  • Glen Research. 5-Me-dC-CE Phosphoramidite and Deprotection Strategies. Glen Research Technical Monographs. Link

  • Krieg, A. M., et al. (1995). CpG motifs in bacterial DNA trigger direct B-cell activation. Nature, 374, 546-549. Link

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. Link

  • Latz, E., et al. (2004). TLR9 signals after translocating from the ER to CpG DNA in the lysosome. Nature Immunology, 5, 190–198. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocols for 5-Methyl-dC(Ac) Phosphoramidites

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Standard coupling time for 5-Me-dC(Ac) amidite synthesis Content Type: Application Note & Protocol Audience: Senior Researchers, Oligonucleotide Chemists, and CMC Leads.

Subtitle: Balancing Coupling Kinetics with Deprotection Efficiency in Therapeutic Oligonucleotide Manufacturing

Executive Summary

5-Methyl-2'-deoxycytidine (5-Me-dC) is a critical modification in oligonucleotide therapeutics and epigenetic research. It enhances duplex stability (


 increase of ~1.3°C per substitution) and reduces immune stimulation in CpG motifs. While standard deoxycytidine (dC) often utilizes benzoyl (Bz) protection, the Acetyl (Ac)  protected 5-Me-dC phosphoramidite has become the industry standard for high-throughput and therapeutic synthesis.

This guide defines the standard coupling time for 5-Me-dC(Ac) as 90–180 seconds for standard synthesis, with recommended extensions to 3–6 minutes for high-fidelity or large-scale applications. It explores the mechanistic rationale for these times, the kinetic advantages of the Acetyl protecting group, and provides a self-validating protocol for automated synthesis.

Technical Deep Dive: Chemistry & Kinetics

The "Ac" Advantage: Solving the Transamidation Problem

The choice of the Acetyl (Ac) protecting group over Benzoyl (Bz) is not arbitrary; it is a strategic choice for compatibility with Fast Deprotection chemistries.

  • The Challenge: Standard Bz-dC requires harsh deprotection (e.g., concentrated

    
     at 55°C for 16h). Using stronger nucleophiles like AMA (1:1 Ammonium Hydroxide/Methylamine) to speed this up can lead to transamidation , where the amine displaces the protecting group, modifying the base itself (N4-methyl-dC formation).
    
  • The Solution: The Acetyl group is more labile. It cleaves rapidly in AMA (10 mins @ 65°C) or "UltraMild" conditions (Potassium Carbonate/Methanol), preventing side reactions and significantly reducing processing time.

Coupling Kinetics: Sterics vs. Electronics

Does the C5-methyl group slow down coupling?

  • Steric Effect: The methyl group at the C5 position is on the opposite side of the Watson-Crick face and far from the phosphoramidite moiety at the 3' position. Therefore, direct steric hindrance during the tetrazole-mediated activation and coupling is negligible .

  • Electronic Effect: The methyl group is electron-donating. This slightly increases the electron density of the cytosine ring but has minimal impact on the reactivity of the phosphorous center compared to the bulky dimethoxytrityl (DMT) group.

Standardized Protocol: 5-Me-dC(Ac) Synthesis

Reagent Preparation
  • Diluent: Anhydrous Acetonitrile (Water content < 30 ppm).

  • Concentration:

    • Standard: 0.1 M (Recommended for >99% efficiency).[1]

    • Low Volume: 0.05 M (Acceptable for small scale, requires extended time).

  • Dissolution: 5-Me-dC(Ac) dissolves readily. Allow 5-10 minutes with gentle swirling. Ensure no particulate matter remains before loading.

Coupling Time Recommendations

We categorize coupling times into two tiers based on the application's fidelity requirements.

Application TierScaleCoupling TimeActivatorTarget Efficiency
Standard (Primers, PCR)40 nmol - 1 µmol90 - 120 sec ETT or BTT (0.25 M)> 98.0%
High-Fidelity (Therapeutic, NGS, Long Oligos)> 1 µmol3 - 6 min ETT (0.25 M) or DCI> 99.5%
Difficult Sequences (G-rich, 3'-end)Any6 - 10 min DCI (0.25 M)Maximize Yield
Automated Synthesis Cycle (Visualized)

The following diagram illustrates the integration of 5-Me-dC into the standard cycle, highlighting the critical decision points for coupling time.

SynthesisCycle cluster_Coupling CRITICAL STEP: COUPLING Start Start Synthesis Cycle Detritylation 1. Detritylation (TCA/DCM) Remove DMT group Start->Detritylation Activation 2. Activation Mix Amidite + Activator Detritylation->Activation StandardCoup Standard Coupling (90-120s) Activation->StandardCoup Routine HiFiCoup High-Fidelity Coupling (3-6 min) *Recommended for 5-Me-dC* Activation->HiFiCoup Therapeutic/Long Capping 3. Capping (Ac2O/NMI) Block unreacted 5'-OH StandardCoup->Capping HiFiCoup->Capping Oxidation 4. Oxidation (Iodine/Water) P(III) -> P(V) Capping->Oxidation Check Cycle Complete? Oxidation->Check Check->Detritylation Next Base End Proceed to Deprotection Check->End Final Base

Caption: Standard phosphoramidite cycle highlighting the optional extended coupling pathway for 5-Me-dC to ensure maximum fidelity.

Deprotection & Downstream Processing[2]

The "Ac" group allows for versatile deprotection strategies. Choose the method based on your backbone chemistry and other modifications.

Method A: Ultra-Fast (AMA)

  • Reagent: Ammonium Hydroxide / 40% Methylamine (1:1).[2]

  • Conditions: 65°C for 10 minutes.

  • Pros: Extremely fast; no transamidation with Ac-protected dC.

  • Cons: Not compatible with Bz-protected RNA or certain labile dyes (e.g., Cy5, TAMRA) unless they are specifically "UltraMild" compatible.

Method B: Standard (Ammonium Hydroxide)

  • Reagent: Concentrated

    
    .
    
  • Conditions: 55°C for 16 hours (or overnight).

  • Pros: Universal compatibility with standard DNA bases.

  • Cons: Slow.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure your coupling time is sufficient, perform a Stepwise Trityl Monitoring test:

  • Synthesize a test oligo: 5'-T-T-T-[5MeC]-T-T-T-3'.

  • Monitor the conductivity or UV absorbance of the trityl effluent.

  • Pass Criteria: The trityl histogram bar for the 5-Me-dC step should be equivalent in height/area to the preceding Thymidine steps. A drop >5% indicates insufficient coupling time or wet reagents.

Troubleshooting Logic

Troubleshooting Problem Low Coupling Efficiency (<98%) CheckWater Check Water Content (Acetonitrile <30ppm?) Problem->CheckWater CheckTime Coupling Time CheckWater->CheckTime Dry ActionDry Replace Solvents/ Add Molecular Sieves CheckWater->ActionDry Wet ActionExtend Extend to 6 mins CheckTime->ActionExtend Currently <3min ActionConc Increase Amidite to 0.12M CheckTime->ActionConc Currently >3min

Caption: Decision matrix for diagnosing and resolving low coupling efficiency in 5-Me-dC synthesis.

References

  • Glen Research. 5-Me-dC-CE Phosphoramidite Product Profile. Retrieved from

  • LGC Biosearch Technologies. dC (Ac) (5-Me) CE-Phosphoramidite Usage Guide. Retrieved from

  • BenchChem. Optimizing activator concentration for 5-Me-dC phosphoramidite. Retrieved from

  • Thermo Fisher Scientific. Phosphoramidites for oligonucleotide synthesis: Modified Bases. Retrieved from

  • BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly. Retrieved from

Sources

5-Me-dC(Ac) amidite compatible activators DCI vs ETT

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of 5-Me-dC(Ac) Phosphoramidites

Executive Summary

The incorporation of 5-Methyl-2'-deoxycytidine (5-Me-dC) is a critical requirement for synthesizing oligonucleotides used in epigenetic research, antisense therapies, and diagnostic primers (to increase


). However, the C5-methyl group introduces steric hindrance and hydrophobic bulk that significantly retards the phosphoramidite coupling rate compared to standard deoxycytidine (dC).

This guide evaluates two primary activators—5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) —to overcome these kinetic barriers.[1][2] While DCI offers high solubility and low acidity (ideal for long oligos), ETT provides the acidic "punch" required to drive the coupling of the sluggish 5-Me-dC amidite to completion (>98%) in shorter cycle times.

Scientific Background & Mechanism

The Challenge: 5-Me-dC Steric Hindrance

Standard DNA synthesis relies on the rapid reaction between an activated phosphoramidite and the 5'-hydroxyl group of the support-bound oligonucleotide.

  • The Molecule: 5-Me-dC(Ac) utilizes an N4-acetyl protecting group. While the acetyl group is less bulky than the benzoyl group used on dC, the C5-methyl group is permanent.

  • The Kinetic Barrier: The C5-methyl group is located adjacent to the exocyclic amine and the reaction center. It creates a local hydrophobic pocket and steric clash that impedes the approach of the bulky activator-amidite complex to the 5'-OH nucleophile.

Mechanism of Activation

The activator plays a dual role: it acts as a weak acid to protonate the diisopropylamino leaving group and as a nucleophile to form the reactive intermediate.[3][4]

  • Protonation: The activator protonates the trivalent nitrogen of the phosphoramidite.

  • Displacement: The diisopropylamine is displaced, forming a Tetrazolide (or Imidazolide) Intermediate .

  • Coupling: The 5'-OH of the growing chain attacks this intermediate, forming the phosphite triester.[4][]

Key Insight: The rate of Step 1 is governed by acidity (pKa), while Step 2 and 3 are influenced by the nucleophilicity and sterics of the activator.

Comparative Analysis: DCI vs. ETT

The choice between DCI and ETT defines the balance between Reaction Velocity and Chemical Safety (prevention of side reactions).

FeatureDCI (4,5-Dicyanoimidazole) ETT (5-Ethylthio-1H-tetrazole)
pKa (Acidity) ~5.2 (Less Acidic)~4.28 (More Acidic)
Reactivity Moderate (Nucleophilic catalysis)High (Acidic catalysis)
Solubility (ACN) Very High (~1.1 M)High (~0.75 M)
Risk Profile Low (Minimal depurination/detritylation)Moderate (Risk of depurination if prolonged)
5-Me-dC Coupling Slower (Requires 6–10 min)Faster (Requires 3–6 min)
Best Application Long Oligos (>60-mer), Large ScaleShort/Medium Oligos, Difficult Bases (RNA/5-Me-dC)
The Case for ETT (The "Turbo" Activator)

ETT is significantly more acidic than DCI. This lower pKa accelerates the protonation of the diisopropylamino group, which is often the rate-limiting step for hindered bases. For 5-Me-dC, ETT generates a higher concentration of the active tetrazolide intermediate rapidly, forcing the reaction to completion despite the steric hindrance of the methyl group.

The Case for DCI (The "Safe" Activator)

DCI is less acidic but highly nucleophilic.[6] Its lower acidity is crucial for:

  • Preventing Depurination: Protecting adenosine residues during long synthesis cycles.

  • Preventing Premature Detritylation: Avoiding "n+1" insertion errors caused by the activator inadvertently removing the DMT group during the coupling step.

Visualization of Activation Pathways

The following diagram illustrates the kinetic pathways and the decision logic for selecting an activator.

ActivationPathway cluster_0 Mechanism of Activation cluster_1 Selection Logic Amidite 5-Me-dC Phosphoramidite Protonated Protonated Intermediate Amidite->Protonated Protonation (Fast with ETT) Activator Activator (DCI or ETT) Activator->Protonated ActiveSpecies Active Tetrazolide/Imidazolide Protonated->ActiveSpecies - Diisopropylamine Product Phosphite Triester (Coupled) ActiveSpecies->Product + 5'-OH Oligo (Slow due to 5-Me sterics) Goal Synthesis Goal ShortDiff Short/Medium (<60mer) or Hindered Base Goal->ShortDiff LongScale Long (>60mer) or Large Scale Goal->LongScale UseETT Select ETT (0.25M) Time: 3-6 min ShortDiff->UseETT Max Efficiency UseDCI Select DCI (0.25M) Time: 6-10 min LongScale->UseDCI Max Fidelity

Figure 1: Mechanistic pathway of phosphoramidite activation and decision matrix for activator selection based on oligonucleotide length and complexity.

Experimental Protocol

Reagent Preparation
  • 5-Me-dC(Ac) Amidite: Dissolve to 0.1 M in anhydrous Acetonitrile (ACN). Ensure water content is <30 ppm.

  • Activator Solution:

    • Option A (ETT): 0.25 M 5-Ethylthio-1H-tetrazole in anhydrous ACN. Note: If lab temperature is <20°C, ensure ETT is fully solubilized as it can crystallize.

    • Option B (DCI): 0.25 M 4,5-Dicyanoimidazole in anhydrous ACN.

Synthesis Cycle Parameters (1 µmol Scale)
StepReagentDCI Protocol (Time)ETT Protocol (Time)Notes
1. Detritylation 3% TCA in DCMStandardStandardMonitor Orange effluent.
2. Coupling 5-Me-dC + Activator 6.0 – 10.0 min 3.0 – 6.0 min CRITICAL STEP
3.[7] Capping Cap A + Cap BStandardStandardAcetylates unreacted 5'-OH.
4.[2] Oxidation 0.02 M Iodine/WaterStandardStandardConverts P(III) to P(V).

Protocol Note: For 5-Me-dC, "Double Coupling" is highly recommended if the synthesizer hardware permits. This involves two shots of amidite/activator without an intermediate capping step.

  • DCI Double Couple: 2 x 5 minutes.

  • ETT Double Couple: 2 x 3 minutes.

Post-Synthesis Processing
  • Cleavage/Deprotection: N4-Acetyl-5-Me-dC is compatible with standard Ammonium Hydroxide deprotection (55°C for 16h) or AMA (65°C for 15 min).

  • Analysis: Analyze via RP-HPLC or MALDI-TOF. Look specifically for (n-1) deletion sequences, which indicate insufficient coupling time.

Troubleshooting & Optimization

Problem: Low Coupling Efficiency (<97%)

  • Diagnosis: Trityl monitor shows a drop in absorbance after the 5-Me-dC addition.

  • Solution (ETT): Increase concentration to 0.5 M (if solubility permits) or extend time to 6 minutes.

  • Solution (DCI): DCI is likely too slow for the steric bulk. Switch to ETT or extend DCI coupling to 12 minutes.

Problem: n+1 Peaks (Insertion)

  • Diagnosis: Mass spec shows M + 303 Da peaks.

  • Cause: The activator is too acidic, causing premature detritylation of the incoming amidite during the coupling step.[6]

  • Solution: This is a risk with ETT. Switch to DCI , which has a higher pKa (5.2), effectively eliminating this side reaction.[8]

Problem: Crystalline Precipitate in Lines

  • Diagnosis: Blocked nozzles or white solids in delivery lines.

  • Cause: ETT has lower solubility than DCI, especially in cold labs.

  • Solution: Switch to DCI (soluble up to 1.1 M) or ensure the instrument is in a temperature-controlled environment (>22°C).

References

  • Glen Research. (2023). Activators for Oligonucleotide Synthesis. Retrieved from [Link]

  • Vaught, J.D., et al. (2004). T7 RNA Polymerase Transcription with 5-Position Modified Nucleotides. Journal of the American Chemical Society. (Context on 5-Me-dC sterics).
  • ChemGenes Corporation. (2023). Usage of ETT vs DCI in RNA and Modified DNA Synthesis. Retrieved from [Link]

  • Berner, S., et al. (1989).[9] Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.[9] (Foundational mechanism).[10]

Sources

Precision Protocol: Dissolution and Handling of 5-Me-dC(Ac) Amidite for High-Fidelity Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of 5-Methyl-2'-deoxycytidine (5-Me-dC) into oligonucleotides is a critical strategy for increasing duplex stability (Tm enhancement ~1.3°C per substitution) and modulating immune stimulation in therapeutic applications.[1] This guide details the protocol for dissolving 5-Me-dC(Ac) phosphoramidite (Acetyl-protected), a variant preferred for its compatibility with fast deprotection chemistries (AMA).[1] We address the specific solubility characteristics, moisture sensitivity, and stability profiles of this amidite to ensure >99% coupling efficiency.

Introduction & Chemical Context

While standard DNA synthesis relies on Benzoyl-protected Cytosine (dC-Bz), the Acetyl-protected 5-Me-dC (5-Me-dC(Ac)) offers distinct advantages.[1] The acetyl group is more labile, allowing for rapid deprotection using Ammonium Hydroxide/Methylamine (AMA) without the transamination side-reactions observed with benzoyl groups.[1]

However, the hydrophobic methyl group at the C5 position, combined with the acetyl protection, alters the solubility profile compared to standard dC. Improper dissolution leads to invisible micro-aggregates, resulting in nozzle clogging on synthesizers (e.g., MerMade, ÄKTA oligopilot) and "spotty" coupling yields.

Key Chemical Specs:

  • Compound: 5'-Dimethoxytrityl-N-acetyl-5-methyl-2'-deoxycytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][2]

  • Molecular Weight: ~785.9 g/mol (varies slightly by manufacturer).[1]

  • Target Concentration: 0.1 M (Standard) or 0.05 M (Instrument specific).

Materials & Prerequisites

To ensure a self-validating workflow, strict adherence to material quality is required.[1]

  • Solvent: Anhydrous Acetonitrile (ACN) with <30 ppm water content (ideally <10 ppm).[1]

    • Recommendation: Use commercially available "DNA Synthesis Grade" ACN packaged under argon.

  • Reagent: 5-Me-dC(Ac) Phosphoramidite (stored at -20°C).

  • Inert Gas: Argon or Nitrogen line with a pressure regulator (2-5 psi).[1]

  • Tools:

    • Sterile syringes (glass or polypropylene) with long needles (20-22G).[1]

    • Activated Molecular Sieves (3Å), dust-free (optional but recommended for solution storage >24h).[1]

    • Desiccator.[3]

Critical Parameters: The "Why" Behind the Steps

Water Content & Hydrolysis

Phosphoramidites are highly susceptible to hydrolysis. Water reacts with the diisopropylamino group, forming a phosphonate monoester (H-phosphonate) which is inactive in coupling.[1]

  • Threshold: >50 ppm water can reduce coupling efficiency by 2-5% per step.[1]

  • Visual Cue: Hydrolyzed amidite often turns cloudy or precipitates, but partial hydrolysis is invisible.

Solubility & Aggregation

5-Me-dC(Ac) is moderately soluble in ACN but dissolves slower than standard T or dA amidites.[1]

  • Risk: Rapid addition of cold solvent to cold powder can cause "gumming" or gel formation.

  • Mitigation: Allow the amidite to reach room temperature before opening the vial.

Step-by-Step Protocol

Phase 1: Preparation & Calculation[1]
  • Equilibration: Remove the 5-Me-dC(Ac) amidite vial from -20°C storage. Place it in a desiccator and allow it to warm to room temperature (minimum 1 hour).

    • Why: Opening a cold vial condenses atmospheric moisture instantly onto the powder.

  • Calculation: Determine the required volume of Anhydrous ACN.

    • Formula:

      
      [1]
      

    Quick Reference Table (for MW ≈ 785.9 g/mol ):

Pack SizeTarget Conc.Volume ACN to Add
0.25 g 0.1 M~3.2 mL
0.50 g 0.1 M~6.4 mL
1.00 g 0.1 M~12.7 mL
Phase 2: Dissolution (Septum Technique)

Use this method to maintain the anhydrous integrity of the solvent and reagent.[1]

  • Purge: Ensure the ACN bottle is under an inert atmosphere (Argon).

  • Withdraw: Using a clean, dry syringe, withdraw the calculated volume of Anhydrous ACN.

  • Inject: Pierce the septum of the 5-Me-dC(Ac) vial. Inject the solvent slowly down the side of the glass wall to wash down any powder adhering to the sides.

    • Note: Do not inject directly into the powder pile to avoid clumping.

  • Pressure Equalization: If the vial becomes over-pressurized, withdraw a small volume of gas into the syringe before removing the needle.

  • Dissolve: Swirl the vial gently. Do not shake vigorously (creates bubbles/foam).[1]

    • Time: Allow 5–10 minutes for complete dissolution. The solution should be clear and colorless.

Phase 3: Installation & Validation[1]
  • Visual Check: Hold the vial up to a light source. Look for "schlieren" lines (swirls indicating density differences) or floating particulates.[1] The liquid must be homogenous.

  • Sieve Addition (Optional): If the solution will sit on the synthesizer for >24 hours, add 2-3 beads of activated 3Å molecular sieves.

    • Caution: Ensure sieves are dust-free to prevent line clogging.[1]

  • System Prime: Install onto the synthesizer. Perform a manual prime to fill the delivery line.

Workflow Visualization

The following diagram illustrates the critical path for maintaining anhydrous conditions during dissolution.

DissolutionProtocol Start Start: Frozen Amidite Equilibrate Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate Prevent Condensation Calc Calculate Volume (0.1M Target) Equilibrate->Calc Solvent Withdraw Anhydrous ACN (Syringe/Argon) Calc->Solvent Inject Inject into Vial (Septum Puncture) Solvent->Inject Keep Closed System Mix Swirl Gently (5-10 mins) Inject->Mix Inspect Visual QC (Clear/Homogenous?) Mix->Inspect Inspect->Mix Particulates? Wait. Install Install on Synthesizer Inspect->Install Pass

Figure 1: Inert-gas dissolution workflow ensuring minimal moisture exposure.

Quality Control & Troubleshooting

Self-Validating Metrics
  • Coupling Efficiency: Monitor the trityl monitor (conductivity or UV) for the step involving 5-Me-dC.

    • Target: >98% efficiency.[4][5]

    • Action: If <95%, check water content of ACN or freshness of amidite.

  • Coupling Time: 5-Me-dC(Ac) may require slightly longer coupling times than standard bases due to steric hindrance of the methyl group.[1]

    • Standard: 2 minutes.

    • Recommended: 3 minutes (or "Double Couple" protocol).

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitate / Cloudiness Moisture contamination (Hydrolysis).[1]Discard solution. Use fresh ACN and new amidite vial.
Low Coupling Yield Incomplete dissolution or Old Reagent.Extend dissolution time; Ensure reagent is <6 months old.
Line Clogging Particulates or Sieve Dust.Filter solution (0.45 µm PTFE) if necessary; Use dust-free sieves.[1]
N4-Methyl Side Product Wrong Deprotection.[1][6]While Ac-protected is AMA safe, ensure no standard Methylamine is used if using Bz-protected variants.[1]

Stability & Degradation Logic

Understanding the degradation pathway helps in diagnosing synthesis failures.

DegradationPathway Active Active 5-Me-dC Amidite (P-N bond intact) Hydrolysis Hydrolysis Reaction (Acid Catalyzed) Active->Hydrolysis + Water Oxidation Oxidation (Air exposure) Active->Oxidation + O2 Water Moisture Ingress (>30 ppm) Water->Hydrolysis H_Phos H-Phosphonate Monoester (INACTIVE) Hydrolysis->H_Phos Irreversible Pentavalent Phosphoramidate (INACTIVE) Oxidation->Pentavalent

Figure 2: Primary degradation pathways.[1] Hydrolysis is the dominant failure mode in wet ACN.

Storage

  • Powder: -20°C, dry. Stable for >1 year.

  • Solution: 2–3 days at room temperature on the synthesizer.

    • Note: If synthesis pauses for >24h, remove the vial, flush with Argon, and store at 4°C. Re-equilibrate and inspect before re-use.

References

  • Glen Research. 5-Methyl-dC and 5-Hydroxymethyl-dC.[1] Retrieved from [Link][1]

Sources

UltraMild deprotection conditions for 5-Me-dC(Ac) oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: UltraMild Deprotection Strategies for 5-Me-dC(Ac) Oligonucleotides

Executive Summary

5-Methylcytosine (5-Me-dC) is a critical modification for increasing the melting temperature (


) of antisense oligonucleotides and primers, as well as for epigenetic research. However, the standard Benzoyl (Bz) protecting group on 5-Me-dC presents significant chemical risks—specifically, susceptibility to transamination during rapid deprotection with methylamine.

The introduction of Acetyl-protected 5-Me-dC (5-Me-dC(Ac)) resolves these issues, enabling two distinct processing advantages:

  • True UltraMild Compatibility: Allows deprotection using 0.05 M Potassium Carbonate in Methanol (K₂CO₃/MeOH), preserving highly sensitive dyes (e.g., TAMRA, Cy5, HEX) and labile linkers.[1]

  • UltraFast Compatibility: Permits the use of AMA (Ammonium Hydroxide/Methylamine) without the risk of N-methylation side reactions.

This guide details the mechanistic rationale and validated protocols for deploying 5-Me-dC(Ac) in high-fidelity oligonucleotide synthesis.

The Chemistry: Why Acetyl?

The Transamination Problem (The "Bz" Risk)

Standard 5-Me-dC monomers typically utilize a Benzoyl (Bz) protecting group. While stable, the exocyclic amine of the cytosine ring is prone to nucleophilic attack by strong amines.

  • Scenario: When deprotecting with AMA (1:1 NH₄OH/CH₃NH₂) to speed up processing.

  • Mechanism: The methylamine (CH₃NH₂) acts as a nucleophile, displacing the benzamide group but occasionally attacking the C4 position.

  • Result: Conversion of 5-Me-dC to N4-methyl-5-Me-dC . This is a permanent mutation that disrupts base pairing (C to T transition behavior).

The Acetyl Solution

The Acetyl (Ac) group is significantly more labile than Benzoyl. It can be cleaved under conditions so mild that the competing transamination reaction is kinetically disfavored or chemically impossible (in the case of K₂CO₃).

Table 1: Protecting Group Compatibility Matrix

MonomerProtecting GroupCompatible with K₂CO₃/MeOH?Risk with AMA (Methylamine)?
5-Me-dC Benzoyl (Bz)NO (Requires harsh ammonia)HIGH (Transamination)
5-Me-dC Acetyl (Ac) YES (4 hr @ RT)LOW (Clean deprotection)

Critical Prerequisites: The "UltraMild" System

To utilize the Potassium Carbonate (UltraMild) protocol, the entire oligonucleotide must be constructed with compatible chemistry. You cannot mix "Standard" and "UltraMild" monomers if you intend to use K₂CO₃.

  • dA: Must use Pac-dA (Phenoxyacetyl).[1]

  • dG: Must use iPr-Pac-dG (Isopropyl-phenoxyacetyl).[2]

  • dC: Must use Ac-dC or 5-Me-dC(Ac) .

  • T: Unprotected (Standard).

CRITICAL WARNING - Capping Reagent: When synthesizing UltraMild oligos (containing iPr-Pac-dG), you MUST use UltraMild Cap A (Phenoxyacetic Anhydride) .

  • Reason: Standard Cap A contains Acetic Anhydride.[1][2] If used, it will exchange the labile iPr-Pac group on dG with an Acetyl group. Acetyl-dG is not cleaved by K₂CO₃ in Methanol, leading to incomplete deprotection.

Validated Protocols

Protocol A: True UltraMild Deprotection (K₂CO₃/MeOH)

Best for: Oligos containing TAMRA, Cy5, HEX, Cyanine dyes, or labile linkers.

Reagents:

  • 0.05 M Potassium Carbonate (K₂CO₃) in Anhydrous Methanol.[1]

  • Neutralization Buffer: 2.0 M Triethylammonium Acetate (TEAA) pH 7.0 or Glacial Acetic Acid.

Step-by-Step:

  • Synthesis: Synthesize oligo using UltraMild phosphoramidites and UltraMild Cap A (Phenoxyacetic anhydride).

  • Cleavage & Deprotection:

    • Transfer the CPG support to a clean vial.

    • Add 1.0 mL of 0.05 M K₂CO₃ in Methanol .

    • Incubate at Room Temperature for 4 hours . (Do not heat).

  • Quenching (Mandatory):

    • Note: You cannot evaporate alkaline methanol to dryness; it will degrade the oligo (alkaline hydrolysis).

    • Add 1.0 mL of 2.0 M TEAA (or equimolar Acetic Acid) to neutralize the solution.

  • Workup:

    • Option 1 (Desalting): Dilute to <5% Methanol with water and load onto a Glen-Pak™ or Sep-Pak™ cartridge.

    • Option 2 (Precipitation): Evaporate the neutralized solution to dryness, then ethanol precipitate.

Protocol B: UltraFast Deprotection (AMA)

Best for: High-throughput synthesis of standard oligos where 5-Me-dC is required.

Reagents:

  • AMA: Ammonium Hydroxide (30%) / Aqueous Methylamine (40%) (1:1 v/v).[2][3][4]

Step-by-Step:

  • Synthesis: Standard Cap A is acceptable here unless other UltraMild monomers are present.

  • Cleavage & Deprotection:

    • Add AMA solution to the support.

    • Incubate at 65°C for 10 minutes .

  • Workup:

    • Cool to room temperature.[2][3][5]

    • Evaporate to dryness (SpeedVac).

    • Note: Because 5-Me-dC(Ac) was used, no transamination occurs.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for 5-Me-dC(Ac) processing.

DeprotectionLogic Start Oligonucleotide with 5-Me-dC(Ac) CheckSensitive Contains Sensitive Dyes (Cy5, TAMRA) or Requires Mild Conditions? Start->CheckSensitive UltraMildPath PROTOCOL A: UltraMild System CheckSensitive->UltraMildPath YES AMAPath PROTOCOL B: UltraFast System CheckSensitive->AMAPath NO ReagentA Reagent: 0.05M K2CO3 in Methanol UltraMildPath->ReagentA ConditionA Condition: 4 Hours @ Room Temp ReagentA->ConditionA Neutralize CRITICAL STEP: Neutralize with TEAA/Acetic Acid before drying ConditionA->Neutralize ResultA Result: Intact Dyes + Clean 5-Me-dC Neutralize->ResultA ReagentB Reagent: AMA (NH4OH / MeNH2) AMAPath->ReagentB ConditionB Condition: 10 Mins @ 65°C ReagentB->ConditionB MechCheck Mechanism Check: Ac group cleaves faster than MeNH2 attack ConditionB->MechCheck ResultB Result: Rapid Turnover + No Transamination MechCheck->ResultB

Figure 1: Decision tree for deprotecting 5-Me-dC(Ac) oligonucleotides. Protocol A preserves sensitive labels; Protocol B maximizes throughput.

Troubleshooting & Validation

To validate the success of your deprotection, perform ESI-MS analysis.

  • Target Mass: Calculated Molecular Weight (MW).

  • Indicator of Failure (Transamination): MW + 13 Da.

    • If you see a peak at +13 Da, it indicates the replacement of an Oxygen with a N-Methyl group (transamination). This is common with Bz -protected C/5-Me-C in AMA but should be absent with 5-Me-dC(Ac).

  • Indicator of Failure (Incomplete Deprotection): MW + 42 Da.

    • Indicates a retained Acetyl group.[2][4] Increase deprotection time or check reagent freshness.

References

  • Glen Research. UltraMild Deprotection of Oligodeoxynucleotides. Glen Research Application Notes. Available at: [Link]

  • Glen Research. 5-Methyl-dC(Ac) and the prevention of Transamination. Technical Brief.[3] Available at: [Link]

  • Hogrefe, R.I., et al. (1993). Deprotection of Methylphosphonate Oligonucleotides using Potassium Carbonate in Methanol.[1][2][4][6][7] Nucleic Acids Research, 21(9), 2031-2038.

Sources

Application Note: Streamlined Deprotection of 5-Methyl-dC-Containing Oligonucleotides Using AMA with Acetyl Protection

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of 5-methyl-deoxycytidine (5-Me-dC) into synthetic oligonucleotides is a cornerstone of epigenetic research and the development of therapeutic antisense and siRNA molecules. This modification, however, necessitates a deprotection strategy that is both rapid and preserves the integrity of the modified nucleobase. This application note provides a detailed guide to the use of Ammonium Hydroxide/Methylamine (AMA) for the deprotection of oligonucleotides containing acetyl-protected 5-Me-dC (Ac-5-Me-dC). We will delve into the chemical rationale for this specific combination, present a validated, step-by-step protocol, and discuss the critical parameters for ensuring high-yield, high-purity oligonucleotides.

Introduction: The Challenge of Deprotecting Modified Oligonucleotides

5-Methyl-dC is a critical epigenetic modification that plays a significant role in gene regulation.[1] Its inclusion in synthetic oligonucleotides can enhance duplex stability and modulate biological activity.[1][2] The synthesis of these modified oligonucleotides relies on the use of protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions during the phosphoramidite coupling cycles. The final and most critical step is the removal of these protecting groups, a process known as deprotection.

Traditional deprotection methods using concentrated ammonium hydroxide often require long incubation times at elevated temperatures. To accelerate this process, a mixture of ammonium hydroxide and aqueous methylamine (AMA) was introduced, allowing for "UltraFAST" deprotection, often in as little as 10 minutes at 65°C.[3][4][5] However, this rapid deprotection came with a significant caveat when using standard benzoyl-protected deoxycytidine (Bz-dC). The methylamine in the AMA solution can react with the benzoyl-protected cytosine, leading to a transamination side reaction and the formation of N4-methyl-deoxycytidine (N4-Me-dC), an undesired mutation.[3]

The Acetyl Solution: Enabling Rapid and Clean Deprotection

To overcome the challenge of N4-Me-dC formation, acetyl-protected deoxycytidine (Ac-dC) was introduced. The acetyl protecting group is significantly more labile than the benzoyl group and is hydrolyzed almost instantaneously upon exposure to AMA.[3] This rapid removal of the acetyl group prevents the slower transamination reaction from occurring, resulting in a clean conversion to the desired deoxycytidine.

This same principle applies to 5-methyl-deoxycytidine. The use of benzoyl-protected 5-Me-dC (Bz-5-Me-dC) with AMA deprotection leads to the formation of the analogous N4-methyl-5-methyl-deoxycytidine impurity.[1] Therefore, for researchers wishing to leverage the speed and efficiency of AMA deprotection for oligonucleotides containing 5-Me-dC, the use of acetyl-protected 5-Me-dC (Ac-5-Me-dC) is mandatory .[1][3]

Key Advantages of Ac-5-Me-dC with AMA Deprotection:

  • Speed: Deprotection times are dramatically reduced from hours to minutes.[4][5]

  • Purity: Avoids the formation of N4-methylated side products.[1][3]

  • Compatibility: Fully compatible with standard oligonucleotide synthesis and cleavage from the solid support.

Deprotection Mechanism and Workflow

The overall process involves the initial synthesis of the oligonucleotide on a solid support using standard phosphoramidite chemistry, incorporating Ac-5-Me-dC at the desired positions. Following synthesis, the support-bound oligonucleotide is subjected to the AMA solution, which accomplishes two key steps simultaneously: cleavage from the solid support and removal of all base and phosphate protecting groups.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_workup Work-up & Purification Synthesis 1. Solid-Phase Synthesis (Ac-5-Me-dC phosphoramidite is used) Cleavage 2. Add AMA Solution (NH4OH / 40% aq. CH3NH2, 1:1 v/v) Synthesis->Cleavage Incubation 3. Incubate at Elevated Temperature (e.g., 65°C for 10-15 min) Cleavage->Incubation Cleavage from support & removal of protecting groups Transfer 4. Transfer Supernatant Incubation->Transfer Evaporation 5. Evaporate to Dryness Transfer->Evaporation Purification 6. Downstream Purification (e.g., RP-HPLC, IEX, PAGE) Evaporation->Purification

Caption: Workflow for AMA deprotection of Ac-5-Me-dC oligonucleotides.

Detailed Protocols

4.1. Reagent Preparation

  • AMA Solution: Prepare a 1:1 (v/v) mixture of concentrated aqueous Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

    • Safety Precaution: This solution should be prepared fresh in a well-ventilated fume hood. It is highly volatile and corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

4.2. Standard Deprotection Protocol

This protocol is suitable for most DNA oligonucleotides containing Ac-5-Me-dC and other standard acetyl or isobutyryl-protected bases.

  • Preparation: Following oligonucleotide synthesis, ensure the solid support (e.g., in a synthesis column) is dry.

  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL screw-cap, pressure-resistant vial.

    • Add 1.0 mL of freshly prepared AMA solution to the vial.

    • Seal the vial tightly. Ensure the cap has a proper seal to withstand pressure at elevated temperatures.

    • Vortex the mixture briefly to ensure the support is fully wetted.

  • Incubation: Place the sealed vial in a heating block or oven pre-heated to 65°C. Incubate for 10-15 minutes.

  • Cooling and Transfer:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Using a syringe or pipette, transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporation: Dry the oligonucleotide solution to a pellet using a vacuum concentrator (e.g., SpeedVac). Do not overheat.

  • Reconstitution and Quantification: Reconstitute the oligonucleotide pellet in an appropriate buffer or nuclease-free water. Determine the concentration using UV-Vis spectrophotometry at 260 nm.

  • Quality Control: Analyze the purity of the deprotected oligonucleotide using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange HPLC (IEX-HPLC), or Polyacrylamide Gel Electrophoresis (PAGE).

Quantitative Data Summary

The following table outlines the recommended deprotection conditions. It is crucial to note that for oligonucleotides containing other sensitive modifications (e.g., certain dyes), these conditions may need to be optimized.

ParameterConditionRationale & Notes
Deprotection Reagent AMA (1:1 v/v NH4OH/40% aq. CH3NH2)The methylamine component accelerates the removal of protecting groups.[3][4]
Temperature 65°COptimal for rapid deprotection of standard protecting groups like Ac and iBu.[5][6]
Time 10 - 15 minutesSufficient for complete deprotection of Ac-5-Me-dC and other standard bases.[3][7]
Alternative Conditions Room TemperatureDeprotection can be achieved at room temperature, but requires a longer incubation time (e.g., 2 hours).[6]

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If analysis shows incomplete removal of protecting groups, ensure the AMA solution was fresh. Ammonium hydroxide and methylamine can degrade over time. Repeat the deprotection step with a freshly prepared solution.[8]

  • Sensitive Modifications: If your oligonucleotide contains base-labile modifications such as certain fluorescent dyes, the standard 65°C AMA deprotection may be too harsh. In these cases, consider using UltraMild deprotection conditions (e.g., potassium carbonate in methanol) and the corresponding UltraMild phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[6][9] The acetyl protecting group on 5-Me-dC is also compatible with these milder conditions.[1]

  • RNA Oligonucleotides: AMA deprotection is also highly effective for RNA deprotection.[3] However, this requires a subsequent step to remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM), typically using a fluoride reagent like triethylamine trihydrofluoride (TEA·3HF).[3][6]

Conclusion

The combination of acetyl-protected 5-Me-dC phosphoramidite and AMA deprotection offers a robust and highly efficient method for the synthesis of modified oligonucleotides. By understanding the underlying chemistry and adhering to the outlined protocols, researchers can significantly reduce deprotection times while ensuring the synthesis of high-purity oligonucleotides free from deleterious side products. This methodology is a critical enabling technology for applications in epigenetics, diagnostics, and the development of next-generation nucleic acid therapeutics.

References

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Glen Research. (2014). Glen Report 26.14: Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]

  • Glen Research. (2014). Glen Report 26.13: New Product - 5-Me-dC Now Compatible with AMA and UltraMild Deprotection. Retrieved from [Link]

  • Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). A new set of base protecting groups for cyanoethylphosphoramidite nucleosides and supports which decreases the post-synthesis time requirements. Nucleosides & Nucleotides, 16(7-9), 1589-1598.
  • Glen Research. (2013). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]

  • Osawa, T., Ren, Q., & Obika, S. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]

  • Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(14), e75.
  • Scribd. (n.d.). Deprotection Guide For Oligonucleotide Synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 7.12: UltraFast Chemistry - SOME QUESTIONS ANSWERED. Retrieved from [Link]

  • Glen Research. (2011). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Retrieved from [Link]

  • ChemRxiv. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. Retrieved from [Link]

  • Glen Research. (2012). Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?. Retrieved from [Link]

  • Link Technologies. (n.d.). Fast Deprotection Chemistry. Retrieved from [Link]

Sources

5-Me-dC(Ac) amidite concentration for automated synthesizers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Incorporation of 5-Me-dC(Ac) Phosphoramidite in Automated Oligonucleotide Synthesis

Executive Summary

5-Methyl-2'-deoxycytidine (5-Me-dC) is a critical modification in therapeutic and diagnostic oligonucleotide development.[1][2] It enhances duplex stability (


 increase of ~1.3°C per substitution) and reduces immune stimulation in CpG motifs.[1][2]

This guide focuses on the N4-acetyl (Ac) protected phosphoramidite variant of 5-Me-dC.[1][2][3] Unlike the traditional Benzoyl (Bz) protection, the Acetyl group eliminates the risk of N4-transamination during rapid deprotection and enables compatibility with "UltraMILD" synthesis chemistries.[1] This protocol defines the optimal concentration (0.1 M), coupling parameters, and deprotection workflows to ensure >99% coupling efficiency and high-fidelity sequence recovery.[1]

Chemical Basis & Rationale

Why Acetyl (Ac) Protection?

Standard dC phosphoramidites often use Benzoyl (Bz) protection.[1][2] However, when using AMA (Ammonium Hydroxide/Methylamine 1:[1][2][4]1) for rapid deprotection, Bz-protected 5-Me-dC undergoes a side reaction where the benzamide is displaced by methylamine, resulting in a N4-methyl-5-Me-dC mutation (approx. 5-7% contamination).[1][3]

The Acetyl (Ac) protecting group is more labile and does not suffer from this transamination.[1][2] It allows for:

  • UltraFAST Deprotection: Compatible with AMA (10 min @ 65°C) with 0% mutation.[1][2]

  • UltraMILD Deprotection: Compatible with Potassium Carbonate in Methanol (4 hrs @ RT), essential when synthesizing oligos with sensitive dyes (e.g., Cyanine, TAMRA) or labile modifications.[1][2][4]

Chemical Pathway Visualization

The following diagram illustrates the structural logic and deprotection pathways.

ChemicalLogic cluster_legend Advantage over Bz-Protection Amidite 5-Me-dC(Ac) Amidite (N4-Acetyl Protected) Coupling Coupling Cycle (Activator: ETT or DCI) Amidite->Coupling 0.1 M in ACN Oligo Full-Length Oligo (On Support) Coupling->Oligo Path_AMA AMA Deprotection (65°C, 10 min) Oligo->Path_AMA High Throughput Path_Mild UltraMILD Deprotection (0.05M K2CO3/MeOH, 4h) Oligo->Path_Mild Sensitive Dyes Result_Clean Target: 5-Me-dC (No Transamination) Path_AMA->Result_Clean Path_Mild->Result_Clean Bz_Fail Bz-Protected Variant + AMA Mutant Mutant: N4-Methyl-5-Me-dC (~7% Impurity) Bz_Fail->Mutant Avoid this path

Caption: Figure 1. Chemical logic of N4-Acetyl protection, demonstrating compatibility with both rapid (AMA) and mild deprotection strategies to avoid transamination side-products.[1][2]

Reagent Preparation Protocol

Critical Requirement: Anhydrous conditions are paramount. 5-Me-dC(Ac) is susceptible to hydrolysis if exposed to moisture.[1][2]

Materials
  • Reagent: 5-Me-dC(Ac)-CE Phosphoramidite (MW: ~785.9 Da).[1][2][5]

  • Solvent: Anhydrous Acetonitrile (ACN), water content <30 ppm (ideally <10 ppm).[1][2][6]

  • Dessicant: 3Å Molecular Sieves (activated).

Dissolution Guidelines (0.1 M Standard)

While some platforms utilize 0.05 M, 0.1 M is recommended for modified amidites to drive reaction kinetics and minimize deletion mutants (n-1).[1][2]

Pack Size (Weight)Pack Size (Moles)Vol. ACN for 0.1 MVol.[2][7][8][9] ACN for 0.05 M
0.25 g ~318 µmol3.2 mL 6.4 mL
0.50 g ~636 µmol6.4 mL 12.8 mL
1.00 g ~1272 µmol12.7 mL 25.4 mL

Step-by-Step Dissolution:

  • Allow the amidite bottle to warm to room temperature before opening (prevents condensation).[1][2]

  • Add the calculated volume of Anhydrous ACN via syringe through the septum.

  • Gently swirl (do not vortex vigorously) until fully dissolved.

  • Visual Check: Solution should be clear and particulate-free.[1]

  • Optional: Add a small packet of activated 3Å molecular sieves to the bottle if the solution will sit on the instrument for >24 hours.

Automated Synthesis Parameters

Instrument Compatibility: ABI 3900/394, MerMade, Dr. Oligo, AKTA oligopilot.

Coupling Protocol

Modified amidites possess greater steric hindrance than standard DNA bases.[2] Although 5-Me-dC(Ac) couples efficiently, a conservative approach ensures therapeutic-grade purity.[1][2]

ParameterStandard RecommendationHigh-Fidelity / Long Oligo
Concentration 0.1 M0.1 M
Activator 0.25 M ETT or DCI0.25 M ETT or 0.5 M DCI
Coupling Time 3.0 minutes6.0 minutes (or 2 x 3.0 min)
Capping Acetic Anhydride (Std)Acetic Anhydride (Std)
Oxidation 0.02 M Iodine0.02 M Iodine
  • Note on Double Coupling: If using 0.05 M concentration due to instrument limitations, Double Coupling is mandatory to achieve >98% step-wise yield.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start Synthesis Cycle Detritylation 1. Detritylation (TCA/DCA) Start->Detritylation Coupling 2. Coupling 5-Me-dC(Ac) + Activator Detritylation->Coupling Capping 3. Capping (Ac2O + N-Me-Im) Coupling->Capping Wait: 3-6 mins Oxidation 4. Oxidation (Iodine/Water) Capping->Oxidation Decision Is Sequence Complete? Oxidation->Decision Decision->Detritylation No (Next Base) End Proceed to Deprotection Decision->End Yes

Caption: Figure 2. Automated synthesis cycle emphasizing the extended coupling wait time required for modified phosphoramidites.

Deprotection & Downstream Processing

Select the method based on your oligonucleotide's composition.

Method A: UltraFAST (Standard DNA)

Best for unmodified DNA or DNA with robust modifications.[1][2]

  • Reagent: AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v).[1][2][4]

  • Condition: 65°C for 10 minutes.

  • Result: Complete removal of Acetyl group and cleavage from support.[2] No transamination observed. [1][2][10][11]

Method B: UltraMILD (Sensitive Dyes/RNA)

Required if the oligo contains Cyanine dyes, TAMRA, or other base-labile modifications.[1][2]

  • Reagent: 0.05 M Potassium Carbonate (

    
    ) in Methanol.
    
  • Condition: Room Temperature for 4 hours.

  • Result: Gentle deprotection.[2] Note: This method does not hydrolyze isobutyryl-dG (iBu-dG) efficiently.[1][2] You must use Pac-dA and iPr-Pac-dG (UltraMILD set) in conjunction with 5-Me-dC(Ac).[1][2][12]

Quality Control & Troubleshooting

In-Process QC (Trityl Monitor)
  • Observation: The trityl cation released during the deblocking step of the next base (after 5-Me-dC addition) should be bright orange.[1]

  • Metric: Compare the conductivity/absorbance of this trityl fraction to the previous one. A drop >5% indicates poor coupling of the 5-Me-dC.[1]

  • Fix: If yield drops, replace the amidite solution (check for water contamination) or increase coupling time to 6 minutes.

Final QC (Mass Spectrometry)
  • Mass Shift: 5-Me-dC adds 14.03 Da relative to standard dC.[1]

  • Verification:

    • Target Mass = (Theoretical Mass of dC Sequence) + (14.03 × Number of 5-Me-dC substitutions).[1][2]

    • Example: If replacing one dC with 5-Me-dC in a 20-mer, the mass should be exactly +14 Da higher than the native control.[1]

References

  • Glen Research. 5-Methyl-dC(Ac) Phosphoramidite Product Profile. Retrieved from [Link][1][2]

Sources

Application Note: High-Fidelity Synthesis of CpG Islands Using 5-Me-dC Phosphoramidites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

In mammalian genomes, 70% to 80% of CpG (cytosine-phosphate-guanine) dinucleotides are methylated at the C-5 position of cytosine, forming 5-methylcytosine (5mC)[1]. These CpG islands are predominantly located in the proximal promoters of genes, where they serve as critical epigenetic markers[1]. The enzymatic addition of this methyl group by DNA methyltransferases (DNMTs) facilitates the recruitment of Methyl-CpG Binding Domain (MBD) proteins, leading to stable, long-term transcriptional silencing[2].

For researchers and drug development professionals, synthesizing oligonucleotides containing dense CpG islands is essential for developing epigenetic therapeutics, antisense oligonucleotides (ASOs), and decoy duplexes. However, the consecutive incorporation of 5-Me-dC phosphoramidites presents unique steric and thermodynamic challenges during Solid-Phase Oligonucleotide Synthesis (SPOS). This application note details a self-validating, highly optimized protocol for the synthesis of CpG islands.

Epigenetic_Pathway CpG Unmethylated CpG Island DNMT DNMT Enzymes (Methylation) CpG->DNMT MeCpG 5-Methylcytosine (5-Me-dC) DNMT->MeCpG MBD MBD Proteins (Recruitment) MeCpG->MBD Silencing Transcriptional Silencing MBD->Silencing

Epigenetic signaling pathway: DNA methylation of CpG islands leading to transcriptional silencing.

Chemical Rationale & Mechanistic Insights

Thermodynamic Advantages of 5-Me-dC

The substitution of standard deoxycytidine (dC) with 5-methyl-dC (5-Me-dC) fundamentally alters the thermodynamic profile of the resulting oligonucleotide. The C-5 methyl group protrudes into the major groove of the DNA duplex. Its hydrophobic nature displaces ordered water molecules from the duplex structure, increasing the entropy of the system and enhancing base-stacking interactions[3]. Causally, this structural exclusion of water increases the melting temperature (


) by approximately 1.3°C per 5-Me-dC incorporation[4].
Activator Selection & Steric Considerations

Synthesizing CpG islands requires multiple consecutive couplings of sterically demanding modified amidites. Standard 1H-tetrazole often fails to achieve >99% coupling efficiency in these dense GC-rich regions. To counteract this, 4,5-dicyanoimidazole (DCI) at a concentration of 0.25 M is the optimal activator[3]. DCI is more acidic and highly nucleophilic, driving the phosphoramidite activation at a faster kinetic rate, thereby preventing sequence truncation during consecutive 5-Me-dC additions[5].

Deprotection Causality: Avoiding Transamination

A critical failure point in modified cytidine synthesis is the deprotection phase. Exposing standard dC to methylamine can result in N4-methyl transamination—a side reaction that mutates the sequence. However, Ac-5-Me-dC-CE Phosphoramidite is fully compatible with AMA (50:50 Ammonium hydroxide/Methylamine)[4]. The acetyl (Ac) protecting group on the N4 position combined with the C-5 methyl group sterically and electronically prevents nucleophilic attack by methylamine, ensuring zero transamination[4].

Table 1: Thermodynamic & Chemical Profile of Cytidine Variants
PropertyStandard dC5-Me-dCCausality / Impact
Protecting Group Benzoyl (Bz) or Acetyl (Ac)Acetyl (Ac)Ac allows for rapid cleavage without transamination.

Contribution
Baseline+1.3°C per insertHydrophobic methyl group excludes water, improving base stacking.
AMA Compatibility Moderate (Risk of mutation)Excellent (No mutation)Steric hindrance at C-5 protects N4 from methylamine attack.
Coupling Time 1.5 - 2.0 minutes3.0 - 6.0 minutesExtended time compensates for steric bulk of the C-5 methyl group.

Experimental Protocol: Solid-Phase Synthesis of CpG Islands

This protocol is designed as a self-validating system . By integrating real-time trityl monitoring and specific cleavage conditions, the workflow inherently verifies its own success at each phase.

Phase 1: Reagent Preparation & Synthesizer Setup
  • Amidite Dilution: Dissolve Ac-5-Me-dC-CE Phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M. Note: Ensure water content is <30 ppm to prevent amidite hydrolysis.

  • Activator Preparation: Prepare a 0.25 M solution of DCI in anhydrous ACN[3].

  • Solid Support: Utilize a Controlled Pore Glass (CPG) solid support (1000 Å pore size recommended for sequences >40-mer to reduce steric crowding).

Phase 2: Automated Synthesis Cycle (Self-Validating)

Program the automated DNA synthesizer with the following optimized parameters for the CpG regions:

  • Detritylation: 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: Deliver 5-Me-dC amidite and 0.25 M DCI. Crucial Step: Extend the coupling time to 3.0 - 6.0 minutes specifically for the 5-Me-dC and subsequent dG additions.

  • Self-Validation Checkpoint (Trityl Monitor): Measure the UV absorbance of the cleaved dimethoxytrityl (DMT) cation at 498 nm. A stable absorbance reading across consecutive CpG couplings validates that >99% coupling efficiency is maintained. A drop of >2% indicates steric failure, prompting an immediate pause and reagent flush.

  • Capping: Cap unreacted 5'-hydroxyls using Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B) to prevent (n-1) deletion sequences[5].

  • Oxidation: 0.02 M Iodine in THF/Pyridine/Water to convert the unstable phosphite triester to a stable phosphate.

Phase 3: Cleavage & Deprotection
  • Transfer the CPG to a sealed vial.

  • Add 1.0 mL of AMA (1:1 mixture of 28% aqueous Ammonium Hydroxide and 40% aqueous Methylamine).

  • Incubate at 65°C for 10 minutes.

  • Causality Check: This rapid deprotection completely removes the acetyl groups from 5-Me-dC without inducing N4-methyl transamination[4].

Phase 4: Purification & Quality Control
  • Desalting: Pass the cleaved oligo through a Glen-Pak™ or equivalent reverse-phase cartridge to remove truncated failure sequences.

  • LC-MS Validation: Analyze the purified oligonucleotide via LC-MS. The absence of a +14 Da mass shift validates that no N4-methyl transamination occurred during AMA deprotection.

SPOS_Workflow Start Solid Support (CPG) Detritylation 1. Detritylation (TCA/DCA) Start->Detritylation Coupling 2. Coupling (5-Me-dC + 0.25M DCI) Detritylation->Coupling Trityl Monitor (Self-Validation) Capping 3. Capping (Ac2O/NMI) Coupling->Capping Extended Time (3-6 min) Oxidation 4. Oxidation (I2/H2O) Capping->Oxidation Decision Sequence Complete? Oxidation->Decision Decision->Detritylation No Cleavage Cleavage & Deprotection (AMA, 65°C, 10 min) Decision->Cleavage Yes

Solid-phase oligonucleotide synthesis cycle optimized for 5-Me-dC phosphoramidite incorporation.

Quantitative Data & Quality Control Metrics

To ensure the trustworthiness of the synthesized CpG islands, compare your post-synthesis analytical results against the standard benchmarks outlined in Table 2.

Table 2: Recommended Synthesis Parameters & QC Metrics
MetricExpected ValueTroubleshooting / Causality
Stepwise Coupling Efficiency > 99.0%If <98%, ensure DCI activator is fully dissolved and increase coupling time to 6 min.
Mass Spectrometry (LC-MS) Exact calculated massA +14 Da shift indicates transamination (Check deprotection reagents). A -15 Da shift indicates loss of the C-5 methyl group (Rare, usually amidite degradation).
Duplex Melting Temp (

)
+1.3°C per 5-Me-dCIf

is lower than expected, verify sequence fidelity; deletions in the CpG island drastically reduce hybridization affinity.
Purity (RP-HPLC) > 85% (Crude)High (n-1) peaks indicate capping failure or insufficient coupling time during the GC-rich island synthesis.

References

  • Wikipedia - CpG site. Retrieved from [Link]

  • EpiGenie - 5-methylcytosine (5mC). Retrieved from [Link]

  • Glen Research - 5-Me-dC-CE Phosphoramidite Product Data & Protocols. Retrieved from [Link]

  • ACS Publications - Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Retrieved from [Link]

Sources

Application Note: 5-Me-dC Modification Protocols for PCR Primer Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 5-Methyl-2'-deoxycytidine (5-Me-dC) into PCR primers is a high-precision strategy to modulate nucleic acid thermodynamics. Unlike standard cytosine, 5-Me-dC bears a methyl group at the C5 position.[1][2][3] This modification significantly enhances duplex stability (increasing


 by 0.5–1.3°C per substitution) without altering Watson-Crick base-pairing specificity.

This guide provides a technical framework for deploying 5-Me-dC to stabilize short primers, enhance Allele-Specific PCR (AS-PCR) discrimination, and normalize melting temperatures in multiplex assays.

Scientific Foundation: Mechanism of Stabilization

Thermodynamic Principles

The stabilization effect of 5-Me-dC arises from two primary biophysical mechanisms:

  • Base Stacking (Enthalpic): The methyl group at the C5 position increases the polarizability of the nucleobase, enhancing van der Waals interactions with adjacent bases in the helical stack.

  • Hydrophobic Effect (Entropic): The hydrophobic methyl group protrudes into the major groove, excluding water molecules from the immediate vicinity of the base pair. This reduction in local hydration entropy favors the double-stranded state over the single-stranded coil.

Quantitative Impact

While standard algorithms predict


 based on GC content, 5-Me-dC alters the thermodynamic landscape:
  • 
     per substitution:  +0.5°C to +1.3°C (Sequence dependent).
    
  • Hybridization Efficiency: Higher association constants (

    
    ) compared to unmodified DNA.
    
Visualization of Thermodynamic Stability

The following diagram illustrates the comparative stability and the decision logic for using 5-Me-dC.

Tm_Stability_Mechanism Standard_C Standard Cytosine (dC) Base Stacking: Moderate Hydration: High Duplex_Stability Duplex Stability (Tm Elevation) Standard_C->Duplex_Stability Baseline Tm Mod_5MedC 5-Me-dC Modification Base Stacking: Enhanced Hydration: Excluded (Hydrophobic) Mod_5MedC->Duplex_Stability +0.5 to 1.3°C / mod Applications Applications: 1. Short Primers 2. Allele Specificity 3. Multiplex Normalization Duplex_Stability->Applications Enables

Figure 1: Mechanistic pathway of 5-Me-dC induced stabilization. The hydrophobic methyl group enhances stacking interactions, directly elevating melting temperature.

Application Scenarios

ScenarioChallenge5-Me-dC Solution
Allele-Specific PCR (AS-PCR) Single mismatch at 3' end is often insufficient to prevent non-specific extension.Placing 5-Me-dC at the penultimate position (n-2) or near the 3' end increases the penalty for mismatch, enhancing discrimination.
Short Primers (<15 nt) Template constraints force short designs with

too low for standard Taq cycling.
Substituting dC with 5-Me-dC raises

to functional levels (55–60°C) without increasing length.
Multiplex PCR Primers for different targets have disparate

values.
Selectively modifying the AT-rich primer with 5-Me-dC equilibrates

with the GC-rich partner.
G-Quadruplex Targets Template secondary structure inhibits primer binding.[4][5]High-affinity 5-Me-dC primers can invade stable secondary structures more effectively than standard DNA.

Protocol 1: Primer Design Strategy

Objective: Design a primer set with 5-Me-dC modifications to achieve a target


 of 60°C ± 1°C.
Step 1: Baseline Sequence Analysis

Design your primer using standard software (e.g., Primer3) ignoring the modification initially.

  • Target Length: 18–25 bp.

  • Baseline

    
    :  Calculate the 
    
    
    
    of the unmodified sequence.
Step 2: Modification Placement Rules

Do not randomly scatter modifications. Follow these precision rules:

  • 3' End Stability: For increased priming efficiency, place one 5-Me-dC within the last 5 bases of the 3' end.

  • AS-PCR Specificity: If discriminating a SNP, place the 5-Me-dC at position n-2 or n-3 relative to the 3' mismatch. This destabilizes the mismatch state more than the match state.

  • Avoid Runs: Do not place more than two 5-Me-dC residues consecutively. This can alter the helix geometry too drastically and inhibit polymerase recognition.

Step 3: Recalculation

Since most standard calculators do not account for 5-Me-dC, use the following approximation:



Where 

is the number of 5-Me-dC substitutions.
Design Workflow Diagram

Primer_Design_Workflow Start Start: Define Target Sequence Calc_Base_Tm Calculate Standard Tm (Nearest Neighbor) Start->Calc_Base_Tm Check_Tm Is Tm < Target (e.g. 60°C)? Calc_Base_Tm->Check_Tm Add_Mod Substitute dC -> 5-Me-dC Focus: 5' or Internal Check_Tm->Add_Mod Yes (Too Low) Check_AS Is Application AS-PCR? Check_Tm->Check_AS No (Tm OK) Add_Mod->Check_AS Mod_3_Prime Substitute dC at n-2 or n-3 (Enhances Specificity) Check_AS->Mod_3_Prime Yes Final_Check Check GC Content & Avoid >2 Consecutive Mods Check_AS->Final_Check No Mod_3_Prime->Final_Check Synthesize Synthesize & Validate Final_Check->Synthesize

Figure 2: Decision tree for incorporating 5-Me-dC. Prioritizes Tm correction first, then specificity enhancement.

Protocol 2: Experimental Validation & Optimization

Context: Theoretical


 calculations for modified bases are approximations. Empirical validation via Thermal Gradient PCR is mandatory.
Materials
  • 5-Me-dC modified primers (HPLC purified recommended).

  • High-fidelity DNA Polymerase (e.g., Phusion or Q5) or Taq Polymerase.

    • Note: Most standard polymerases accept 5-Me-dC templates efficiently.

  • Gradient Thermocycler.

Workflow
1. Thermal Gradient PCR

Set up a PCR reaction with a temperature gradient across the annealing block.

  • Range: Predicted

    
     - 5°C to Predicted 
    
    
    
    + 5°C.
  • Increments: 1–2°C steps.

Reaction Mix (50 µL):

  • Template DNA: 10–50 ng

  • Forward Primer (5-Me-dC): 0.5 µM

  • Reverse Primer: 0.5 µM

  • dNTPs: 200 µM each

  • Buffer: 1X

  • Polymerase: 1-2 Units

2. Cycling Conditions
StepTempTimeNote
Initial Denaturation95°C2-5 minEnsure complete strand separation.
Denaturation 95°C30 sec
Annealing Gradient (55–70°C) 30 secCritical optimization step.
Extension 72°C30-60 sec/kb
Final Extension72°C5 min

Run 25–30 cycles.

3. Data Analysis

Run products on a 2% Agarose gel.

  • Success Criteria: Identify the highest annealing temperature that yields a bright, single band.

  • Comparison: Compare the yield of the 5-Me-dC primer reaction against an unmodified control at the higher temperatures. The modified primer should sustain amplification at temperatures where the unmodified primer fails.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Amplification

Overestimation.
The modification may not have stabilized as much as predicted.[6] Lower annealing temp by 3–5°C.
Non-Specific Bands "Sticky" Primers.5-Me-dC increases affinity. If placed in GC-rich regions, it may bind off-target. Redesign to place mods in AT-rich regions.
Primer Dimers 3' Complementarity.5-Me-dC at the 3' end can stabilize primer-dimers. Check for 3' complementarity and move the mod 2-3 bases upstream.

References

  • Metabion International. (n.d.). 5-Me-dC Modifications. Retrieved from [Link]

  • Lebedev, Y., et al. (1996).[1][5] "Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification than their nonmodified counterparts."[1][5] Genetic Analysis: Biomolecular Engineering, 13(1), 15-21.

  • Wong, K.K., et al. (1991). "Effect of 5-methylcytosine on the stability of triple-stranded DNA—a thermodynamic study." Nucleic Acids Research, 19(20), 5625–5631.

Sources

Maximizing Incorporation Efficiency of 5-Methyl-2'-deoxycytidine (5-Me-dC) using a Double Coupling Cycle Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol

Abstract

The incorporation of modified nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. 5-Methyl-2'-deoxycytidine (5-Me-dC), an important epigenetic marker, is frequently incorporated to enhance the thermal stability of duplexes and modulate biological interactions.[1][2][3][4] However, like many modified phosphoramidites, 5-Me-dC can exhibit lower coupling efficiencies compared to standard A, C, G, and T bases, leading to an unacceptable accumulation of deletion mutations (n-1 sequences) in the final product.[5] This application note provides a detailed rationale and a robust, field-tested protocol for implementing a "double coupling" cycle. This technique significantly enhances the incorporation efficiency of 5-Me-dC, ensuring higher yields of the desired full-length oligonucleotide, thereby improving purity and downstream application performance.

Introduction: The Challenge of Modified Base Incorporation

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a highly optimized process, routinely achieving stepwise coupling efficiencies of over 99%.[6] This high fidelity is critical, as the overall yield of the full-length product (FLP) is a power function of the average coupling efficiency and the length of the oligonucleotide.

The standard synthesis cycle comprises four key steps: deblocking, coupling, capping, and oxidation.[5][7]

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group to expose a free hydroxyl for the next coupling reaction.[8]

  • Coupling: Activation of the phosphoramidite monomer and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[8][]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent their participation in subsequent cycles, which would result in deletion sequences.[5][8][10]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.[10][11]

While effective for standard nucleosides, the coupling step can be less efficient for modified bases like 5-Me-dC. Steric hindrance from the methyl group and potential electronic effects can slow the reaction kinetics, leading to incomplete coupling within the standard timeframe. A drop in efficiency from 99% to 95% at a single position may seem minor, but it results in a 5% increase in failure sequences that are often difficult to purify from the desired product.

The Principle and Causality of the Double Coupling Cycle

The double coupling strategy is a simple yet powerful modification to the standard synthesis cycle designed to drive the coupling reaction to completion. The underlying principle is an application of Le Châtelier's principle and reaction kinetics. By introducing a second, fresh aliquot of the 5-Me-dC phosphoramidite and activator, the high concentration of reactants forces the equilibrium toward product formation, allowing the remaining free 5'-hydroxyl groups to react.

The power of this approach is evident in the mathematics. If a single coupling step for a modified base achieves 85% efficiency, 15% of the growing chains will be failure sequences. A second coupling will react with 85% of those remaining failures, resulting in an additional 12.75% (0.85 * 15%) of the chains being successfully coupled. This boosts the cumulative step-wise efficiency to 97.75%, dramatically reducing the critical n-1 impurity.[12]

It is crucial that the double coupling occurs before the capping and oxidation steps.[12] Capping would permanently block the unreacted sites, and oxidation stabilizes the newly formed linkages. The second coupling must be performed on the reactive P(III) phosphite triester intermediate.

Visualizing the Workflow: Standard vs. Double Coupling

The following diagrams illustrate the modification of the standard synthesis cycle to include the double coupling step for a single monomer addition.

Standard_vs_Double_Coupling cluster_0 Standard Synthesis Cycle cluster_1 Double Coupling Cycle (for 5-Me-dC) S_Deblock Deblock S_Wash1 Wash S_Deblock->S_Wash1 S_Couple Couple S_Wash1->S_Couple S_Oxidize Oxidize S_Couple->S_Oxidize S_Cap Cap S_Oxidize->S_Cap S_Wash2 Wash S_Cap->S_Wash2 D_Deblock Deblock D_Wash1 Wash D_Deblock->D_Wash1 D_Couple1 1st Couple (5-Me-dC) D_Wash1->D_Couple1 D_Couple2 2nd Couple (5-Me-dC) D_Couple1->D_Couple2 D_Oxidize Oxidize D_Couple2->D_Oxidize D_Cap Cap D_Oxidize->D_Cap D_Wash2 Wash D_Cap->D_Wash2

Caption: Comparison of standard and double coupling workflows.

Detailed Protocol for 5-Me-dC Double Coupling

This protocol is designed for implementation on most automated solid-phase oligonucleotide synthesizers. It assumes the user has already programmed the desired sequence and is ready to define a custom synthesis cycle for the 5-Me-dC base.

4.1. Reagent Preparation

  • 5-Me-dC-CE Phosphoramidite: Dissolve to a standard concentration (e.g., 0.1 M) in anhydrous acetonitrile. Ensure the solvent is of the highest quality with low water content (<30 ppm).

  • Activator: A high-performance activator is recommended. 4,5-Dicyanoimidazole (DCI) at 0.25 M is an excellent choice due to its high nucleophilicity and solubility.[8][13] 5-Ethylthio-1H-tetrazole (ETT) is also commonly used.

  • Standard Synthesis Reagents: Ensure fresh Deblock, Capping (A and B), and Oxidation solutions are loaded onto the synthesizer as per the manufacturer's instructions.

4.2. Synthesizer Programming: The Double Couple Cycle

Create a new synthesis cycle protocol specifically for the 5-Me-dC base. The exact commands will vary by synthesizer model, but the sequence of steps is universal.

Step #ActionReagent(s) DeliveredWait Time (Typical)Purpose
1Deblock 3% Trichloroacetic Acid (TCA) in DCM60-90 secRemoves the 5'-DMT group from the support-bound chain.
2Wash Anhydrous Acetonitrile30-45 secRemoves residual acid and prepares for coupling.
3First Coupling 5-Me-dC Phosphoramidite + Activator120-180 sec First reaction to incorporate the 5-Me-dC monomer. A longer wait time is used to account for the slower kinetics of the modified base.
4Second Coupling 5-Me-dC Phosphoramidite + Activator120-180 sec Delivers a fresh aliquot of reagents to react with any remaining free 5'-hydroxyls, driving the reaction to completion.
5Wash Anhydrous Acetonitrile30 secRemoves excess phosphoramidite and activator before oxidation.
6Oxidation 0.02 M Iodine Solution30-45 secStabilizes the newly formed phosphite triester linkage to a phosphate triester.
7Wash Anhydrous Acetonitrile30 secRemoves residual oxidizer.
8Capping Cap A (Acetic Anhydride) + Cap B (NMI)30-45 secPermanently blocks any 5'-hydroxyls that failed to couple in either step 3 or 4.
9Wash Anhydrous Acetonitrile45-60 secThoroughly cleans the column and prepares for the deblocking step of the next cycle.

4.3. Post-Synthesis Cleavage and Deprotection

Cleavage from the solid support and deprotection of the oligonucleotide should proceed according to the recommendations for the specific protecting groups used on the 5-Me-dC phosphoramidite and other bases in the sequence.[14][15] Standard 5-Me-dC phosphoramidites are typically compatible with ammonium hydroxide deprotection. However, if using AMA (Ammonium hydroxide/Methylamine), be aware that a minor side product can sometimes be observed.[15] For sensitive modifications, UltraMild deprotection conditions may be required.[16]

4.4. Quality Control

After synthesis and purification, the final product should be analyzed to confirm successful incorporation and high purity.

  • Mass Spectrometry (ESI-MS): Verifies the correct mass of the full-length product, confirming the incorporation of the 5-Me-dC base (mass will be higher than a standard dC).

  • High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC can be used to assess the purity of the oligonucleotide. A successful double coupling will result in a significantly reduced (n-1) peak compared to a standard single coupling cycle for the same base.

Expected Results: A Comparative Analysis

The implementation of a double coupling cycle is expected to yield a marked improvement in the stepwise coupling efficiency for 5-Me-dC.

ParameterStandard Single Couple (Estimated)Double Couple Protocol (Expected)Rationale
Stepwise Coupling Efficiency95.0 - 98.0%>99.0%The second delivery of fresh reagents drives the reaction to completion.
(n-1) Impurity Level per cycle2.0 - 5.0%<1.0%Higher coupling efficiency directly translates to fewer unreacted sites.
Final Full-Length Product YieldSignificantly LowerMaximizedThe cumulative effect of higher stepwise efficiency results in a much higher final yield of the desired product.
Purification DifficultyModerate to HighLowThe primary impurity (n-1) is minimized, simplifying downstream purification.

Troubleshooting and Advanced Considerations

  • Low Efficiency Persists: If coupling efficiency remains low even with a double couple, investigate the quality of the reagents. The 5-Me-dC phosphoramidite may have degraded, or the anhydrous acetonitrile may contain excess water.

  • Activator Choice: While DCI is highly effective, other activators like BTT or ETT can also be used. Ensure the concentration and coupling times are optimized for the chosen activator.[8]

  • Cost vs. Benefit: The double coupling cycle consumes twice the amount of the (often expensive) modified phosphoramidite for that specific step. This cost must be weighed against the significant benefits of higher purity, increased yield, and simplified purification. For therapeutic or diagnostic oligonucleotides, the improved quality almost always justifies the cost.

Conclusion

The double coupling cycle is an indispensable tool for the high-fidelity synthesis of oligonucleotides containing 5-Me-dC and other challenging modified bases. By understanding the chemical principles and implementing a robust, optimized protocol, researchers can overcome the inherent challenges of modified base incorporation. This leads to a higher quality final product, ensuring greater reliability and performance in critical downstream applications, from epigenetic studies to the development of next-generation oligonucleotide therapeutics.

References

  • Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.

  • Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.

  • Optimizing activator concentration for 5-Me-dC phosphoramidite. Benchchem.

  • 5-Methyl-dC Oligonucleotides: A Comparative Guide to Nuclease Resistance. Benchchem.

  • Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. LGC, Biosearch Technologies.

  • Use of Custom Synthesized Phosphoramidite Reagents. TriLink BioTechnologies.

  • Oligonucleotide synthesis reagents catalogue. LGC, Biosearch Technologies.

  • Know your oligo mod: 5-methyl deoxycytidine. LGC, Biosearch Technologies.

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio.

  • Double coupling method for oligonucleotide synthesis. Google Patents.

  • 5-methyl deoxycytosine [5mdC]. Gene Link.

  • Application Notes & Protocols: A Step-by-Step Guide to the Phosphoramidite Coupling of 5-Methylcytidine. Benchchem.

  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Benchchem.

  • 5-Me-dC-CE Phosphoramidite. Glen Research.

  • 5-Me-dC. metabion.

  • Oligonucleotide synthesis: Coupling efficiency and quality control. Integrated DNA Technologies (IDT).

  • Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. LGC, Biosearch Technologies.

  • DNA Oligonucleotide Synthesis. Roche Sequencing Solutions, Inc.

  • IDT DNA oligos and Ultramer Oligos Flyer. Integrated DNA Technologies (IDT).

  • Ac-5-Me-dC-CE Phosphoramidite. Glen Research.

Sources

Technical Guide: Optimizing Solution Stability of 5-Me-dC(Ac) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2'-deoxycytidine (5-Me-dC) is a critical modified nucleoside used to modulate the melting temperature (


) of DNA duplexes and to study epigenetic methylation patterns. The 

-acetyl (Ac) protected phosphoramidite version, 5-Me-dC(Ac) , is preferred for its compatibility with "Fast" and "UltraMild" deprotection chemistries (e.g., AMA).

However, the reactive nature of the phosphoramidite (P(III)) moiety renders it susceptible to hydrolysis and oxidation when dissolved in acetonitrile (ACN). While standard DNA phosphoramidites are often chemically stable for 5–7 days on-instrument, 5-Me-dC(Ac) exhibits a tighter stability window of approximately 24–48 hours in solution . This guide details the degradation mechanisms, provides a validated 31P NMR assessment protocol, and outlines best practices to maximize coupling efficiency and reduce reagent waste.

Chemical Background & Degradation Mechanism[1][2][3][4][5]

The Molecule
  • Compound: 5-Methyl-2'-deoxycytidine phosphoramidite[1]

  • Protection:

    
    -Acetyl (Base), DMT (5'-OH), 
    
    
    
    -cyanoethyl (Phosphate).
  • Role of Acetyl Group: The acetyl group is more labile than the traditional benzoyl (Bz) protection. This allows for rapid removal using Ammonium Hydroxide/Methylamine (AMA) in 10 minutes at 65°C, preventing the transamidation side-reactions often seen with Bz-protected cytosines in amine-rich deprotection cocktails.

Degradation Pathways

The primary enemy of phosphoramidite stability in solution is moisture , followed by oxidation .

  • Hydrolysis (Major Pathway): Water attacks the P-N bond of the diisopropylamine leaving group. This converts the reactive phosphoramidite (P(III)) into a non-reactive

    
    -phosphonate species. This species will not couple, leading to n-1 deletion sequences.
    
  • Oxidation (Minor Pathway): Atmospheric oxygen converts P(III) to P(V) phosphate triesters, which are also inert to coupling.

Mechanistic Visualization

The following diagram illustrates the critical failure points during storage.

DegradationPathway Active Active Amidite (P-III Species) ~149 ppm H_Phos H-Phosphonate (Inert Impurity) ~10-15 ppm Active->H_Phos Hydrolysis Ox_Phos Phosphate Triester (Inert Impurity) ~25-30 ppm Active->Ox_Phos Oxidation Coupling Synthesis Coupling (Desired Reaction) Active->Coupling Tetrazole Activation Water Trace Water (>30 ppm in ACN) Water->Active Nucleophilic Attack Oxygen Atmospheric O2 Oxygen->Active Oxidation Deletion n-1 Deletion (Synthesis Failure) H_Phos->Deletion No Coupling Ox_Phos->Deletion No Coupling

Caption: Kinetic competition between productive coupling and hydrolytic degradation pathways.

Experimental Validation: 31P NMR Protocol

To verify the quality of 5-Me-dC(Ac) stored in solution, 31P NMR is the gold standard method. It distinctly resolves the active P(III) species from its degraded P(V) and H-phosphonate counterparts.

Materials
  • Instrument: NMR Spectrometer (300 MHz or higher recommended).

  • Solvent: Anhydrous Acetonitrile-

    
     (CD3CN) or CDCl3.[2]
    
  • Standard: Triphenyl phosphate (internal standard, optional,

    
     -17.8 ppm).
    
Protocol Steps
  • Sampling: Take a 0.6 mL aliquot of the 5-Me-dC(Ac) solution (typically 0.1 M in ACN) from the synthesizer bottle.

  • Preparation: Transfer to a dry, Argon-flushed NMR tube. If the sample is non-deuterated ACN, add a capillary insert of D2O or use standard proton-decoupling methods if the instrument allows locking on non-deuterated solvents (or simply run unlocked for quick qualitative checks). Best practice: Dissolve dry powder directly in CD3CN for initial purity checks.

  • Acquisition: Run a 31P scan with proton decoupling (31P{1H}).

    • Scans: 64–128 scans are usually sufficient for 0.1 M solutions.

    • Relaxation Delay: 2–5 seconds.

Data Interpretation

Use the table below to interpret the chemical shifts.

SpeciesChemical Shift (

ppm)
StatusAction
5-Me-dC(Ac) Amidite 148.0 – 150.0 (Doublet)Active Safe to use.
H-Phosphonate10.0 – 15.0InactiveDiscard if > 2-3%.
Phosphate Triester25.0 – 30.0InactiveDiscard if > 2-3%.
Tetrazole Adduct~135.0ActivatedCheck activator lines.

Note: The "Doublet" appearance of the active amidite is normal and due to the diastereomers created by the chiral phosphorus atom.

Best Practice Protocols

Dissolution and Handling

This protocol ensures the amidite remains anhydrous during the critical dissolution phase.

  • Equilibration: Allow the refrigerated bottle (-20°C) to warm to room temperature inside a desiccator for at least 30 minutes. Why: Opening a cold bottle condenses atmospheric moisture immediately onto the powder.

  • Solvent Choice: Use Anhydrous Acetonitrile with water content < 30 ppm (ideally < 10 ppm).

  • Dissolution:

    • Calculate the volume for 0.1 M concentration (standard for most synthesizers).

    • Inject solvent through the septum using a dry, inert-gas-flushed syringe.

    • Vortex gently to dissolve.

  • Gas Blanket: Immediately purge the headspace with Argon or Helium. Nitrogen is acceptable if ultra-dry, but Argon is heavier than air and provides a better blanket.

Storage on Synthesizer

Once dissolved, the clock starts.

  • Stability Window: 24 – 48 Hours.

    • Guidance: Unlike dA or T which might last a week, 5-Me-dC(Ac) should be prepared in quantities that will be consumed within 2 days.

  • Molecular Sieves (The "Secret Weapon"):

    • Add a packet of activated 3Å Molecular Sieves to the solution bottle immediately after dissolution.

    • Effect: This can extend solution stability to 3–5 days by scavenging adventitious water introduced during installation.

    • Caution: Ensure sieves are dust-free to avoid clogging synthesizer lines.

Waste Reduction Strategy

Because of the short shelf-life and high cost of 5-Me-dC:

  • Dilute only what you need: Do not dissolve a 1g bottle for a single 1 µmol synthesis.

  • Use "Dilution Vials": Weigh out small aliquots (e.g., 100 mg) into separate, dry amber vials and dissolve only these smaller portions as needed.

Troubleshooting Guide

If coupling efficiency drops (monitored via Trityl Monitor or post-synthesis MS), follow this logic flow:

Troubleshooting Start Low Coupling Efficiency (<98%) CheckAge Is solution > 48 hours old? Start->CheckAge Replace Discard & Prepare Fresh (Use Anhydrous ACN) CheckAge->Replace Yes CheckWater Check ACN Water Content (Karl Fischer or replace) CheckAge->CheckWater No CheckWater->Replace High Water CheckLines Check Synthesizer Lines (Flow rate/Clogs) CheckWater->CheckLines Water OK

Caption: Decision matrix for diagnosing coupling failures related to amidite stability.

References

  • Glen Research. Ac-5-Me-dC-CE Phosphoramidite (10-1560) Product Profile. (Accessed 2023). [Link]

  • Krotz, A. H., et al. (2004). "Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile." Nucleosides, Nucleotides and Nucleic Acids, 23(5), 767-775.[3] [Link]

Sources

Troubleshooting & Optimization

Preventing N4-methyl transamination in 5-Me-dC synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methyl-2'-deoxycytidine (5-Me-dC) is a critical modified nucleoside in oligonucleotide synthesis. Because the hydrophobic C5 methyl group excludes water from the duplex, each 5-Me-dC insertion stabilizes the duplex melting temperature (Tm) by approximately 1.3°C (1[1]). It is widely used in antisense therapeutics and epigenetic research. However, researchers frequently encounter mass spectrometry failures due to unintended side reactions during the deprotection phase. This guide addresses the chemical causality of these failures and provides self-validating protocols to ensure 100% product purity.

FAQ 1: The Root Cause of Mass Shifts

Q: I am observing a +14 Da mass shift in my 5-Me-dC modified oligonucleotides after deprotection. What is the chemical root cause?

A: The +14 Da shift is the classic signature of N4-methyl transamination . This occurs when oligonucleotides containing Benzoyl-protected 5-Me-dC (Bz-5-Me-dC) are deprotected using AMA, a 1:1 mixture of 30% aqueous ammonium hydroxide and 40% aqueous methylamine (2[2]).

Mechanistic Causality: The benzoyl protecting group withdraws electron density from the exocyclic N4 nitrogen, rendering the C4 position of the pyrimidine ring highly electrophilic. Methylamine is a potent nucleophile. Instead of solely attacking the benzoyl carbonyl to hydrolyze the protecting group, methylamine competitively attacks the C4 position of the ring. This nucleophilic aromatic substitution displaces the entire benzamide leaving group, replacing it with a methylamino group. The result is an N4-methyl-5-methyl-dC mutation, which typically affects 5–7% of the incorporated 5-Me-dC residues (3[3]).

FAQ 2: The Optimal Solution

Q: How can I completely prevent this transamination while still utilizing the ultra-fast AMA deprotection method?

A: The definitive solution is to replace the Bz-5-Me-dC phosphoramidite with an Acetyl-protected monomer (Ac-5-Me-dC) in your synthesis workflow (4[4]).

Mechanistic Causality: The prevention of transamination relies on reaction kinetics. The carbonyl carbon of the acetyl group is significantly less sterically hindered and highly susceptible to nucleophilic attack compared to the benzoyl group. When exposed to AMA, methylamine attacks the acetyl carbonyl virtually instantaneously, cleaving the protecting group via aminolysis. Once the acetyl group is removed, the free exocyclic amine donates electron density back into the pyrimidine ring, neutralizing the electrophilicity at C4 and completely shutting down the transamination pathway. Ac-5-Me-dC yields 100% pure desired product with zero N4-methyl mutation (5[5]).

G Bz Bz-5-Me-dC (Benzoyl Protected) AMA1 AMA Deprotection (MeNH₂ : NH₄OH) Bz->AMA1 Transam N4-Methyl-5-Me-dC (+14 Da Mutation, ~7%) AMA1->Transam Nucleophilic displacement at C4 by MeNH₂ Hydro1 5-Me-dC (Desired Product, ~93%) AMA1->Hydro1 Slow hydrolysis Ac Ac-5-Me-dC (Acetyl Protected) AMA2 AMA Deprotection (MeNH₂ : NH₄OH) Ac->AMA2 Hydro2 5-Me-dC (Desired Product, 100%) AMA2->Hydro2 Instantaneous hydrolysis at Acetyl carbonyl

Reaction pathways of Bz-5-Me-dC vs Ac-5-Me-dC during AMA deprotection.

Quantitative Data: Deprotection Matrix

To ensure optimal experimental design, refer to the following matrix summarizing the compatibility of protecting groups with various deprotection reagents.

Monomer Protecting GroupDeprotection ReagentTemperatureTimeTransamination RiskRecommendation
Bz-5-Me-dC AMA (1:1 NH₄OH : MeNH₂)65°C10 min~5-7% (+14 Da) ❌ Not Recommended
Bz-5-Me-dC NH₄OH (30% Aqueous)55°C17 hours0%⚠️ Acceptable (Slow)
Ac-5-Me-dC AMA (1:1 NH₄OH : MeNH₂)65°C10 min0%✅ Optimal (Fast)
Ac-5-Me-dC UltraMild (K₂CO₃ / MeOH)RT4 hours0%✅ Optimal (Mild)

FAQ 3: Salvaging Existing Syntheses

Q: I have already synthesized a high-value batch using Bz-5-Me-dC. Can I salvage this synthesis without inducing the mutation?

A: Yes. If the oligonucleotide is already synthesized on the solid support with Bz-5-Me-dC, you must strictly avoid methylamine. You can salvage the batch by performing a standard, slow deprotection using only 30% Ammonium Hydroxide. Ammonia is a weaker nucleophile than methylamine and will hydrolyze the benzoyl group without causing the C4 displacement (1[1]).

Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies. Both protocols include a mandatory Mass Spectrometry (ESI-MS) validation step to confirm the absence of the +14 Da adduct.

Protocol A: UltraFAST AMA Deprotection (For Ac-5-Me-dC)
  • Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of 30% aqueous Ammonium Hydroxide and 40% aqueous Methylamine (1:1 v/v). Note: Store tightly sealed at 4°C to prevent the loss of volatile bases.

  • Cleavage: Flush the synthesis column with 1 mL of the AMA reagent using syringes. Incubate at room temperature for 10 minutes to completely cleave the oligonucleotide from the solid support.

  • Deprotection: Transfer the eluate to a pressure-rated, sealed screw-cap vial. Incubate at 65°C for exactly 10 minutes in a dry heat block.

  • Evaporation: Critical Step: Chill the vial on ice for 5 minutes before opening to prevent aerosolization and loss of the sample due to gas expansion. Evaporate the AMA reagent to dryness using a SpeedVac.

  • Self-Validation (QC): Resuspend the pellet in LC-MS grade water. Perform ESI-MS. The mass spectrum must show the exact theoretical mass without any +14 Da adducts, validating the efficiency of the acetyl protecting group.

Protocol B: Standard NH₄OH Deprotection (For Salvaging Bz-5-Me-dC)
  • Reagent Preparation: Use fresh 30% aqueous Ammonium Hydroxide (NH₄OH). Do not add any alkylamines.

  • Cleavage: Flush the column with 1 mL of 30% NH₄OH. Incubate at room temperature for 45 minutes to ensure complete cleavage from the CPG support.

  • Deprotection: Transfer the eluate to a sealed screw-cap vial. Incubate at 55°C for 17 hours.

  • Evaporation: Cool the vial completely to room temperature. Evaporate to dryness in a SpeedVac.

  • Self-Validation (QC): Perform ESI-MS. The extended ammonia incubation hydrolyzes the benzoyl group without nucleophilic displacement, ensuring a +0 Da mass match.

References

  • Glen Report 26.13 - New Product - 5-Me-dC now compatible with AMA and UltraMild Deprotection. Glen Research.
  • Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Research.
  • Ac-dC-CE Phosphoramidite. Cambio.
  • Oligo Synthesis : CEPs. Cambio.
  • Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. NIH.

Sources

Technical Support Center: Troubleshooting 5-Me-dC(Ac) Amidite Precipitation in Automated SPOS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The incorporation of 5-methyl-2'-deoxycytidine (5-Me-dC) is a critical modification in solid-phase oligonucleotide synthesis (SPOS). It is primarily utilized to increase the melting temperature (Tm) of the resulting oligonucleotide duplex by approximately 1°C per addition[1]. Mechanistically, this stabilization is driven by the hydrophobic nature of the C-5 methyl group, which effectively excludes water molecules from the duplex structure, tightening the helical conformation[2].

To facilitate rapid deprotection and avoid side reactions, the acetyl-protected variant—5-Me-dC(Ac) phosphoramidite —is heavily favored over benzoyl (Bz) protection. Acetyl protection allows for compatibility with aggressive AMA (ammonium hydroxide/methylamine) deprotection protocols without the risk of transamidation[3].

The Challenge: Despite its utility, 5-Me-dC(Ac) exhibits inherent solubility challenges. It is often sparingly soluble in standard diluents[4], leading to a high incidence of precipitation and crystallization within the delivery lines of automated synthesizers. This guide provides a mechanistic breakdown of this phenomenon and field-proven, self-validating protocols to ensure uninterrupted synthesis.

Causality of Precipitation (The "Why")

As a Senior Application Scientist, it is crucial to understand that precipitation is rarely a random event; it is a failure of thermodynamic or kinetic control within the fluidic system.

  • Thermodynamic Saturation: The combination of the lipophilic C-5 methyl group and the acetyl protecting group alters the crystal lattice energy of the amidite. At the standard synthesis concentration of 0.1 M, the solution exists perilously close to its saturation point in pure anhydrous acetonitrile (ACN).

  • Temperature Fluctuations: A minor drop in ambient laboratory temperature (e.g., overnight HVAC shifts to <20°C) reduces the solubility threshold, triggering spontaneous nucleation in the narrow PTFE delivery lines.

  • Moisture-Induced Hydrolysis: Phosphoramidites are exceptionally hygroscopic. If the ACN diluent contains >10 ppm water, trace hydrolysis of the highly reactive diisopropylamino group occurs[1]. This generates insoluble H-phosphonate degradation products that act as heterogeneous nucleation seeds, accelerating bulk precipitation.

  • Solvent Micro-Evaporation: Volatilization of ACN at the dispensing nozzles or within the lines between synthesis cycles locally concentrates the solution past its saturation limit.

Diagnostic Logic & Troubleshooting Workflow

TroubleshootingLogic Start Precipitation in Delivery Line CheckTemp Check Ambient Temp Is it < 20°C? Start->CheckTemp TempLow Warm room/lines to 22-25°C CheckTemp->TempLow Yes CheckMoisture Check Moisture (<10 ppm)? CheckTemp->CheckMoisture No MoistureHigh Replace ACN & Molecular Sieves CheckMoisture->MoistureHigh No CheckConc Check Amidite Conc. Is it > 0.1 M? CheckMoisture->CheckConc Yes ConcHigh Dilute to 0.05 M Double Coupling Time CheckConc->ConcHigh Yes AddCosolvent Add 10% DCM/THF as Co-solvent CheckConc->AddCosolvent No

Diagnostic workflow for resolving 5-Me-dC(Ac) precipitation in SPOS delivery lines.

Quantitative Data: Solubility & Optimization Parameters

To prevent precipitation, the physical chemistry of the delivery solution must be adjusted. The table below summarizes the required deviations from standard amidite protocols.

ParameterStandard Amidites (e.g., dA, dG)5-Me-dC(Ac) AmiditeMechanistic Rationale
Recommended Concentration 0.1 M0.05 M - 0.08 MLower saturation point due to lipophilic C-5 methyl and acetyl group[5].
Primary Solvent 100% Anhydrous ACN90% ACN / 10% DCMDCM co-solvent disrupts intermolecular hydrogen bonding, preventing crystallization[5].
Coupling Time 1.5 - 3.0 minutes5.0 - 6.0 minutesCompensates kinetically for the reduced molarity of the amidite solution[5].
Moisture Tolerance <30 ppm<10 ppmHigh susceptibility to hydrolysis; degradation products act as nucleation seeds[1].
Activator 0.25 M DCI or 0.45 M BTT0.25 M DCIDCI maintains high solubility and nucleophilicity for sterically hindered modified bases[2].

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They incorporate built-in physical and functional checks to confirm success before committing expensive reagents to a full synthesis run.

Protocol 1: Preparation of High-Stability 5-Me-dC(Ac) Amidite Solution

By incorporating a co-solvent and strictly controlling moisture, we thermodynamically stabilize the solution and prevent hydrolysis-induced seeding.

  • Equilibration: Remove the sealed 5-Me-dC(Ac) vial from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature (20-25°C) for at least 2 hours.

    • Causality: Prevents condensation of atmospheric moisture upon opening the septum.

  • Primary Dissolution: In a dry box or under an argon blanket, add anhydrous ACN (certified <10 ppm water) to achieve a 0.05 M concentration.

    • Causality: Operating below the standard 0.1 M threshold significantly reduces thermodynamic precipitation risk[5].

  • Visual Validation (Self-Check): Hold the vial against a dark background. A properly dissolved solution will be optically clear. If any turbidity remains, the system validates a failure state, prompting step 4.

  • Co-solvent Addition: If turbid, add 10% (v/v) anhydrous Dichloromethane (DCM). Swirl gently.

    • Causality: DCM acts as a lipophilic co-solvent, disrupting the crystal lattice interactions of the modified amidite[5].

  • Moisture Scavenging: Add a single layer of freshly activated 3Å molecular sieves to the vial[5].

    • Causality: Sieves dynamically sequester any trace water introduced during solvent transfer, maintaining <10 ppm water over a multi-day synthesis run.

  • Functional Validation (Trityl Monitor): During the first synthesis cycle, monitor the UV absorbance of the DMT cation release. A stepwise coupling efficiency of >98% validates that the 0.05 M dilution and extended coupling time successfully compensated for the lower concentration.

PrepWorkflow Equilibrate Equilibrate to RT (Desiccator) AddSolvent Add Anhydrous ACN (<10 ppm H2O) Equilibrate->AddSolvent CheckDissolution Visual Inspection AddSolvent->CheckDissolution AddCosolvent Add 10% DCM (If needed) CheckDissolution->AddCosolvent Cloudy AddSieves Add 3Å Sieves Argon Purge CheckDissolution->AddSieves Clear AddCosolvent->AddSieves

Step-by-step preparation workflow for thermodynamically stable 5-Me-dC(Ac) solutions.

Protocol 2: Delivery Line Recovery & Flushing

If precipitation has already occurred, use this protocol to safely clear the lines without damaging the synthesizer's valve block.

  • Solvent Swap: Disconnect the precipitated amidite vial and replace it with a wash bottle containing a 50:50 mixture of ACN and DCM.

  • Reverse Flush: If your synthesizer supports it, perform a reverse flush to push the precipitate back into the wash bottle rather than forcing crystals through the fine frits of the synthesis columns.

  • Visual Validation (Self-Check): Inspect the translucent PTFE lines. The complete disappearance of white crystalline blockages validates successful dissolution.

  • Flow Rate Validation (Self-Check): Perform a prime test and measure the dispensed volume over 10 seconds. It must match the synthesizer's baseline calibration (e.g., 200 µL/sec), validating that no micro-frictions remain in the valve manifolds.

  • Re-equilibration: Replace the wash bottle with pure anhydrous ACN and prime for 30 seconds to purge residual DCM before reinstalling a freshly prepared amidite vial.

Frequently Asked Questions (FAQs)

Q: Can I just heat the delivery lines to dissolve the precipitate? A: While gentle ambient warming (up to 25°C) can prevent precipitation, actively heating the lines is highly discouraged. Elevated temperatures accelerate the thermal degradation of the phosphoramidite and can cause solvent outgassing, leading to vapor locks and inconsistent delivery volumes in the pumps.

Q: I diluted the amidite to 0.05 M to prevent precipitation. How do I maintain coupling efficiency? A: When halving the concentration, you must compensate kinetically. Double the coupling time (e.g., from 3 minutes to 6 minutes)[5] and consider implementing a "double coupling" routine—delivering a second pulse of amidite and activator without an intervening oxidation/wash step—to ensure a >99% stepwise yield.

Q: Does the choice of activator affect precipitation? A: Yes. While the activator (e.g., 0.25 M DCI) is delivered via a separate line, mixing occurs at the column block. If the amidite is near saturation, the sudden change in solvent dynamics upon mixing can cause micro-precipitation directly on the CPG frit. Ensure your activator is also fully dissolved, freshly prepared, and highly soluble (DCI is preferred over 1H-tetrazole for this reason)[2].

Q: Why use the Acetyl (Ac) protected variant if it has solubility issues compared to Benzoyl (Bz)? A: The acetyl nucleobase protection allows for compatibility with milder, faster deprotection conditions (such as AMA at 65°C for 10 minutes) without the risk of transamidation side reactions that frequently occur when using Bz-protected cytosine derivatives in the presence of methylamine[3].

References

1.[4] Title: 5-Me-dC(Ac) Amidite - Cayman Chemical Source: caymanchem.com URL:

2.[1] Title: Standard Phosphoramidites - Greyhound Chromatography Source: greyhoundchrom.com URL:

3.[2] Title: Optimizing activator concentration for 5-Me-dC phosphoramidite - BenchChem Source: benchchem.com URL:

4.[5] Title: Use of Custom Synthesized Phosphoramidite Reagents - TriLink BioTechnologies Source: trilinkbiotech.com URL:

5.[3] Title: dC (Ac) (5-Me) CE-Phosphoramidite - LGC, Biosearch Technologies Source: biosearchtech.com URL:

Sources

Technical Support Center: 5-Methyl-dC Phosphoramidite Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving 5-Me-dC coupling yield with 0.25M DCI activator

Executive Summary: The 5-Me-dC Challenge

Status: Active Case Reagent Context: 5-Methyl-2'-deoxycytidine (5-Me-dC) Phosphoramidite Activator: 0.25M 4,5-Dicyanoimidazole (DCI) in Acetonitrile Core Issue: Steric hindrance and reaction kinetics leading to suboptimal coupling efficiency (<98%).

Technical Brief: Incorporating 5-Me-dC is more challenging than standard DNA bases (A, C, G, T) due to the methyl group at the C5 position. This modification introduces steric hindrance near the reaction center. While 0.25M DCI is a standard activator concentration for unmodified DNA, it operates at the lower limit of kinetic efficiency for modified bases. To achieve high yields (>99%) without changing your activator concentration, you must compensate by modulating contact time , stoichiometry , and system dryness .

Mechanism of Action: Why 0.25M DCI Requires Optimization

To troubleshoot effectively, you must understand the chemical bottleneck. DCI functions differently than traditional Tetrazole.[1][2]

The DCI Advantage & Kinetic Bottleneck
  • Acidity (pKa ~5.2): DCI is less acidic than Tetrazole (pKa ~4.8).[3] This reduces the risk of depurination (acid-catalyzed cleavage of purines), which is vital for long oligos.

  • Nucleophilicity: DCI is a "super-nucleophile." It accelerates the rate-determining step (displacement of the diisopropylamine group).

  • The 0.25M Constraint: At 0.25M, the concentration of the protonated active intermediate is lower than at 0.5M or 1.0M. For a bulky base like 5-Me-dC, the collision frequency between the activated phosphoramidite and the 5'-OH of the support is reduced, necessitating longer reaction times.

DCI_Mechanism cluster_0 Critical Optimization Zone DCI DCI Activator (0.25M) Inter Activated Intermediate (P-DCI Complex) DCI->Inter Protonation & Nucleophilic Attack Amidite 5-Me-dC Phosphoramidite Amidite->Inter Product Phosphite Triester (Coupled Base) Inter->Product Rate-Limiting Step (Slowed by Sterics) OH_Group 5'-OH on Solid Support OH_Group->Product Nucleophilic Attack

Figure 1: The activation pathway. The "Critical Optimization Zone" highlights where the steric bulk of 5-Me-dC slows the reaction, requiring extended time when activator concentration is low (0.25M).

Troubleshooting Guide (FAQ Format)

Category A: Low Coupling Efficiency[4]

Q1: My trityl monitor shows consistently lower yields (e.g., 95-96%) for 5-Me-dC compared to standard bases. Is my phosphoramidite bad? A: Likely not. The issue is usually kinetic, not chemical purity.

  • Diagnosis: 5-Me-dC reacts slower. Standard coupling times (1.5 - 2 minutes) are insufficient for 0.25M DCI.

  • Solution: Extend coupling time to 6.0 minutes.

    • For standard bases, 0.25M DCI works in ~2 mins.

    • For 5-Me-dC, the steric bulk requires 3x the contact time to reach >98% completion.

    • Note: If synthesizing RNA or using bulky 2'-modifications alongside 5-Me-dC, extend to 10-12 minutes .

Q2: I increased the time, but yield is still variable. What else should I check? A: Check your Water Content .

  • The Science: DCI is highly soluble but also hygroscopic. At 0.25M, you have less "buffer" capacity to scavenge stray water molecules compared to a 0.5M solution. If your acetonitrile (ACN) has >30ppm water, the activator is quenched before it can drive the reaction.

  • Protocol:

    • Install fresh molecular sieves (3Å) in the activator bottle.

    • Ensure the 5-Me-dC amidite is dissolved in anhydrous ACN (<30 ppm water).

    • Purge lines with dry gas (Argon/Helium) before starting.

Category B: Reagent Stoichiometry

Q3: Should I increase the concentration of the 5-Me-dC phosphoramidite? A: Yes, this is a highly effective compensation strategy for using low-concentration activators.

  • Standard: 0.1M Amidite + 0.25M DCI.

  • Optimized: 0.12M - 0.15M Amidite + 0.25M DCI.

    • By slightly increasing the amidite concentration, you push the equilibrium toward the activated intermediate state (Le Chatelier's principle), compensating for the lower activator strength.

Q4: Can I just inject more volume of the 0.25M DCI? A: Yes, but "how" matters.

  • Static vs. Flow: Simply adding more volume to the column in a static shot doesn't help much if the column is already saturated.

  • Pulsed Delivery: Program the synthesizer to perform a "Double Coupling" step.

    • Shot 1: Amidite + DCI (Wait 3 mins).

    • Wash: (Optional, depending on synthesizer).

    • Shot 2: Fresh Amidite + DCI (Wait 3 mins).

    • Result: This replenishes fresh activator and amidite, removing moisture scavenged by the first shot.

Optimization Data & Protocol

Table 1: Coupling Parameters for 0.25M DCI
ParameterStandard Base (A/C/G/T)5-Me-dC (Standard)5-Me-dC (Optimized)
Activator 0.25M DCI0.25M DCI0.25M DCI
Amidite Conc. 0.1M0.1M0.1M - 0.15M
Coupling Time 1.5 - 2.0 min3.0 min6.0 - 10.0 min
Coupling Mode SingleSingleDouble Coupling
Expected Yield >99%~95-97%>98.5%
Step-by-Step Optimization Workflow

Follow this decision tree to diagnose and fix yield issues systematically.

Troubleshooting_Tree Start Start: Low 5-Me-dC Yield Check_Time Is Coupling Time < 5 mins? Start->Check_Time Action_Time Action: Increase to 6-10 mins Check_Time->Action_Time Yes Check_Water Check Solvents: Is ACN Water > 30ppm? Check_Time->Check_Water No (Already High) Action_Time->Check_Water Action_Dry Action: Add 3Å Sieves Use Fresh Anhydrous ACN Check_Water->Action_Dry Yes/Unsure Check_Mode Is Single Coupling Used? Check_Water->Check_Mode No (Dry) Action_Dry->Check_Mode Action_Double Action: Switch to Double Coupling Protocol Check_Mode->Action_Double Yes Final_Check Yield > 98%? Check_Mode->Final_Check No (Already Double) Action_Double->Final_Check

Figure 2: Diagnostic workflow for isolating the cause of low coupling efficiency.

Post-Synthesis Considerations

Deprotection & Side Reactions

Even with good coupling, yield can be lost during deprotection.

  • Protection Group: 5-Me-dC is typically Benzoyl (Bz) or Acetyl (Ac) protected.

    • 5-Me-dC-Bz: Requires standard deprotection (Ammonium Hydroxide, 55°C, overnight). Safe.

    • 5-Me-dC-Ac: Compatible with UltraMild (AMA) deprotection. Caution: When using AMA (Ammonium Hydroxide/Methylamine), there is a small risk of transamination (N4-methyl mutation) if the reaction runs too hot or too long.

  • Recommendation: If using 0.25M DCI, you are likely on a standard protocol. Stick to 5-Me-dC-Bz and standard Ammonium Hydroxide deprotection to minimize variables.

References

  • Glen Research. 5-Me-dC-CE Phosphoramidite (10-1060) Technical Bulletin. (Confirming compatibility and standard coupling requirements). [Link]

  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(22), 5210–5215. (Foundational paper establishing DCI kinetics vs. Tetrazole). [Link]

Sources

Impact of water content on 5-Me-dC amidite coupling efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Water Content on 5-Methylcytosine (5-Me-dC) Phosphoramidite Coupling Efficiency

Role: Senior Application Scientist, Nucleic Acid Chemistry Division

Executive Summary: The Hydrolysis Trap

In oligonucleotide synthesis, 5-Methylcytosine (5-Me-dC) is a premium modification used to increase duplex stability (Tm) and modulate immune response. However, its successful incorporation is strictly governed by the anhydrous integrity of your system.

Water is the silent killer of coupling efficiency. It does not merely dilute your reagents; it acts as a competitive nucleophile. In the presence of moisture, the activated 5-Me-dC phosphoramidite undergoes rapid hydrolysis, converting the reactive P(III) species into an inert H-phosphonate. This effectively lowers the molar excess of the amidite available for the growing oligonucleotide chain, leading to stepwise yield drops , deletion mutations (n-1) , and costly synthesis failures .

This guide provides the mechanistic understanding and field-proven protocols to eliminate moisture-induced failures in your 5-Me-dC synthesis.

Mechanistic Insight: Coupling vs. Hydrolysis

To troubleshoot effectively, you must visualize the microscopic battlefield. The activator (e.g., ETT or DCI) protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. Two pathways then compete:

  • The Productive Pathway: The 5'-hydroxyl of the support-bound oligo attacks the phosphorus, forming the desired phosphite triester.

  • The Destructive Pathway: Adventitious water attacks the phosphorus, ejecting the amine and forming a phosphonate species that cannot couple.

Visualizing the Competition

G Amidite 5-Me-dC Phosphoramidite Activated Activated Intermediate Amidite->Activated Protonation Activator Activator (e.g., ETT/DCI) Activator->Activated Coupled Phosphite Triester (SUCCESS) Activated->Coupled Path A: Nucleophilic Attack (Kinetic Favorability) Hydrolyzed H-Phosphonate (DEAD END) Activated->Hydrolyzed Path B: Hydrolysis (Fast Irreversible Trap) Water H₂O (Contaminant) Water->Hydrolyzed Oligo 5'-OH Oligo (Growing Chain) Oligo->Coupled

Figure 1: The kinetic competition between productive coupling and moisture-driven hydrolysis. Path B dominates if water content exceeds 30 ppm.

Troubleshooting Guide (Q&A)
Issue 1: "My stepwise coupling efficiency for 5-Me-dC is consistently <98%, while other bases are >99%."

Diagnosis: This is the hallmark of wet acetonitrile (ACN) or compromised amidite . While 5-Me-dC is relatively stable, it is often dissolved manually or stored longer than standard bases, increasing moisture exposure.

Corrective Action:

  • Check ACN Specs: Your acetonitrile must be DNA Synthesis Grade with <30 ppm water (ideally <10 ppm).

  • The "Sieve" Protocol: Do not trust the bottle seal alone. Add activated 3Å molecular sieves to the 5-Me-dC solution immediately upon dissolution.

  • Purge Lines: Ensure the extra bottle position on the synthesizer has been thoroughly purged with dry argon/helium before attaching the modified base.

Issue 2: "I see a significant 'n-1' deletion peak exactly at the 5-Me-dC position in my Mass Spec."

Diagnosis: An "n-1" deletion implies the cycle continued without adding the 5-Me-dC. This occurs when coupling fails (due to hydrolysis lowering the effective concentration) AND the capping step fails to block the unreacted 5'-OH.

Corrective Action:

  • Increase Concentration: Raise the 5-Me-dC concentration from 0.05 M to 0.10 M or 0.12 M to counteract any partial hydrolysis.

  • Double Coupling: Implement a "Double Couple" protocol.

    • Pass 1: Standard coupling.[1]

    • Pass 2: Re-introduce fresh amidite and activator before oxidation.

    • Why? This statistically forces the reaction to completion even if trace water scavenged the first bolus.

Issue 3: "The 5-Me-dC amidite has precipitated in the bottle."

Diagnosis: This is likely activator back-flow or extreme water contamination leading to phosphoramidite decomposition.

Corrective Action:

  • Discard immediately. The precipitate is likely oxidized phosphorus species or hydrolyzed salts.

  • Check Valves: Inspect the synthesizer's check valves. If activator vapor leaks back into the amidite bottle, it catalyzes degradation.

Experimental Protocols
Protocol A: Reagent Drying (The "3Å Rule")

Standard ACN bottles can absorb moisture from the air within minutes of opening.

  • Preparation: Bake 3Å molecular sieves at 200°C–250°C for >4 hours (or purchase pre-activated packets).

  • Dissolution: Dissolve 5-Me-dC amidite in anhydrous Acetonitrile (<10 ppm H₂O) to a target concentration of 0.1 M .

  • Sequestration: Add the activated sieves directly to the solution (approx. 5-10 beads per mL).

  • Incubation: Allow to stand for 4–12 hours before placing on the synthesizer. This reduces water content to equilibrium levels.[2]

Protocol B: Optimized 5-Me-dC Coupling Cycle

Modified bases often require kinetic assistance due to steric bulk.

ParameterStandard Base (dA, dT, dC, dG)5-Me-dC (Optimized)
Concentration 0.05 M - 0.1 M0.1 M - 0.12 M
Activator ETT or BTT (0.25 M)DCI (0.25 M) or ETT (0.5 M)
Coupling Time 90 - 120 seconds300 - 600 seconds (5-10 mins)
Coupling Mode SingleDouble Coupling
Oxidation Standard Iodine/WaterStandard (Ensure Capping is robust)
Data Presentation: Water Content vs. Efficiency

The following table summarizes the theoretical impact of water content on coupling efficiency, derived from phosphoramidite hydrolysis kinetics [1, 2].

Water Content in ACN (ppm)Est. Hydrolysis Rate (t½)Expected Coupling EfficiencyConsequence
< 10 ppm > 48 hours> 99.0% Synthesis Success
10 - 30 ppm ~ 24 hours98.0% - 99.0% Acceptable for short oligos (<40 mer)
30 - 50 ppm ~ 12 hours95.0% - 97.0% n-1 Deletions visible; Purification required
> 100 ppm < 4 hours< 90.0% Critical Failure ; Major truncation
Visual Troubleshooting Workflow

Troubleshooting Start Problem: Low 5-Me-dC Yield CheckHPLC Analyze HPLC/Mass Spec Start->CheckHPLC Decision1 Is the impurity n-1 (Deletion)? CheckHPLC->Decision1 Decision2 Is the impurity Truncated (Shortmer)? Decision1->Decision2 No Action1 Cause: Incomplete Coupling Fix: Increase Coupling Time & Check Water Content Decision1->Action1 Yes Action2 Cause: Capping Failure Fix: Refresh Cap A/B Reagents Decision2->Action2 Yes (Capping Issue) Action3 Cause: Hydrolysis/Degradation Fix: Use Fresh Amidite + Sieves Ensure ACN <30ppm Decision2->Action3 No (General Low Yield) Action1->Action3 If time increase fails

Figure 2: Decision tree for diagnosing 5-Me-dC synthesis failures.

Frequently Asked Questions (FAQ)

Q: Why is 5-Me-dC more sensitive to water than standard dC? A: Structurally, 5-Me-dC is actually more stable than dG and comparable to dT regarding depurination. However, because it is a "modified" base, it is often used at lower concentrations or stored for longer periods in solution than high-throughput standard bases. This operational reality makes it more susceptible to cumulative water exposure [3].

Q: Can I use ETT (Ethylthiotetrazole) or do I need DCI? A: ETT is acceptable, but DCI (4,5-Dicyanoimidazole) is often preferred for modified bases. DCI is a more nucleophilic activator and less acidic, which can enhance the kinetics of sterically hindered couplings like 5-Me-dC without risking premature detritylation [4].

Q: My ACN is labeled "Anhydrous." Do I still need sieves? A: Yes. Once a bottle is opened or placed on a synthesizer, it begins absorbing atmospheric moisture. "Anhydrous" refers to the bottling spec, not the "in-use" spec. For expensive modifiers like 5-Me-dC, molecular sieves are a cheap insurance policy [1].

References
  • Glen Research. Technical Brief – Synthesis of Long Oligonucleotides. Glen Report 21.211. Link

  • Sigma-Aldrich. Oligonucleotide Synthesis - Phosphoramidite Method.Link

  • BenchChem. Optimizing activator concentration for 5-Me-dC phosphoramidite.Link

  • Vargeese, C., et al. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.[3] Nucleic Acids Research, 1998.[4] Link

  • LGC Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis.Link

Sources

Technical Support Center: Optimizing Oxidation and Sulfurization for 5-Me-dC Phosphoramidites

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Oligonucleotide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the incorporation of 5-Methyl-2'-deoxycytidine (5-Me-dC).

While 5-Me-dC is critical for increasing duplex thermal stability and conferring nuclease resistance in Antisense Oligonucleotides (ASOs), its electron-rich pyrimidine ring and steric profile make the P(III) to P(V) transition (oxidation/sulfurization) a common point of failure. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe +16 Da or +32 Da mass adducts on my 5-Me-dC oligonucleotides during LC-MS QC?

A1: Mass additions of +16 Da or +32 Da are classic indicators of unintended over-oxidation. During the standard oxidation step, aqueous iodine (I₂) is used to convert the unstable phosphite triester (P(III)) into a stable phosphate triester (P(V))[]. However, the C5-methyl group of 5-Me-dC is electron-donating, making the pyrimidine ring highly susceptible to radical or electrophilic attack. Prolonged exposure to the iodine oxidant can cause hydrogen abstraction at the methyl group, leading to the formation of 5-hydroxymethylcytosine (5hmC, +16 Da) or 5-formylcytosine (5fC, +32 Da)[2][3].

  • Causality Fix: Restrict iodine contact time strictly to 15–30 seconds. Do not let the column sit in the oxidation reagent.

Q2: My overall yield drops after multiple 5-Me-dC incorporations, accompanied by a high percentage of (n-1) truncations. Is the oxidation step responsible?

A2: Yes, indirectly. The standard oxidation mixture contains water (typically 10% v/v in THF/Pyridine), which is mechanistically required to hydrolyze the iodophosphonium intermediate[4]. If this residual moisture is not completely purged from the solid support, it will hydrolyze the incoming 5-Me-dC phosphoramidite or the tetrazole-based activator during the next cycle, causing a failed coupling and an (n-1) truncation[5].

  • Causality Fix: Implement a "Cap-Ox-Cap" cycle. A post-oxidation capping step (using acetic anhydride and N-methylimidazole) acts as a chemical desiccant, scavenging residual water before the next detritylation step[4].

Q3: I am synthesizing a 5-Me-dC ASO, but my sulfurization step yields a high P=O (phosphodiester) background instead of the desired P=S (phosphorothioate). How do I correct this?

A3: In ASO synthesis, oxidation is replaced by sulfurization to create a nuclease-resistant backbone[6]. A high P=O background indicates that the P(III) intermediate is reacting with ambient moisture or dissolved oxygen faster than the sulfurizing agent. Because 5-Me-dC introduces slight steric bulk, the kinetics of sulfur transfer can be slower than standard amidites.

  • Causality Fix: Switch from the traditional Beaucage reagent to a kinetically faster, highly soluble agent like DDTT. Ensure the reagent is strictly anhydrous (<30 ppm water) and extend the contact time to 2–3 minutes.

Part 2: Pathway Visualizations

OxidationPathway P3 Phosphite Triester P(III) (Unstable Intermediate) I2 Aqueous Iodine (I2) Oxidation Step P3->I2 Standard Protocol S8 DDTT / PADS Sulfurization Step P3->S8 ASO Protocol P5_O Phosphate Triester P(V)=O (Standard DNA) I2->P5_O Optimal (15-30s) SideRxn 5-Methyl Over-Oxidation (5hmC / 5fC Adducts) I2->SideRxn Prolonged Exposure (>1 min) P5_S Phosphorothioate P(V)=S (ASO Backbone) S8->P5_S Optimal (2-3 min)

Figure 1: P(III) to P(V) transition pathways for 5-Me-dC and potential side reactions.

Troubleshooting Start LC-MS / PAGE QC Failure (5-Me-dC Oligo) CheckWater High (n-1) Truncations Suspect: Residual Moisture Start->CheckWater CheckOx +16 Da / +32 Da Adducts Suspect: Over-Oxidation Start->CheckOx FixWater Implement Cap-Ox-Cap Cycle Change ACN Sieves CheckWater->FixWater Confirm via Karl Fischer FixOx Reduce I2 Contact Time Flush with Anhydrous ACN CheckOx->FixOx Confirm via LC-MS Success High-Fidelity 5-Me-dC Synthesis FixWater->Success FixOx->Success

Figure 2: Troubleshooting workflow for truncations and mass adducts during 5-Me-dC oxidation.

Part 3: Quantitative Data & Reagent Parameters

To prevent side reactions, the choice of oxidant/sulfurizing agent must be paired with strict kinetic controls. Below is a summary of optimized parameters for 5-Me-dC synthesis.

Table 1: Comparison of Oxidation and Sulfurization Parameters for 5-Me-dC

Reagent TypeChemical AgentConcentrationOptimal Contact Time5-Me-dC CompatibilityPrimary Risk / Drawback
Aqueous Oxidant Iodine (I₂) in THF/Pyr/H₂O0.02 M - 0.05 M15 - 30 secExcellent5-methyl over-oxidation (5hmC) if >1 min
Non-Aqueous Oxidant tert-Butyl hydroperoxide (tBHP)10% in Toluene2 - 3 minExcellentSlower kinetics, requires longer cycle times
Sulfurizing Agent Beaucage Reagent0.05 M in ACN3 - 5 minModerateReagent instability, higher P=O background
Sulfurizing Agent DDTT0.1 M in Pyridine/ACN2 - 3 minHighPrecipitation if ambient temperature drops

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized "Cap-Ox-Cap" Workflow for 5-Me-dC Duplexes

This protocol is designed as a self-validating system to eliminate moisture-induced (n-1) truncations while preventing over-oxidation.

  • Coupling: Deliver 0.1 M 5-Me-dC phosphoramidite and 0.25 M DCI (activator) to the column. Allow a 3-minute coupling time.

  • Primary Capping: Deliver Cap A (Acetic Anhydride/THF) and Cap B (N-methylimidazole/Pyridine/THF) for 15 seconds to block unreacted 5'-OH groups.

  • Oxidation: Deliver 0.02 M I₂ in THF/Pyridine/H₂O. Critical: Restrict contact time to exactly 20 seconds to prevent 5hmC formation.

  • Acetonitrile Flush: Wash the column with anhydrous ACN for 15 seconds.

  • Secondary Capping (Chemical Desiccation): Deliver Cap A and Cap B again for 15 seconds. The acetic anhydride will react with any residual H₂O left by the oxidation step, converting it to harmless acetic acid[4].

  • Final Wash: Flush heavily with anhydrous ACN for 20 seconds.

  • Validation Step: Cleave a small aliquot of the synthesized 10-mer test sequence. Run LC-MS. A successful run will show <1% (n-1) mass peaks and 0% +16 Da adducts.

Protocol B: High-Fidelity Sulfurization for 5-Me-dC ASOs

This protocol ensures >99% P=S linkage efficiency, preventing the formation of vulnerable P=O phosphodiester bonds.

  • Preparation: Dissolve DDTT to 0.1 M in a 9:1 mixture of Pyridine:ACN. Verify moisture content is <30 ppm using Karl Fischer titration.

  • Coupling: Perform standard 5-Me-dC coupling (3 minutes).

  • Sulfurization (Pre-Capping): Do not cap before sulfurization. Deliver the DDTT solution to the column. Allow a contact time of 2.5 minutes. The high nucleophilicity of DDTT ensures rapid sulfur transfer to the sterically hindered 5-Me-dC P(III) center.

  • Wash: Flush with anhydrous ACN for 15 seconds.

  • Capping: Deliver Cap A and Cap B for 15 seconds.

  • Validation Step: Following deprotection, analyze the crude oligo via ³¹P NMR. A successful synthesis will display a distinct P=S signal (~55 ppm) with the P=O signal (~0 ppm) integrated at <1%.

Part 5: References

  • Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA NIH / PubMed Central URL:[Link]

  • Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA ResearchGate URL:[Link]

  • Oligonucleotide synthesis reagents catalogue Shigematsu Bio URL: [Link]

Sources

Technical Support Center: Oligonucleotide Synthesis & Modification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete Deprotection of 5-Me-dC(Ac)

To: Research Scientists & Oligo Synthesis Core Facilities From: Senior Application Scientist, Technical Support Division Subject: Resolving Mass Adducts (+42 Da) and Transamidation in 5-Methyl-dC Oligonucleotides

Executive Summary

You are likely reading this guide because your mass spectrometry (ESI-MS or MALDI) data for a 5-Methyl-2'-deoxycytidine (5-Me-dC) modified oligonucleotide shows a consistent mass shift of +42 Da or +14 Da .

This is a common chemistry failure mode derived from the unique electronic properties of the 5-methyl group, which stabilizes the N4-protecting group. This guide details the specific thermodynamic requirements to remove the N4-acetyl group and provides validated protocols to prevent synthesis failure.

Module 1: Diagnostic & Root Cause Analysis
Q: My mass spectrum shows a +42 Da peak. What is this?

A: The +42 Da shift indicates incomplete removal of the Acetyl (Ac) protecting group from the N4 position of the 5-Me-dC base.

  • Chemistry: The acetyl group has a mass of 43 Da. When it replaces a hydrogen atom (1 Da) on the exocyclic amine, the net mass increase is 42 Da.

  • Root Cause: The methyl group at the C5 position of the cytosine ring is electron-donating. This inductive effect increases the electron density of the cytosine ring, which in turn strengthens the amide bond holding the N4-acetyl group. Consequently, 5-Me-dC(Ac) requires significantly higher energy (heat or time) to deprotect compared to standard dC(Ac).

Q: I see a +14 Da peak instead. Is this related?

A: Yes, but this is a different failure mode called Transamidation .

  • Scenario: You likely used Benzoyl-protected 5-Me-dC (Bz-5-Me-dC) combined with AMA (Ammonium Hydroxide/Methylamine) deprotection.

  • Mechanism: Methylamine is a strong nucleophile. Instead of attacking the carbonyl to remove the benzoyl group, it displaces the benzamide entirely, replacing it with a methyl group.

  • Result: Conversion of 5-Me-dC to N4,5-dimethyl-dC .

  • Fix: Never use Bz-protected 5-Me-dC with AMA. Switch to Ac-protected 5-Me-dC.

Module 2: The Mechanism of Failure

The following diagram illustrates the chemical pathway leading to either success (Clean Oligo) or failure (Acetylated Adduct).

DeprotectionPathways Start Synthesized Oligo (on CPG Support) Reagent Select Reagent Start->Reagent AMA_RT AMA (1:1) @ Room Temp Reagent->AMA_RT Fast Protocol (Standard dC) AMA_Heat AMA (1:1) @ 65°C Reagent->AMA_Heat High Energy (Required for 5-Me-dC) NH4OH NH4OH (Conc) @ 55°C (Overnight) Reagent->NH4OH Standard Protocol Result_Fail FAILURE: +42 Da Adduct (Incomplete Deprotection) AMA_RT->Result_Fail Amide bond stabilized by C5-Methyl group Result_Success SUCCESS: Clean Oligo (Free Amine) AMA_Heat->Result_Success Thermal energy breaks stabilized amide NH4OH->Result_Success Extended time compensates for lower nucleophilicity

Figure 1: Deprotection pathways for Ac-5-Me-dC. Note that Room Temperature AMA, while sufficient for unmodified DNA, fails for 5-Me-dC.

Module 3: Validated Deprotection Protocols

Select the protocol that matches your synthesis workflow. All protocols assume the use of Ac-5-Me-dC (Glen Research Cat# 10-1560 or equivalent).

Protocol A: The "UltraFast" Method (Recommended)

Best for: High-throughput synthesis, unmodified DNA/RNA backbones.

StepParameterValueNotes
Reagent AMA1:1 mixture of Ammonium Hydroxide (30%) and Aqueous Methylamine (40%).[1][2]Prepare fresh.
Temperature 65°C CRITICAL. Do not use Room Temp.Heat is required to overcome the inductive stabilization.
Time 10-15 Minutes10 mins is usually sufficient; 15 mins provides a safety margin.
Outcome Complete100% removal of Ac group.Compatible with standard dC, dA, dG(iBu).
Protocol B: The "Dye-Compatible" Method

Best for: Oligos containing heat-sensitive fluorophores (e.g., Cyanine dyes, Rhodamine) that degrade at 65°C.

StepParameterValueNotes
Reagent Ammonium HydroxideConcentrated (28-30%).Do not use Methylamine.[3]
Temperature 55°CModerate heat.
Time 16-17 HoursOvernight.The Ac group is slow to hydrolyze in NH4OH; time is the driver here.
Outcome CompleteSlower, but gentler on dyes.
Protocol C: UltraMild Chemistry

Best for: Oligos with highly labile modifications (e.g., Tamra, Hex) requiring non-ammoniacal conditions.

StepParameterValueNotes
Reagent Potassium Carbonate0.05 M in Methanol.Anhydrous recommended.[4]
Temperature Room Temp
Time 4-17 HoursMinimum 4 hours.Verification Required: Ac-5-Me-dC is compatible with UltraMild, unlike Bz-5-Me-dC.
Outcome CompleteMust use UltraMild supports and phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) for the rest of the oligo.
Module 4: Decision Logic (Troubleshooting Flowchart)

Use this logic gate to determine if your current reagents are causing the failure.

DecisionMatrix Input 5-Me-dC Type? Type_Bz Benzoyl (Bz) Input->Type_Bz Type_Ac Acetyl (Ac) Input->Type_Ac Q_AMA Using AMA? Type_Bz->Q_AMA Q_Heat Can you heat to 65°C? Type_Ac->Q_Heat Stop_Trans STOP: High Risk of Transamidation (+14 Da) Q_AMA->Stop_Trans Yes Use_NH4 Use NH4OH (Overnight) Q_AMA->Use_NH4 No Proc_AMA Proceed: AMA 10 min @ 65°C Q_Heat->Proc_AMA Yes Proc_NH4 Use NH4OH 17 hr @ 55°C Q_Heat->Proc_NH4 No (Dye issues)

Figure 2: Decision matrix for selecting the correct deprotection conditions based on protecting group and thermal tolerance.

Frequently Asked Questions (FAQs)

Q: I am using "Fast Deprotection" reagents (AMA) at Room Temperature for 2 hours. Why is the 5-Me-dC not deprotecting? A: While 2 hours at RT is sufficient for standard Acetyl-dC, the 5-Methyl group on the cytosine ring stabilizes the amide bond of the protecting group. You must apply heat (65°C) when using AMA for 5-Me-dC, or switch to Ammonium Hydroxide and extend the time.

Q: Can I use Ethylenediamine (EDA) to speed this up? A: Proceed with extreme caution. While EDA is a potent deprotection reagent, it carries a risk of transamidation on Cytosine bases, similar to Methylamine, especially if the reagents are not perfectly dry or if the reaction runs too long. For 5-Me-dC, AMA + Heat is the safer, industry-standard "fast" method.

Q: I have a chimera with 2'-OMe-RNA and 5-Me-dC. How do I deprotect? A: Use Protocol A (AMA @ 65°C) .

  • Perform the AMA deprotection (10 mins @ 65°C).

  • Dry the oligo down.

  • Treat with TEA·3HF (Triethylamine trihydrofluoride) to remove the 2'-silyl groups (if present) or simply desalt if using 2'-OMe (which is stable). Note: AMA is compatible with 2'-OMe and 2'-F chemistries.

Q: What is the exact mass of the impurity I should look for? A: Look for [M + 42] .

  • Molecular Weight of Acetyl group: 43.05 Da.

  • Mass of Hydrogen replaced: 1.01 Da.

  • Shift: 43.05 - 1.01 = 42.04 Da .

References
  • Glen Research. (2014). New Product - 5-Me-dC now compatible with AMA and UltraMild Deprotection.[1][4][5] Glen Report 26.[1]13. Link

  • Glen Research. (2014). Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection.[1] Glen Report 26.[1]14. Link

  • Thermo Fisher Scientific. Enzymatic Digestion/Base Composition Analysis. Technical Guide.[6] Link

  • Reddy, M.P., et al. (1994). Fast cleavage and deprotection of oligonucleotides.[1][7] Tetrahedron Letters, 35(25), 4311-4314. (Foundational citation for AMA chemistry).

Sources

Technical Support Center: 5-Me-dC Synthesis Failure Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an interactive Support Center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols for 5-Methyl-2'-deoxycytidine (5-Me-dC) synthesis.[1]

Status: Operational | Topic: 5-Methyl-dC Oligonucleotide Synthesis | Audience: Senior Scientists & Process Engineers[1]

Executive Summary & Diagnostic Workflow

The Core Challenge: Incorporating 5-Methyl-2'-deoxycytidine (5-Me-dC) is a standard strategy to increase duplex stability (


 increases by ~1.3°C per substitution) and reduce immune stimulation in therapeutic oligonucleotides.[1] However, 5-Me-dC introduces unique chemical vulnerabilities—specifically N4-transamination  during deprotection and steric hindrance  during coupling—that do not affect standard DNA bases.[1]

Quick Diagnostic: Use the decision tree below to identify your failure mode based on analytical data.

TroubleshootingTree Start Observed Anomaly MassSpec Mass Spec Shift Start->MassSpec Yield Low Yield / Truncation Start->Yield Seq Sequencing Error (C->T) Start->Seq Plus14 +14 Da Shift (N4-Methylation) MassSpec->Plus14 Plus1 +1 Da Shift (Deamination to T) MassSpec->Plus1 Nminus1 n-1 Deletion Yield->Nminus1 LowCouple Coupling Efficiency <98% Yield->LowCouple CauseDeam CAUSE: Hydrolysis (Acidic Detritylation) Seq->CauseDeam 5-Me-dC reads as T CauseTrans CAUSE: Transamination (Bz-protected + AMA) Plus14->CauseTrans Use of AMA w/ Bz-5-Me-dC Plus1->CauseDeam Harsh Acid/Heat CauseSteric CAUSE: Steric Hindrance (Insufficient Activation) Nminus1->CauseSteric LowCouple->CauseSteric

Figure 1: Diagnostic logic flow linking analytical symptoms to chemical root causes.[1]

Module 1: The "+14 Da" Mass Shift (Transamination)[1]

The Issue

You observe a distinct mass peak of +14 Da relative to your expected full-length product in ESI-MS. This is the hallmark of transamination , a side reaction where the protecting group is displaced by the deprotection amine rather than being hydrolyzed.

The Mechanism

Standard 5-Me-dC phosphoramidites often use a Benzoyl (Bz) protecting group at the N4 position.[1]

  • Standard Deprotection (NH₄OH): Slow displacement of Bz by hydroxide ions (Hydrolysis)

    
     Correct 5-Me-dC.[1]
    
  • Fast Deprotection (AMA - 1:1 NH₄OH/Methylamine): Methylamine is a potent nucleophile.[1] It attacks the carbonyl of the benzoyl group. Instead of removing the benzoyl, the methylamine displaces the benzamide leaving group, attaching a methyl group to the N4 nitrogen.

Reaction:


[1]

Result: The N4-Methyl-5-Me-dC species is stable and +14 Da heavier than the target 5-Me-dC.[1]

Protocol Adjustment

To fix this, you must match the protecting group to your deprotection chemistry.

Deprotection ReagentRequired 5-Me-dC ProtectionOutcome
Ammonium Hydroxide (Standard)Benzoyl (Bz)Safe. Requires 55°C for 16h or 65°C for 4h.[1]
AMA (UltraFast)Acetyl (Ac) Safe. Acetyl is labile and cleaves cleanly without transamination.[1]
AMA (UltraFast)Benzoyl (Bz)FAILURE. ~5-10% conversion to N4-Methyl-5-Me-dC (+14 Da).[1]

Recommendation: If you require rapid deprotection (AMA), you must switch to Ac-5-Me-dC phosphoramidites [1].[1]

Module 2: Coupling Efficiency & Deletion Sequences

The Issue

HPLC shows "n-1" failure sequences, or trityl monitoring indicates coupling efficiency drops below 99% specifically at 5-Me-dC insertion points.

The Mechanism

The methyl group at the C5 position of the cytosine ring projects into the major groove of the DNA helix. During synthesis, this methyl group adds steric bulk near the reactive phosphoramidite center, slightly retarding the coupling rate compared to standard dC [2].

Optimization Protocol

Standard 2-minute coupling protocols are often insufficient for modified bases.[1]

Step-by-Step Optimization:

  • Activator Choice: Switch from 1H-Tetrazole (weak acid) to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) .[1]

    • Why: DCI (0.25 M) is a more nucleophilic activator and enhances the kinetics of sterically hindered couplings [3].

  • Coupling Time: Increase coupling time for 5-Me-dC from 2 minutes to 6–10 minutes .

  • Reagent Quality: Ensure the phosphoramidite is dissolved in anhydrous acetonitrile (<30 ppm water). 5-Me-dC amidites can be sensitive to moisture-induced aggregation.[1]

Data Summary: Coupling Parameters

Parameter Standard Protocol Optimized for 5-Me-dC
Activator 0.45M Tetrazole 0.25M DCI or 0.5M ETT
Coupling Time 120 sec 360 - 600 sec

| Capping | Standard | Standard (Ac₂O/NMI) |[1]

Module 3: The "+1 Da" Shift (Deamination to Thymine)[1]

The Issue

Sequencing (Sanger or NGS) reads a Thymine (T) where a 5-Me-dC should be, or High-Res MS shows a +1 Da mass shift (e.g., 241.2


 242.2 Da for the nucleoside).[1]
The Mechanism

5-Me-dC is susceptible to hydrolytic deamination , converting the C4-amino group to a C4-keto group.[1]

  • Chemical Pathway: 5-Methylcytosine

    
     5-Methyluracil (Thymine) + 
    
    
    
    .[1]
  • Trigger: This is catalyzed by acid (during Detritylation) or extreme heat during deprotection.[1] While 5-Me-dC is generally stable, "over-detritylation" (prolonged exposure to TCA/DCA) can accelerate this degradation [4].[1]

Troubleshooting Guide
  • Check Detritylation: Ensure your TCA (Trichloroacetic acid) delivery is precise.[1] Do not exceed 60-80 seconds of acid exposure per cycle.[1]

  • Deprotection Temperature: Avoid deprotecting >65°C if possible.

  • Analysis Artifacts: Be aware that bisulfite sequencing intentionally deaminates C to U (read as T), but 5-Me-dC resists this. If you see T at a 5-Me-dC site in bisulfite data, the protection failed or the conversion was too harsh.[1] In standard synthesis, it indicates chemical degradation.[1]

Visualizing the Failure Pathways

The following diagram details the chemical fate of 5-Me-dC under different failure conditions.

ChemicalPathways cluster_0 Critical Decision Point Start 5-Me-dC Phosphoramidite (Bz-Protected) Coupling Step: Coupling Start->Coupling Deprotection Step: Deprotection Coupling->Deprotection Fail_Deam Failure: Thymine Mutation (+1 Da Mass Shift) Coupling->Fail_Deam Excessive Acid (Detritylation) Success Target: 5-Me-dC Oligo (Correct Mass) Deprotection->Success Reagent: NH4OH Temp: 55°C Fail_Trans Failure: N4-Methyl-5-Me-dC (+14 Da Mass Shift) Deprotection->Fail_Trans Reagent: AMA (Methylamine Attack)

Figure 2: Chemical pathways leading to success or specific failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use UltraMild deprotection (Potassium Carbonate/Methanol) with 5-Me-dC? A: Yes, but only if you use Ac-5-Me-dC .[1] The Benzoyl protecting group is too stable to be removed by Potassium Carbonate/MeOH. Using Bz-5-Me-dC with UltraMild reagents will result in an oligonucleotide that retains the hydrophobic benzoyl groups, eluting very late on HPLC and showing a massive mass addition (+104 Da per base).[1]

Q: Why does my 5-Me-dC oligo look purer on PAGE than on HPLC? A: 5-Me-dC increases the hydrophobicity of the oligo.[1] On RP-HPLC, this can cause peak broadening or secondary structure aggregates that look like impurities.[1] PAGE separates primarily by charge/size, so these hydrophobic effects are less visible.[1] Always heat your HPLC column to 50-60°C to disrupt aggregates during analysis [5].[1]

Q: I see a +28 Da shift. What is that? A: This likely indicates a double incorporation of the transamination side product (two 5-Me-dC sites modified to N4-Methyl) or a formylation adduct (+28 Da) if DMF was used and not removed properly, though the latter is rarer in modern synthesis.[1] Check if you have multiple 5-Me-dC residues and used AMA deprotection with Bz-monomers.[1]

References

  • Glen Research. (2014).[1] 5-Me-dC now compatible with AMA and UltraMild Deprotection.[1][2] Glen Report 26.[1]13. Link[1]

  • BenchChem. (2025).[1] Optimizing activator concentration for 5-Me-dC phosphoramidite.Link[1]

  • IDT DNA. (2023).[1] Oligonucleotide synthesis: Coupling efficiency and quality control.Link

  • Wang, C., et al. (2002).[1] Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection.[1] Nucleosides Nucleotides Nucleic Acids.[1] Link

  • Thermo Fisher Scientific. (2025).[1] 5-Me-dC Phosphoramidite Product Guidelines.Link[1]

Sources

Technical Support Center: 5-Me-dC Stability & Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Depurination Risks During 5-Methyl-dC Deprotection

Audience: Senior Researchers, Oligonucleotide Chemists, and Drug Development Scientists.

Diagnostic Triage: The "Hidden" Damage Mechanism

User Question: "I am seeing truncated fragments (n-x) and lower yields in my 5-Me-dC modified oligos after deprotection. Is the 5-Me-dC causing depurination?"

Scientist’s Diagnosis: It is a common misconception that 5-Me-dC causes depurination. In reality, 5-Me-dC is stable; however, the historical protocols required to deprotect it (specifically Benzoyl-protected 5-Me-dC) require prolonged heating in strong base.

This creates a "Two-Hit" failure mode:

  • Hit 1 (Acid): During synthesis, the acidic detritylation steps (DCA/TCA) hydrolyze the

    
    -glycosidic bond of Purines (Adenine/Guanine), creating "abasic sites" (apurinic sites).[1]
    
  • Hit 2 (Base/Heat): During the harsh deprotection required for Bz-5-Me-dC, the heat and base attack the sugar backbone at these pre-existing abasic sites, causing

    
    -elimination  and strand cleavage.
    

The Solution: You must minimize "Hit 2" by switching to chemistries that allow milder deprotection conditions, thereby preserving the backbone integrity even if minor depurination occurred during synthesis.

Strategic Protocol Selection: The Acetyl Advantage

To reduce depurination-related strand cleavage, you must select the correct protecting group before synthesis begins.

Comparison of Protecting Groups
FeatureBz-5-Me-dC (Benzoyl)Ac-5-Me-dC (Acetyl)
Deprotection Reagent Ammonium Hydroxide (

)
AMA (1:1

/ Methylamine)
Conditions 55°C for >16 hours65°C for 10 mins OR Room Temp for 2 hours
Risk of Strand Cleavage HIGH (Prolonged heat cleaves abasic sites)LOW (Brief/No heat preserves backbone)
Side Reaction Risk Transamination (if Methylamine is used)None (Compatible with UltraMild)
Recommendation Avoid for long/sensitive oligosPreferred for all applications
Decision Logic Diagram

(Visualizing the pathway to minimized risk)

DeprotectionLogic Start Select 5-Me-dC Monomer Bz Benzoyl (Bz-5-Me-dC) Start->Bz Ac Acetyl (Ac-5-Me-dC) Start->Ac Reagent_Bz Must use NH4OH (Standard) Bz->Reagent_Bz Requires Reagent_Ac Can use AMA (UltraFAST) Ac->Reagent_Ac Allows Condition_Bz Heat: 55°C, 16h+ Reagent_Bz->Condition_Bz Condition_Ac Heat: 65°C, 10m OR Room Temp Reagent_Ac->Condition_Ac Result_Bz High Risk: Strand Cleavage at Abasic Sites Condition_Bz->Result_Bz Promotes Beta-Elimination Result_Ac Low Risk: Intact Full-Length Oligo Condition_Ac->Result_Ac Preserves Backbone

Caption: Selection of Acetyl-protected 5-Me-dC enables AMA deprotection, significantly reducing thermal stress and strand cleavage.

Step-by-Step Workflows

Protocol A: The "UltraFAST" Method (Recommended)

Use this for Ac-5-Me-dC to minimize exposure to hydrolytic conditions.

  • Reagent Prep: Prepare AMA solution fresh (1:1 mixture of 40% aqueous Methylamine and 28% Ammonium Hydroxide).

  • Cleavage: Add AMA to the synthesis column. Allow to stand for 5-10 minutes at Room Temperature (RT) to cleave the oligo from the support.

  • Deprotection:

    • Transfer solution to a sealable vial.

    • Heat at 65°C for 10 minutes .

    • Alternative (Zero Heat): Incubate at RT for 2–3 hours (verifying completion via HPLC).

  • Workup: Cool, evaporate to dryness (SpeedVac), and proceed to desalting.

Protocol B: Trityl-ON Purification (High Risk Area)

If you must purify with the DMT group on, you introduce a new acid risk step. Follow this strict protocol to prevent depurination during the final detritylation.

  • Purification: Perform RP-HPLC or Cartridge purification with the DMT group attached.

  • Elution: Elute the purified DMT-ON oligo in Acetonitrile/Water.

  • Drying: Evaporate to dryness. Do not leave in acidic HPLC buffers.

  • Detritylation (The Critical Step):

    • Resuspend in 2% Trifluoroacetic Acid (TFA) or 80% Acetic Acid .

    • Incubate at Room Temperature for exactly 20 minutes (Acetic Acid) or 2-5 minutes (TFA). Do not heat.

  • Quenching: Immediately add a neutralization buffer (e.g., 3M Sodium Acetate or dilute Ammonium Hydroxide) to raise pH to >7.0.

  • Precipitation: Ethanol precipitate immediately to remove the cleaved trityl alcohol and residual acid.

Troubleshooting & FAQs

Q: I used AMA with Benzoyl-protected 5-Me-dC and see a mass shift of +14 Da. What happened? A: You have caused Transamination . The methylamine in AMA displaces the benzoyl group on the Cytosine, creating


-methyl-5-Me-dC.
  • Fix: Never use AMA with Bz-protected C or 5-Me-dC. You must use Acetyl-protected monomers if you wish to use AMA.

Q: Is 5-Me-dC prone to deamination (C


 T mutation)? 
A:  Yes, but this is distinct from depurination. Deamination is the hydrolysis of the amine group to a carbonyl, converting 5-Methylcytosine to Thymine. This is accelerated by heat  and high pH .
  • Prevention: Using Ac-5-Me-dC allows you to reduce the deprotection time from 16 hours to 10 minutes, drastically lowering the window for deamination to occur.

Q: My sequence is Purine-rich (lots of A's). Should I change my synthesis cycle? A: Yes. Adenosine is the most susceptible to acid-catalyzed depurination.

  • Reagent: Switch from TCA (Trichloroacetic acid) to DCA (Dichloroacetic acid) for detritylation. DCA is milder.

  • Flow: Ensure your synthesizer performs an acetonitrile wash immediately after the acid step to remove residual acid from the column.

Mechanism of Failure (Visualized)

Understanding the chemistry helps you avoid the "Pincer" effect of Acid followed by Base.

DepurinationMech Step1 Synthesis Step: Acid Detritylation (DCA/TCA) Step2 Side Reaction: Protonation of Purine N7 Step1->Step2 Excess Acid/Time Step3 Hydrolysis: Loss of Base (A/G) Formation of Abasic Site Step2->Step3 N-Glycosidic Bond Break Step4 Deprotection Step: Basic Conditions (NH4OH/Heat) Step3->Step4 Latent Damage Step5 Beta-Elimination: Backbone Cleavage at Abasic Site Step4->Step5 Heat Drives Cleavage

Caption: The "Two-Hit" mechanism: Acid creates the vulnerability (abasic site), but basic deprotection triggers the strand break.

References

  • Glen Research. (n.d.). 5-Methyl-dC - Product Information. Retrieved from [Link]

    • Authority on Ac-5-Me-dC vs Bz-5-Me-dC comp
  • Standard protocols for handling Trityl-ON oligos to prevent acid damage.
  • Mechanistic overview of acid-catalyzed depurin
  • Recent review of DCA vs TCA impact on purine stability.

Sources

Validation & Comparative

Technical Comparison: 5-Me-dC(Ac) vs. 5-Me-dC(Bz) in Oligonucleotide Synthesis

[1]

Executive Summary: The "Bottom Line" for Decision Makers

In the synthesis of oligonucleotides containing 5-Methylcytosine (5-Me-dC), the choice between N4-Acetyl (Ac) and N4-Benzoyl (Bz) protection is not merely a matter of deprotection speed—it is a critical determinant of sequence fidelity.

  • Select 5-Me-dC(Bz) only if you are strictly tied to legacy protocols using standard Ammonium Hydroxide deprotection (55°C, 16h) and require high stability during extended coupling cycles.

  • Select 5-Me-dC(Ac) for all High-Throughput (HTP) applications, AMA deprotection , or UltraMILD synthesis.

Critical Warning: Using 5-Me-dC(Bz) with AMA (Ammonium Hydroxide/Methylamine) results in a 5–10% transamination mutation (N4-methyl-5-Me-dC), a side product often inseparable by standard HPLC.

Mechanistic Insight: The Chemistry of the Conflict

To understand the side product profile, we must analyze the electronic influence of the C5-methyl group. Unlike standard Cytosine, 5-Me-dC possesses an electron-donating methyl group at the 5-position. This increases the electron density of the pyrimidine ring, theoretically stabilizing the N-glycosidic bond against depurination/hydrolysis.

However, the critical difference lies in the leaving group ability of the N4-protecting group during nucleophilic attack by the deprotection reagent.

The Contenders
Feature5-Me-dC(Bz) 5-Me-dC(Ac)
Protecting Group Benzoyl (Amide)Acetyl (Amide)
Steric Bulk HighLow
Labillity Low (Requires Heat)High (UltraMILD compatible)
Primary Risk Transamination (in AMA)Premature deprotection (if not handled dry)
Deprotection Reagent NH₄OH (Standard)AMA or NH₄OH
Deep Dive: Side Product Analysis
A. The Transamination Trap (The AMA Problem)

The most severe side reaction occurs when 5-Me-dC(Bz) is exposed to methylamine (a component of AMA). Methylamine is a stronger nucleophile than ammonia.

  • Mechanism: Methylamine attacks the C4 position of the cytosine ring.

  • Displacement: Instead of attacking the carbonyl of the benzoyl group (removal), it displaces the entire N4-benzamide moiety.

  • Result: The exocyclic amine is replaced by methylamine, forming N4-methyl-5-Me-dC . This base pairs differently than C, potentially causing G-to-A transition mutations in downstream applications.

Why (Ac) solves this: The acetyl group is significantly more labile. In AMA, the acetyl group is hydrolyzed almost instantaneously (seconds), restoring the native amine before the slower transamination reaction can occur.

B. Hydrolysis / Deamination (dC → T Transition)

Under harsh acidic or basic conditions, Cytosine derivatives can deaminate to Uracil (or Thymine in the case of 5-Me-dC).

  • Bz Risk: Requires prolonged heating (55°C+ for 16h) in NH₄OH. While 5-Me-dC is robust, this thermal stress increases the statistical probability of hydrolytic deamination.

  • Ac Advantage: Allows for "UltraMILD" deprotection (Room Temp, 2h) or "UltraFAST" (65°C, 10 min), significantly reducing the thermal window for deamination.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways during AMA deprotection.

DeprotectionPathwaysStart_Bz5-Me-dC(Bz)(Protected)IntermediateTetrahedralIntermediateStart_Bz->Intermediate+ Methylamine (AMA)Start_Ac5-Me-dC(Ac)(Protected)Product_NativeNative 5-Me-dC(Desired)Start_Ac->Product_Native+ AMA(Instant Removal)Intermediate->Product_NativeHydrolysis (Competing)Product_SideN4-Methyl-5-Me-dC(Transamination Impurity)Intermediate->Product_SideDisplacement ofBenzamide (Slow)

Caption: Figure 1 compares the clean deprotection of the Acetyl group (Green) versus the transamination side-reaction prevalent with the Benzoyl group (Red) in the presence of methylamine.

Experimental Data & Protocols
Comparative Performance Table
Deprotection ConditionReagent Composition5-Me-dC(Bz) Outcome5-Me-dC(Ac) Outcome
Standard NH₄OH (28-30%)Pass (16h @ 55°C)Pass (4-8h @ 55°C)
UltraFAST AMA (1:1 NH₄OH / 40% MeNH₂)FAIL (5-10% N4-Methyl adduct)Pass (10 min @ 65°C)
UltraMILD 0.05M K₂CO₃ in MeOHFAIL (Incomplete Removal)Pass (4h @ RT)
Recommended Protocol: UltraFAST Deprotection with 5-Me-dC(Ac)

This protocol ensures <0.1% side product formation and is ideal for high-throughput synthesis.

Materials:

  • Synthesized Oligonucleotide on CPG (using 5-Me-dC(Ac) phosphoramidite).

  • AMA Solution: Mix Ammonium Hydroxide (28-30%) and Methylamine (40% wt aqueous) in a 1:1 ratio. Prepare fresh.

Step-by-Step:

  • Cleavage: Add 1.0 mL AMA to the synthesis column. Allow to stand for 5 minutes at Room Temperature (RT) to cleave the oligo from the support.

  • Transfer: Elute the solution into a screw-cap vial.

  • Deprotection: Seal the vial tightly. Incubate at 65°C for 10 minutes .

    • Note: Do not exceed 15 minutes to preserve dye integrity if fluorophores are present.

  • Work-up: Cool the vial on ice. Evaporate to dryness using a SpeedVac.

  • QC Validation: Re-suspend in water and analyze via ESI-MS.

    • Target Mass Check: Ensure mass corresponds to native 5-Me-dC (MW of nucleoside: 241.2 Da).

    • Impurity Check: Look for +14 Da peaks (Methylation) which would indicate transamination (rare with Ac, common with Bz).

Decision Matrix

Use this logic flow to select the correct monomer for your synthesis.

DecisionTreeQ1Which DeprotectionChemistry will you use?Res_AMAAMA (UltraFAST)Q1->Res_AMARes_NH4Ammonium Hydroxide(Standard)Q1->Res_NH4Res_MildK2CO3 / MeOH(UltraMILD)Q1->Res_MildResult_AcMUST USE5-Me-dC(Ac)Res_AMA->Result_AcAvoid TransaminationResult_BzCan use 5-Me-dC(Bz)(or Ac)Res_NH4->Result_BzStandard ProtocolRes_Mild->Result_AcBz is too stable

Caption: Figure 2 outlines the decision process. Note that 5-Me-dC(Ac) is universally compatible, whereas (Bz) is restricted to standard ammonia conditions.

References
  • Glen Research. (2014).[1] 5-Me-dC now compatible with AMA and UltraMild Deprotection.[2] Glen Report 26.13. [Link]

  • Reddy, M.P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[3][4][5][6][7][8] Tetrahedron Letters, 35(25), 4311-4314. [Link]

  • Glen Research. (1993). AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Report 6.[5][7]2. [Link]

  • McBride, L.J., et al. (1983). N4-Acetyl-2'-deoxycytidine 5'-O-phosphoramidites. Journal of the American Chemical Society. [Link]

Nuclease resistance of 5-Me-dC vs phosphorothioate modifications

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Oligonucleotide Design

Executive Summary: The "Shield vs. Anchor" Paradigm

In oligonucleotide therapeutics and diagnostics, stability and affinity are often competing variables.[1] This guide objectively compares Phosphorothioate (PS) bonds and 5-Methyl-2'-deoxycytidine (5-Me-dC) modifications.

The Verdict:

  • Phosphorothioate (PS) is the Shield . It is the primary driver of nuclease resistance, extending serum half-life from minutes to days. However, it destabilizes duplex formation (lowers

    
    ) and increases non-specific protein binding.
    
  • 5-Me-dC is the Anchor .[2] It provides negligible nuclease resistance on its own.[3] Its role is to increase duplex stability (raises

    
    ) and reduce immunogenicity (masks CpG motifs).
    

Strategic Recommendation: Do not view these as alternatives. For therapeutic antisense oligonucleotides (ASOs) or gapmers, they are complementary. Use PS to survive the bloodstream and 5-Me-dC to ensure tight target binding and immune evasion.

Part 1: Mechanistic Comparison & Performance Data
1. Phosphorothioate (PS): The Metabolic Survivor

Mechanism: The non-bridging oxygen in the phosphodiester backbone is replaced by sulfur.[4][5] This alteration introduces chirality (


 and 

isomers) and chemically blocks nucleolytic attack. Most nucleases require a specific metal-ion coordination with the phosphate oxygen to catalyze hydrolysis; the sulfur atom disrupts this geometry.
  • Nuclease Resistance: High.[2] PS bonds are the gold standard for preventing degradation by exonucleases (3'→5' and 5'→3').

  • Thermodynamic Cost: The PS modification disturbs the hydration spine of the double helix, lowering the Melting Temperature (

    
    ) by approximately 0.5°C – 1.0°C per linkage .
    
  • Toxicity Profile: High concentrations can lead to "stickiness"—non-specific binding to serum proteins (e.g., albumin) and complement activation.

2. 5-Methyl-dC (5-Me-dC): The Thermodynamic Anchor

Mechanism: A methyl group is added to the C5 position of the cytosine base.[6] This does not alter the phosphodiester backbone where nucleases attack. Instead, the methyl group projects into the major groove, increasing base-stacking interactions and hydrophobicity.

  • Nuclease Resistance: Negligible to Low. While some studies suggest a steric hindrance effect against specific restriction endonucleases, 5-Me-dC offers no significant protection against the aggressive exonucleases found in serum (e.g., 3'-exonucleases).

  • Thermodynamic Benefit: Increases

    
     by approximately 1.3°C per substitution .[7][8][9] This effectively counteracts the destabilizing effect of PS bonds.
    
  • Immune Profile: Critical for safety. Unmethylated CpG motifs trigger TLR9-mediated immune responses (inflammation). 5-Me-dC mimics endogenous mammalian DNA, effectively "cloaking" the oligo from the innate immune system.

3. Comparative Data Summary
FeatureUnmodified DNA (PO)Phosphorothioate (PS)5-Methyl-dC (5-Me-dC)PS + 5-Me-dC (Combo)
Serum Half-Life < 5 - 15 Minutes4 - 48+ Hours ~15 Minutes (Similar to PO)> 48 Hours
Primary Function BaselineNuclease Resistance Duplex Stability (

)
Stability + Affinity

Effect
BaselineDecreases (~0.7°C/mod)Increases (~1.3°C/mod)Net Increase (Balanced)
Immune Response High (if CpG present)Moderate (Backbone toxicity)Low (Masks CpG)Low (Optimized)
Main Nuclease Target 3'-ExonucleasesResistantSusceptibleResistant
Part 2: Visualizing the Mechanism

The following diagram illustrates the structural differences and why PS resists attack while 5-Me-dC does not.

Mechanism_Comparison cluster_0 Phosphorothioate (PS) cluster_1 5-Methyl-dC PS_Struct Backbone Modification (Sulfur replaces Oxygen) PS_Effect Disrupts Metal Ion Coordination PS_Struct->PS_Effect PS_Result Nuclease BLOCKED PS_Effect->PS_Result Me_Struct Base Modification (Methyl on Cytosine) Me_Effect Increases Hydrophobicity & Stacking Me_Struct->Me_Effect Me_Result Nuclease ACTIVE (Backbone Exposed) Me_Effect->Me_Result No Protection Nuclease Serum Exonuclease Nuclease->PS_Struct Attacks Nuclease->Me_Struct Attacks

Caption: PS modifies the backbone to physically block enzyme kinetics. 5-Me-dC modifies the base, leaving the backbone vulnerable to cleavage.[10]

Part 3: Experimental Protocol (Self-Validating)

To empirically verify these claims in your own lab, use the Serum Stability Assay . This protocol is designed to be self-validating by including time-zero controls and a reference ladder.

Protocol: In Vitro Serum Stability Assay

Materials:

  • Oligonucleotide samples (PO, PS, and 5-Me-dC variants) at 100 µM.

  • Human Serum or Fetal Bovine Serum (FBS) (Heat-inactivated is NOT recommended as it destroys nucleases).

  • 1X PBS (pH 7.4).

  • Proteinase K (20 mg/mL).

  • Loading Dye (containing Formamide).

  • 20% Polyacrylamide Gel (PAGE) with Urea (Denaturing).

Workflow:

  • Preparation:

    • Prepare a master mix for each oligo: 90% Fresh Serum + 10% Oligo (final conc. 5-10 µM).

    • Control: Prepare a "0 Hour" aliquot immediately by mixing oligo with PBS instead of serum.

  • Incubation:

    • Incubate master mixes at 37°C .

    • Harvest 10 µL aliquots at specific time points: 0.5h, 1h, 4h, 12h, 24h, 48h .

  • Quenching (Critical Step):

    • Immediately transfer the harvested aliquot into a tube containing 10 µL of Proteinase K solution.

    • Incubate at 55°C for 30 minutes. Why? This digests the serum nucleases and serum albumin, preventing them from smearing the gel or degrading the oligo after the time point is taken.

  • Analysis:

    • Add Formamide loading dye to samples. Heat at 95°C for 5 mins.

    • Load onto 20% Denaturing PAGE.

    • Stain with SYBR Gold or Ethidium Bromide.

  • Quantification:

    • Measure the intensity of the full-length band relative to the "0 Hour" control using ImageJ or similar software.

    • Plot % Intact Oligo vs. Time to calculate

      
       (Half-life).
      
Visualizing the Workflow

Serum_Stability_Workflow cluster_sampling Time Point Sampling Start Start: Mix Oligo + 90% Serum Incubate Incubate at 37°C Start->Incubate T0 T=0h (PBS Control) Incubate->T0 T1 T=1h Incubate->T1 T24 T=24h Incubate->T24 Quench Quench: Add Proteinase K (55°C, 30 min) T0->Quench T1->Quench T24->Quench Analyze Denaturing PAGE / HPLC Quench->Analyze Result Calculate Half-Life (T1/2) Analyze->Result

Caption: Step-by-step workflow for assessing nuclease resistance, highlighting the critical Proteinase K quench step.

References
  • BenchChem. (2025).[1][10] 5-Methyl-dC Oligonucleotides: A Comparative Guide to Nuclease Resistance. Retrieved from

  • Integrated DNA Technologies (IDT). (2022). Oligo modifications that block nuclease degradation. Retrieved from

  • LGC Biosearch Technologies. (2024). Know your oligo mod: 5-methyl deoxycytidine.[2][6][7][8][9][10] Retrieved from

  • Gene Link. Duplex Stability & Nuclease Resistance. Retrieved from

  • National Institutes of Health (NIH). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PubMed Central. Retrieved from

Sources

A Comparative Guide to Protecting Group Strategy for 5-Methyl-2'-deoxycytidine in Oligonucleotide Synthesis: 5-Me-dC(Ac) vs. 5-Me-dC(Bz) with AMA Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a cornerstone of innovation. The integrity of these synthetic nucleic acids is paramount, and every step of their production, from phosphoramidite chemistry to final deprotection, demands careful consideration. A critical decision in this process is the choice of protecting groups for the exocyclic amines of the nucleobases. This is particularly true for modified bases such as 5-methyl-2'-deoxycytidine (5-Me-dC), a key player in epigenetic research and a valuable tool for enhancing the thermal stability of DNA duplexes.[1][2][3][4]

This guide provides an in-depth comparative analysis of two common protecting groups for 5-Me-dC—acetyl (Ac) and benzoyl (Bz)—when using the popular and highly efficient aqueous methylamine (AMA) deprotection method. As we will demonstrate, the choice of protecting group has profound implications for the purity and yield of the final oligonucleotide product.

The Imperative for Speed: The Rise of AMA Deprotection

Traditional deprotection methods using ammonium hydroxide can be time-consuming, often requiring several hours at elevated temperatures.[5][6][7] In the fast-paced world of research and high-throughput synthesis, such lengthy protocols create significant bottlenecks. The introduction of AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine, revolutionized this step by drastically reducing deprotection times to as little as 10 minutes at 65°C.[6][8] This "UltraFAST" deprotection is highly attractive for its efficiency, but its aggressive nature necessitates a careful selection of compatible protecting groups.[6][8][9]

The Benzoyl (Bz) Group: A Legacy with a Critical Flaw

The benzoyl group has been a workhorse in oligonucleotide synthesis for decades.[1] It is robust and provides excellent protection during the automated synthesis cycles. However, its compatibility with AMA deprotection is severely compromised by a significant side reaction. When oligonucleotides containing N4-benzoyl-5-methyl-2'-deoxycytidine (5-Me-dC(Bz)) are treated with AMA, the methylamine component can act as a nucleophile, attacking the carbonyl carbon of the benzoyl group. This leads to a transamination reaction, where the benzoyl group is replaced by a methyl group, resulting in the formation of the undesired N4-methyl-5-methyl-2'-deoxycytidine (N4-Me-5-Me-dC) impurity.[1][8]

This side reaction is not a minor inconvenience; literature and experimental data consistently show the formation of approximately 5-7% of this N4-methylated adduct.[1][8] This level of impurity can be detrimental to downstream applications, potentially affecting hybridization properties, protein-DNA interactions, and the overall biological activity of the oligonucleotide. The structural similarity between the desired product and the N4-methylated impurity also complicates purification, often requiring advanced chromatographic techniques to resolve.

The Acetyl (Ac) Group: The Superior Choice for AMA Compatibility

To overcome the limitations of the benzoyl group, the acetyl (Ac) protected version of 5-Me-dC (5-Me-dC(Ac)) was introduced. The acetyl group is significantly more labile than the benzoyl group under the basic conditions of AMA treatment. This lability allows for rapid and clean removal of the protecting group without the competing transamination side reaction.[1][8] Deprotection of 5-Me-dC(Ac) with AMA is often described as "almost instantaneous" and yields the desired 5-Me-dC-containing oligonucleotide with high fidelity.[8]

The use of 5-Me-dC(Ac) is now considered mandatory for any protocol employing AMA deprotection to ensure the highest possible purity of the final product.[8]

Comparative Data: Yield and Purity

The most compelling evidence for the superiority of 5-Me-dC(Ac) with AMA deprotection comes from direct comparative analysis using High-Performance Liquid Chromatography (HPLC).

Protecting GroupDeprotection ReagentDeprotection ConditionsKey OutcomeApproximate Impurity Level
5-Me-dC(Bz) AMA65°C, 10 minutesFormation of N4-Me-5-Me-dC~5-7%[1][8]
5-Me-dC(Ac) AMA65°C, 10 minutesClean deprotectionNo detectable N4-Me-5-Me-dC[1][8]

Experimental Workflows and Protocols

To illustrate the practical implications of these chemical differences, we present standardized protocols for the synthesis and deprotection of oligonucleotides containing either 5-Me-dC(Bz) or 5-Me-dC(Ac).

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Analysis synthesis Automated Solid-Phase Phosphoramidite Synthesis incorp Incorporate 5-Me-dC (Ac or Bz protected) synthesis->incorp cleavage Cleavage from Solid Support & Deprotection with AMA incorp->cleavage hplc RP-HPLC Analysis cleavage->hplc ms Mass Spectrometry (Optional) hplc->ms

Caption: General workflow for synthesis, deprotection, and analysis.

Protocol 1: Synthesis and AMA Deprotection of an Oligonucleotide Containing 5-Me-dC(Bz)
  • Oligonucleotide Synthesis:

    • Synthesize the desired oligonucleotide sequence on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

    • For the incorporation of 5-methyl-2'-deoxycytidine, use the commercially available 5-Me-dC(Bz)-CE Phosphoramidite.[10]

    • Ensure all reagents are of high quality and anhydrous to maintain high coupling efficiencies.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add 1 mL of AMA reagent (a 1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).

    • Seal the vial tightly and incubate at 65°C for 10 minutes.

    • Allow the vial to cool to room temperature.

    • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

  • Analysis:

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water).

    • Analyze the crude product by reverse-phase HPLC.

    • The chromatogram will typically show the main peak corresponding to the full-length product and a smaller, often closely eluting, peak corresponding to the N4-Me-5-Me-dC containing impurity.

Protocol 2: Synthesis and AMA Deprotection of an Oligonucleotide Containing 5-Me-dC(Ac)
  • Oligonucleotide Synthesis:

    • Synthesize the desired oligonucleotide sequence on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

    • For the incorporation of 5-methyl-2'-deoxycytidine, use the commercially available Ac-5-Me-dC-CE Phosphoramidite.[1][11]

    • Ensure all reagents are of high quality and anhydrous.

  • Cleavage and Deprotection:

    • Follow the same cleavage and deprotection procedure as described in Protocol 1, using 1 mL of AMA reagent at 65°C for 10 minutes.

  • Analysis:

    • Resuspend and analyze the crude product by reverse-phase HPLC.

    • The resulting chromatogram should show a clean, predominant peak for the full-length product with no significant peak corresponding to the N4-methylated side product.

Logical Relationship Diagram

logical_relationship cluster_bz 5-Me-dC(Bz) cluster_ac 5-Me-dC(Ac) topic Deprotection of 5-Me-dC with AMA bz_node Benzoyl Protection topic->bz_node ac_node Acetyl Protection topic->ac_node bz_side_reaction Transamination Side Reaction bz_node->bz_side_reaction Methylamine Attack bz_impurity ~5-7% N4-Me-5-Me-dC Impurity bz_side_reaction->bz_impurity ac_deprotection Rapid & Clean Deprotection ac_node->ac_deprotection High Lability ac_purity High Purity Product ac_deprotection->ac_purity

Caption: Decision pathway for protecting group choice with AMA.

Conclusion and Recommendations

The evidence is unequivocal: for researchers utilizing AMA for oligonucleotide deprotection, 5-Me-dC(Ac) is the superior and recommended choice. While 5-Me-dC(Bz) is a valid phosphoramidite for synthesis protocols employing traditional, slower deprotection methods, its use with AMA introduces a predictable and significant impurity that compromises the quality of the final product.

By selecting 5-Me-dC(Ac), scientists can fully leverage the speed and efficiency of AMA deprotection without sacrificing the purity and integrity of their custom oligonucleotides. This ensures that downstream applications, whether in diagnostics, therapeutics, or fundamental research, are built upon a foundation of the highest quality synthetic DNA.

References

  • Advanced method for oligonucleotide deprotection - PMC. (n.d.).
  • Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. (n.d.).
  • DMT-5Me-dC(Bz)-CE Phosphoramidite | DNA Stabilizer | MedChemExpress. (n.d.).
  • Glen Report 26.13 - New Product - 5-Me-dC now compatible with AMA and UltraMild DeprotectioN. (n.d.).
  • Analysis and Purification of Synthetic Nucleic Acids Using HPLC - Deep Blue Repositories. (n.d.).
  • HPLC analysis of deprotected oligonucleotide I at 280 nm. Peak at 25... - ResearchGate. (n.d.).
  • An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - PMC. (2022, January 24).
  • 5-Me-DMT-dC(Ac)-CE-Phosphoramidite | HPLC≥98.0% - Hongene Online Store. (n.d.).
  • Reversed-phase HPLC analysis of crude oligonucleotides after... - ResearchGate. (n.g.).
  • Advanced method for oligonucleotide deprotection - ResearchGate. (n.d.).
  • A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis - Benchchem. (n.d.).
  • Ac-5-Me-dC-CE Phosphoramidite - (10-1560) - Glen Research. (n.d.).
  • Optimizing activator concentration for 5-Me-dC phosphoramidite - Benchchem. (n.d.).
  • An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - MDPI. (2022, January 24).
  • Deprotection Guide - Glen Research. (n.d.).
  • Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC. (n.d.).
  • Synthesis of nucleobase-modified RNA oligonucleotides | Encyclopedia MDPI. (2020, August 6).
  • dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies. (n.d.).
  • dC (Bz)-5' CE-Phosphoramidite, 1 g, ABI (50 mL / 20 mm Septum). (n.d.).
  • Fast Deprotection Chemistry. (n.d.).
  • Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - Queen's University Belfast. (n.d.).
  • Deprotection Guide For Oligonucleotide Synthesis | PDF - Scribd. (n.d.).
  • US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides. (n.d.).
  • A Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides - Benchchem. (n.d.).
  • An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides - ChemRxiv. (n.d.).
  • A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. (n.d.).
  • Glen Report 7.12: UltraFast Chemistry. (n.d.).

Sources

31P NMR Purity Standards: 5-Me-dC(Ac) Amidite Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical performance standards for 5-Methyl-2'-deoxycytidine (N4-acetyl) phosphoramidite [5-Me-dC(Ac)], utilizing 31P NMR as the definitive arbiter of quality.[1] It compares high-fidelity grades against standard alternatives and details the quantitative protocols required to validate them.

Executive Summary: The Epigenetic Precision Standard

In therapeutic oligonucleotide synthesis, 5-Me-dC(Ac) is a critical modified base used to modulate immune response and increase duplex stability.[1] Unlike standard DNA bases, the additional methyl group and acetyl protection make this amidite more prone to steric hindrance and specific degradation pathways.

While HPLC provides UV-purity, it often fails to detect reactive phosphorus impurities (P(III) vs P(V)) that directly terminate chain elongation.[1] 31P NMR is the only analytical method capable of distinguishing the active coupling species from inert oxidation products, making it the "Gold Standard" for raw material qualification.

FeatureHigh-Fidelity Grade (>99.0%) Standard Grade (>98.0%) Impact
Active P(III) >99.0%98.0% - 98.5%Direct correlation to Coupling Efficiency (CE).[1]
P(V) Species <0.5%1.0% - 1.5%Inert; dilutes effective concentration.[1]
H-Phosphonates None Detected<0.5%Causes specific side-reactions/capping failures.[1]
Application GMP Therapeutics, Long-mer (>60nt)R&D, Short Primers (<25nt)Critical for therapeutic safety profiles.[1]

The Analytical Standard: 31P NMR Specification

To validate 5-Me-dC(Ac) performance, the material must meet specific chemical shift signatures.[1] The phosphorus atom is chiral, resulting in two distinct diastereomeric peaks.[2]

Target Specification (Acceptance Criteria)
  • Solvent: CDCl₃ (with trace Triethylamine to prevent acid hydrolysis).

  • Reference: 85% H₃PO₄ (External) at 0.0 ppm.[1][3]

  • Primary Signal (Active Amidite): Two sharp peaks (diastereomers) typically centered at ~148.0 – 152.0 ppm .[1]

    • Note: The integration of these two peaks represents the Total Active Purity.

  • Critical Impurity Limits:

    • Oxidized P(V) Species: -10 to +10 ppm (Must be <1.0%).[1]

    • H-Phosphonates: ~14-15 ppm (Must be <0.2%).[1]

    • Hydrolyzed Amidite: ~5-10 ppm.[1]

Comparative Analysis: Performance & Impurity Profiling

The following table contrasts the 31P NMR profiles of High-Fidelity vs. Standard/Degraded amidites and the resulting impact on synthesis.

Table 1: Impurity Profile & Synthesis Consequence
Chemical SpeciesChemical Shift (

ppm)
High-Fidelity Profile Standard/Degraded Profile Synthesis Consequence
5-Me-dC(Ac) Amidite 148 – 152 (Doublet) >99.2% Integration <98.0% Integration Desired Coupling. High yield.[1][3]
Oxidized P(V) -5 to +5 (Broad)<0.3%>1.5%Inert. Reduces effective molarity; lowers coupling kinetics.[1]
H-Phosphonate 14 – 15 (Doublet,

Hz)
Not Detected0.5 – 1.0%Capping Failure. Can lead to phosphate insertions or branching.[1]
Tetrazole Adduct ~135 – 140Not DetectedVariableActivation Artifact. Pre-activated species that degrades rapidly.[1]
Hydrolysis Product 5 – 10Not Detected>0.5%Moisture Contamination. Indicates compromised storage/handling.[1]
Visualizing the Degradation Pathway

The diagram below illustrates how improper handling (moisture/air) shifts the 31P NMR spectrum from the active region (150 ppm) to inactive impurity regions.[1]

G cluster_0 Synthesis Impact Amidite Active 5-Me-dC Amidite (P-III) ~150 ppm H_Phos H-Phosphonate (Hydrolysis) ~15 ppm Amidite->H_Phos Hydrolysis Phosphate Phosphonate/Phosphate (Oxidation P-V) ~0-10 ppm Amidite->Phosphate Oxidation Moisture Moisture (H2O) Moisture->H_Phos Oxygen Oxygen (O2) Oxygen->Phosphate Impact1 n-1 Deletion H_Phos->Impact1 Impact2 Low Coupling Efficiency Phosphate->Impact2

Figure 1: Degradation pathways of 5-Me-dC phosphoramidite detectable by 31P NMR.[1]

Protocol: Quantitative 31P NMR (qNMR)

To objectively compare products, one cannot rely on standard "quick" NMR scans which often underestimate impurities due to relaxation time differences.[1] The following qNMR protocol ensures accurate integration of P(III) vs P(V) species.

Reagents & Equipment[1][3][4][5]
  • Solvent: Anhydrous CDCl₃ or CD₃CN (<10 ppm H₂O).[1]

  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)₃].[1] Crucial for shortening T1 relaxation of P(V) species.[1]

  • Internal Standard (Optional): Triphenyl phosphate (TPP) for absolute quantitation.[1]

Step-by-Step Workflow
  • Sample Preparation (In Glove Box/Argon Bag):

    • Dissolve 50-60 mg of 5-Me-dC(Ac) amidite in 0.6 mL solvent.

    • Critical: Add 10-20 mg of Cr(acac)₃.[1] This paramagnetic relaxation agent allows for quantitative integration of all phosphorus species.

    • Critical: Add 1% (v/v) Triethylamine (TEA) to neutralize any trace acidity that could degrade the amidite during the scan.[1]

  • Acquisition Parameters (Instrument: >300 MHz):

    • Pulse Program: Inverse Gated Decoupling (to suppress NOE enhancement which skews integration).

    • Spectral Width: -100 to +200 ppm.[1][4]

    • Relaxation Delay (D1): >2.0 seconds (with Cr(acac)₃) or >10 seconds (without).[1] Failure to wait leads to underestimation of impurities.

    • Scans: >64 (for sufficient S/N ratio).

  • Processing:

    • Phase correction must be manual and precise.

    • Baseline correction is essential for accurate integration of small impurity peaks (<0.5%).

    • Integrate the main diastereomer doublet (148-152 ppm) against the sum of all other peaks.[1]

Workflow Step1 1. Inert Atmosphere Handling (Prevent Hydrolysis) Step2 2. Dissolution Solvent: Anhydrous CDCl3 + TEA Agent: Cr(acac)3 Step1->Step2 Step3 3. Acquisition Pulse: Inverse Gated Decoupled Delay: >2s (with Cr) Step2->Step3 Step4 4. Processing Manual Phasing Integration (Product vs Impurities) Step3->Step4 Validation Pass Criteria: >99% P(III) Sum Step4->Validation Meets Spec Fail Fail Criteria: >1% P(V) or H-Phos Step4->Fail Below Spec

Figure 2: Validated qNMR Workflow for Phosphoramidite Purity Assessment.

Impact Assessment: Why Purity Matters

The cost of using 98% purity vs 99% purity is exponential, not linear, particularly for 5-Me-dC which is often used in CpG methylation studies requiring high sequence fidelity.

The "n-1" Accumulation

Oligonucleotide synthesis is a cycle.[1][2] If the raw material purity is 98%, the maximum theoretical coupling efficiency (CE) is 98%.

  • Yield Formula:

    
     where 
    
    
    
    is the number of couplings.[1]
  • Scenario: Synthesis of a 20-mer containing five 5-Me-dC insertions.

    • 99.5% Purity:

      
       efficiency for those steps.[1]
      
    • 98.0% Purity:

      
       efficiency for those steps.[1]
      
    • Result: A 7% drop in yield solely due to the modified base, significantly increasing purification costs and reducing full-length product recovery.

Conclusion

For 5-Me-dC(Ac) amidites, 31P NMR is the non-negotiable standard . Researchers should reject batches showing <99% active P(III) or distinct H-phosphonate peaks at 15 ppm, as these impurities guarantee synthesis failure or difficult downstream purification.[1]

References

  • United States Pharmacopeia (USP). Quality Standards for DNA phosphoramidite raw materials.[1][2] (Detailed analysis of 5-Me-dC purity specifications and impurity profiles).

  • Agilent Technologies. Analyzing Raw Material for Oligonucleotide Synthesis. (Application note on impurity identification including P(III) vs P(V) species).

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. (Case studies on phosphoramidite degradation and chemical shifts).

  • TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. (Comprehensive table of chemical shifts for nucleotide derivatives).

  • University of Otago. Phosphorus-31 nuclear magnetic resonance (31P NMR) for quantitative measurements... Effect of analysis conditions. (Optimization of qNMR parameters including relaxation delays).

Sources

Thermodynamic Profiling and Hybridization Affinity: A Comparative Guide to 5-Me-dC vs. 2'-OMe-RNA

Author: BenchChem Technical Support Team. Date: March 2026

In the rational design of antisense oligonucleotides (ASOs), siRNAs, and CRISPR guide RNAs, achieving high target affinity while maintaining nuclease stability is a fundamental thermodynamic challenge. Two of the most widely utilized chemical modifications—5-Methyl-dC (5-Me-dC) and 2'-O-Methyl RNA (2'-OMe-RNA)—address this challenge through entirely different biophysical mechanisms.

As an Application Scientist, I have structured this guide to objectively compare their thermodynamic performance, elucidate the causality behind their affinity gains, and provide a self-validating experimental framework for assessing your own modified constructs.

Mechanistic Causality: The "Why" Behind the Affinity
5-Methyl-dC (5-Me-dC): Hydrophobicity and Base Stacking

5-Me-dC is a nucleobase modification where a methyl group is covalently attached to the C5 position of the cytosine pyrimidine ring. When substituted for standard dC, 5-Me-dC increases the melting temperature (Tm) by approximately 0.5°C per insertion (1)[1].

The causality behind this stabilization is primarily hydrophobic and electronic. The C5-methyl group protrudes into the major groove of the double helix, displacing highly ordered water molecules. This displacement results in a favorable entropic gain for the solvent. Furthermore, the electron-donating nature of the methyl group increases the polarizability of the pyrimidine ring, enhancing base-stacking interactions with adjacent nucleotides. Functionally, substituting 5-Me-dC within CpG motifs also mitigates unwanted immune responses by preventing Toll-like receptor 9 (TLR9) activation in vivo (2)[2].

2'-O-Methyl RNA (2'-OMe-RNA): Entropic Pre-organization

In contrast, 2'-OMe-RNA is a sugar modification. The addition of a bulky methoxy group at the 2'-hydroxyl position of the ribose ring sterically restricts the sugar pucker to a C3'-endo conformation (3)[3].

This restriction is critical: it pre-organizes the single-stranded oligonucleotide into an A-form helical geometry even before it encounters its target. By reducing the degrees of freedom in the unbound state, 2'-OMe minimizes the entropic penalty typically paid during duplex formation. Consequently, 2'-OMe-RNA modifications increase the Tm of RNA:RNA or modified:RNA duplexes by roughly 1.3°C to 1.5°C per residue (4)[4]. Additionally, the steric bulk of the 2'-methoxy group provides profound resistance against single-stranded ribonucleases and exonucleases (5)[5].

G A Oligonucleotide Modifications B 5-Me-dC (Base Modification) A->B C 2'-OMe-RNA (Sugar Modification) A->C D Major Groove Hydrophobicity B->D F C3'-endo Pucker (A-form Helix) C->F E Enhanced Base Stacking D->E H Tm Increase (+0.5°C per mod) E->H G Entropic Pre-organization F->G I Tm Increase (+1.3°C per mod) G->I J High Target Affinity H->J I->J

Mechanistic pathways of 5-Me-dC and 2'-OMe-RNA driving hybridization affinity.

Quantitative Performance Comparison

To guide rational oligonucleotide design, the thermodynamic and functional impacts of both modifications are summarized in the table below.

Feature5-Methyl-dC (5-Me-dC)2'-O-Methyl RNA (2'-OMe-RNA)
Modification Site Nucleobase (C5 of Cytosine)Sugar ring (2'-OH of Ribose)
Mechanism of Affinity Enhanced base stacking & hydrophobic effectC3'-endo steric pre-organization
Average Tm Impact ~ +0.5°C per insertion~ +1.3°C to 1.5°C per insertion (vs RNA)
Nuclease Resistance Minimal (requires phosphorothioate backbone)High (protects against endo/exonucleases)
RNase H Compatibility Compatible (supports target cleavage)Incompatible (steric block only)
Immunogenicity Blunts TLR9 activation in CpG motifsReduces TLR7/8 activation
Self-Validating Experimental Protocol: UV Melting Curve Analysis

To empirically verify the hybridization affinity of custom-modified oligonucleotides, researchers must rely on UV melting curve (Tm) analysis. The following protocol is designed as a self-validating system : it incorporates both heating and cooling ramps to check for thermal hysteresis. If the heating and cooling curves do not perfectly overlay, the system is kinetically trapped, not at thermodynamic equilibrium, and the resulting Tm is invalid.

Materials & Setup:

  • Target RNA strand and modified probe (5-Me-dC or 2'-OMe substituted).

  • Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

  • UV-Vis Spectrophotometer equipped with a multi-cell Peltier temperature controller.

Step-by-Step Methodology:

  • Equimolar Annealing: Mix the modified oligonucleotide and its complementary target at an exact equimolar concentration (e.g., 2 µM each) in the physiological buffer.

    • Causality: Equimolar ratios ensure that the hyperchromic shift observed is strictly due to duplex dissociation, preventing baseline artifacts from single-stranded unstacking.

  • Degassing: Degas the sample via vacuum centrifugation for 5 minutes prior to loading into quartz cuvettes.

    • Causality: Dissolved gases form micro-bubbles at high temperatures, which scatter UV light and introduce severe noise into the absorbance readings at 260 nm.

  • Thermal Equilibration: Denature the sample at 90°C for 5 minutes to eliminate secondary structures, then slowly cool to 15°C at a rate of 1°C/min. Hold at 15°C for 15 minutes.

  • Self-Validating Thermal Ramping:

    • Heating Ramp: Increase temperature from 15°C to 90°C at 0.5°C/min, recording

      
       every 0.5°C.
      
    • Cooling Ramp (Validation): Decrease temperature back to 15°C at 0.5°C/min.

    • System Check: Overlay the heating and cooling curves. A hysteresis (gap) > 1°C indicates aggregation or kinetic trapping; the ramp rate must be lowered to ensure true equilibrium.

  • First Derivative Analysis: Plot the first derivative of absorbance with respect to temperature (

    
    ). The peak of this derivative curve represents the exact Tm, where 50% of the duplexes are denatured.
    

Workflow S1 1. Equimolar Annealing S2 2. Degassing (Vacuum) S1->S2 S3 3. UV Spectro- photometry S2->S3 S4 4. Thermal Ramping (Equilibrium Check) S3->S4 S5 5. First Derivative Analysis (Tm) S4->S5

Self-validating UV melting curve workflow for thermodynamic profiling.

Strategic Application Guide

Rational drug design rarely relies on a single modification. Because 2'-OMe-RNA modifications do not support RNase H cleavage (5)[5], they are typically employed in the "wings" of a gapmer ASO to provide nuclease stability and high target affinity. The central "gap" is left as DNA to recruit the RNase H enzyme. Within this central DNA gap, 5-Me-dC is frequently substituted for standard dC to incrementally boost the Tm and prevent TLR9-mediated immune cascades without sacrificing RNase H catalytic activity.

References
  • ASO Antisense Oligos - Eurofins Genomics. Available at: [Link]

  • Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PubMed Central (PMC). Available at: [Link]

Sources

Validation of 5-Me-dC Incorporation in Oligonucleotides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and senior researchers, the precise validation of 5-Methyl-2'-deoxycytidine (5-Me-dC) incorporation is not merely a quality control step—it is a critical determinant of therapeutic efficacy.[1] While 5-Me-dC enhances duplex stability (increasing


 by ~1.3°C per substitution) and nuclease resistance, verifying its stoichiometric presence presents unique analytical challenges.

This guide objectively compares the industry-standard validation methods and details the "Gold Standard" protocol: Enzymatic Digestion coupled with HPLC/LC-MS . Unlike intact mass analysis, which confirms molecular weight, enzymatic digestion validates the molar composition, ensuring that the synthesis coupling efficiency of the modified phosphoramidite matches theoretical design.

Part 1: The Challenge of Validation

In synthetic oligonucleotide manufacturing, 5-Me-dC is introduced via specific phosphoramidites. The primary risks are:

  • Coupling Efficiency: If the 5-Me-dC amidite has lower coupling efficiency than standard bases, the final population may contain deletion mutants (

    
    ) that are difficult to resolve.
    
  • Deamination: Harsh deprotection conditions can convert 5-Me-dC to Thymine (via deamination), a mutation that intact mass spectrometry might miss if the resolution is insufficient (1 Da difference between 5-Me-dC and T is often distinguishable, but quantification of trace deamination in large oligos is difficult).

Comparative Analysis: Choosing the Right Tool

While ESI-MS is the workhorse for identity confirmation, Enzymatic Digestion is required for compositional quantitation.

FeatureEnzymatic Digestion (HPLC/LC-MS) Intact ESI-MS NMR Spectroscopy
Primary Output Nucleoside Composition (Molar Ratio)Molecular Weight (Identity)Structural Conformation
5-Me-dC Specificity High. Separates dC from 5-Me-dC chromatographically.Medium. Confirms presence via mass shift (+14 Da vs dC), but hard to quantify ratio in long oligos.High. Distinct methyl resonance, but limited to short oligos (<20-mer).
Quantitation Excellent. Area Under Curve (AUC) provides precise stoichiometry.Good. Relative abundance, but ionization efficiency bias exists.Excellent. But low sensitivity; requires high concentration.
Throughput Low (Requires overnight incubation).High (Minutes per sample).Low.
Blind Spots Requires complete digestion; incomplete digest yields "ghost" peaks.Deamination (C

U or 5-Me-dC

T) can be masked by isotopic envelopes in large oligos.
Complex spectra for long sequences.

Part 2: The Gold Standard Protocol (Enzymatic Digestion)

This protocol utilizes a two-step enzymatic process to break the phosphodiester backbone and remove terminal phosphates, yielding individual nucleosides for analysis.

The Mechanism[2]
  • Endonuclease/Phosphodiesterase (Nuclease P1 or SVPD): Cleaves internal phosphodiester bonds to generate 5'-mononucleotides (dNMPs).

  • Alkaline Phosphatase (CIAP or BAP): Hydrolyzes the 5'-phosphate group, converting dNMPs into nucleosides suitable for reverse-phase HPLC.

Workflow Visualization

DigestionWorkflow Oligo Synthetic Oligonucleotide (Contains 5-Me-dC) Denature Heat Denaturation (95°C, 2 min) Oligo->Denature Step1 Step 1: Hydrolysis Enzyme: Nuclease P1 Buffer: NaOAc (pH 5.3) + ZnCl2 Denature->Step1 Cool to Ice Intermediate dNMPs (5'-Phosphate Monomers) Step1->Intermediate 37°C, 2-4 hrs Step2 Step 2: Dephosphorylation Enzyme: CIAP/BAP Buffer: Tris-HCl (pH 8.0) Intermediate->Step2 Adjust pH FinalMix Nucleoside Mixture (dC, dG, dA, T, 5-Me-dC) Step2->FinalMix 37°C, 2 hrs Analysis RP-HPLC / LC-MS Analysis Quantify AUC @ 260nm FinalMix->Analysis Filter (0.22µm)

Figure 1: Step-by-step enzymatic digestion workflow for nucleoside composition analysis.

Detailed Methodology

Reagents:

  • Nuclease P1: (from Penicillium citrinum) - Reconstitute to 1 U/µL in 30 mM NaOAc (pH 5.3).

  • Alkaline Phosphatase: Calf Intestinal (CIAP) or Bacterial (BAP).

  • Digestion Buffer: 30 mM Sodium Acetate (pH 5.3), 1 mM ZnCl

    
     (Zn
    
    
    
    is a cofactor for P1).
  • Neutralization Buffer: 500 mM Tris-HCl (pH 8.0).

Procedure:

  • Sample Prep: Dissolve 0.5 – 1.0 OD

    
     units of oligonucleotide in 20 µL water.
    
  • Denaturation: Heat at 95°C for 2 minutes to remove secondary structures (hairpins) that inhibit digestion. Snap cool on ice.

  • Digestion (Step 1): Add 20 µL of Digestion Buffer and 1 µL Nuclease P1 (1 U). Incubate at 37°C for 2 hours .

    • Self-Validating Check: If the oligo is heavily modified (e.g., 2'-OMe or Phosphorothioate), extend time to 18 hours or use Snake Venom Phosphodiesterase (SVPD) which is more aggressive against modifications.

  • pH Adjustment: Add 10 µL of Neutralization Buffer (Tris pH 8.0) to raise pH for the phosphatase.

  • Dephosphorylation (Step 2): Add 1 µL CIAP (10 U). Incubate at 37°C for 2 hours .

  • Filtration: Pass through a 0.22 µm spin filter to remove enzymes (protects the HPLC column).

Part 3: Data Analysis & Interpretation

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 50 mM Potassium Phosphate (pH 5.5) or 10 mM Ammonium Acetate (for LC-MS).

  • Mobile Phase B: 100% Acetonitrile or Methanol.

  • Gradient: 0% B to 15% B over 20 minutes (slow gradient is crucial to separate dC and 5-Me-dC).

  • Detection: UV at 260 nm.

Calculating Incorporation Efficiency

The elution order on C18 is typically: dC < 5-Me-dC < dG < T < dA .

To validate the sequence, calculate the observed molar ratio:

  • Integrate the Area Under Curve (AUC) for all peaks.

  • Divide each AUC by the extinction coefficient (

    
    ) of the respective nucleoside:
    
    • dC

      
      
      
    • 5-Me-dC

      
       (Note: Lower than dC)
      
    • dG

      
      
      
    • T

      
      
      
    • dA

      
      
      
  • Normalize the values to the smallest integer (usually the base with the fewest counts in the sequence).

Self-Validating System:

  • Pass: The calculated ratio matches the theoretical design within ±5%.

  • Fail (Incomplete Digest): Appearance of small "ghost peaks" between major nucleosides. These are likely dinucleotides (e.g., dC-dG) that resisted cleavage.

  • Fail (Deamination): An unexpectedly high T peak and low 5-Me-dC peak suggests conversion of 5-Me-dC to Thymine during synthesis/deprotection.

References

  • Eadie, J. S., et al. (1987). "HPLC analysis of modified oligonucleotides." Anal.[1][2][3] Biochem. 165(2), 442-447. Link

  • Thermo Fisher Scientific. "Evaluating and Isolating Synthetic Oligonucleotides: Enzymatic Digestion." Technical Guide.[1][4]Link

  • Agilent Technologies. "Analysis of Oligonucleotides by HPLC." Application Note.Link

  • Cohen, A. S., et al. (1996). "Analysis of Oligonucleotides by Electrospray Ionization Mass Spectrometry." Current Protocols in Nucleic Acid Chemistry.Link

  • BenchChem. "5-Methyl-dC Oligonucleotides: A Comparative Guide to Nuclease Resistance." Technical Review.Link

Sources

Analytical Mastery: Capillary Electrophoresis Purity Verification for 5-Me-dC Oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: High-resolution purity assessment of 5-methylcytosine (5-Me-dC) modified oligonucleotides.

Executive Summary

The integration of 5-methylcytosine (5-Me-dC) into synthetic oligonucleotides has revolutionized antisense therapeutics and epigenetic research. By substituting standard deoxycytidine (dC) with 5-Me-dC, researchers can increase the thermal stability (


) of duplexes by approximately 0.7°C per substitution while enhancing nuclease resistance[1]. However, this modification introduces significant analytical challenges. The increased propensity for secondary structure formation and the subtle physicochemical differences between full-length products and N-1 truncation failures demand ultra-high-resolution quality control.

This guide objectively compares Capillary Gel Electrophoresis (CGE) against orthogonal methods like Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing drug development professionals with a self-validating, field-proven protocol for rigorous purity profiling.

The Analytical Challenge of 5-Me-dC Oligonucleotides

During solid-phase oligonucleotide synthesis, coupling efficiencies rarely reach 100%. A 99% coupling efficiency over a 20-mer synthesis yields a maximum theoretical purity of ~82%, leaving a complex mixture of full-length products (FLP) and truncated impurities (N-1, N-2)[2].

For 5-Me-dC modified sequences, these N-1 impurities are notoriously difficult to resolve. Because 5-Me-dC increases the lipophilicity of the oligonucleotide, the hydrophobic difference between a 20-mer and a 19-mer (N-1) is negligible. Consequently, traditional analytical methods often fail to discriminate between them, leading to an overestimation of purity that can compromise downstream therapeutic efficacy or cause off-target toxicity.

Comparative Modality Analysis: CGE vs. HPLC vs. LC-MS

While IP-RP-HPLC is the workhorse for scalable purification, CGE remains the accepted industry standard for assessing absolute sequence length and purity[2]. LC-MS serves as a complementary technique, providing exact molecular weight confirmation and identifying specific modifications[3][4].

Table 1: Comparative Analysis of Oligonucleotide Purity Modalities
Analytical ModalitySeparation MechanismN-1 Resolution CapabilityStrengthsLimitations
CGE Size/Charge ratio via sieving matrixExcellent Single-base resolution; physically sieves truncations; highly automated[2][5].Requires desalting; cannot determine exact mass or sequence identity.
IP-RP-HPLC HydrophobicityModerate to Poor Excellent for separating trityl-on vs. trityl-off; easily scaled for prep[3].Co-elution of N-1 impurities often leads to artificially high purity scores[2].
LC-MS Mass-to-Charge (

)
Moderate Confirms exact mass; identifies alkylation or deprotection failures[4].Ionization suppression; complex spectral deconvolution for long oligos[4].

Quality Control Workflow Visualization

To ensure absolute scientific integrity, a multi-modal approach is required. The following workflow illustrates the logical relationship between synthesis, sample preparation, and orthogonal purity verification.

OligoQC Syn 5-Me-dC Oligo Synthesis Desalt Desalting / Sample Prep Syn->Desalt CGE CGE (Size/Charge) High N-1 Resolution Desalt->CGE Primary Purity HPLC IP-RP-HPLC (Hydrophobicity) Scalable QC Desalt->HPLC Orthogonal MS LC-MS (Mass) Identity & Modifications Desalt->MS Exact Mass Eval Data Integration & Purity Check CGE->Eval HPLC->Eval MS->Eval Release Therapeutic/Research Release Eval->Release >90% Purity

Workflow for 5-Me-dC oligonucleotide purity analysis comparing CGE, HPLC, and LC-MS.

Mechanistic Deep Dive: Why CGE is the Gold Standard

Capillary Gel Electrophoresis (CGE) operates by introducing nanoliter volumes of the sample into a fused silica capillary (typically 50–100 µm inner diameter) filled with a replaceable polyacrylamide sieving matrix[2][3].

The Causality of Denaturation: Because 5-Me-dC heavily stabilizes secondary structures (like hairpins and self-dimers)[1], running these oligos under native conditions would result in multiple spurious peaks representing different conformational isomers. To counteract this, CGE utilizes a dual-denaturing environment: the capillary is heated to 30°C–40°C, and the sieving matrix is saturated with 7M urea[2]. This ensures the oligonucleotide remains strictly linear, allowing the sieving matrix to separate species purely based on their physical length (size-to-charge ratio).

As a result, an oligonucleotide that appears to be 100% pure by RP-HPLC due to hydrophobic co-elution is frequently revealed to be only 80% pure by CGE[2].

Self-Validating CGE Protocol for 5-Me-dC Oligos

To guarantee trustworthiness, this protocol incorporates a mandatory self-validation step. You must prove the system's resolving power before analyzing the modified therapeutic sequence.

Materials Required
  • System: Agilent 7100 Capillary Electrophoresis system (or equivalent)[3][5].

  • Capillary: Bare fused-silica capillary (50 µm i.d., 33 cm effective length)[3].

  • Matrix: Replaceable polyacrylamide gel containing 7M urea and 1X TBE buffer[3].

  • Validation Standard: Poly(dA) 40-60mer test mix[5] or a purified 40-mer standard[2].

Step-by-Step Methodology

Step 1: Sample Desalting & Preparation

  • Action: Desalt the crude 5-Me-dC oligonucleotide using a size-exclusion spin column. Dilute to 0.3 OD/mL in nuclease-free water. Heat to 95°C for 2 minutes, then snap-cool on ice.

  • Causality: Desalting is critical because CGE uses electrokinetic injection. Small, highly mobile salt ions (like

    
    ) will preferentially enter the capillary over the larger oligonucleotides, drastically reducing signal intensity[2]. Snap-cooling prevents the rapid reformation of 5-Me-dC stabilized secondary structures.
    

Step 2: Capillary Conditioning

  • Action: Flush the capillary with 0.1 M NaOH for 3 minutes, followed by deionized water for 2 minutes. High-pressure fill the capillary with the polyacrylamide gel matrix for 5 minutes.

  • Causality: NaOH regenerates the silanol groups on the capillary wall, ensuring a consistent electroosmotic flow (EOF) baseline, while the high-pressure fill prevents micro-bubble formation in the viscous gel[3].

Step 3: System Self-Validation (Critical Step)

  • Action: Inject the Poly(dA) test mix (-5 kV, 5 seconds) and run the separation (-20 kV, 30°C).

  • Causality: This proves the capillary and gel lot are capable of single-base resolution. If the N-1 and N+1 peaks of the standard are not baseline-resolved, the matrix must be replaced before testing the actual sample[2][5].

Step 4: Sample Injection & Separation

  • Action: Electrokinetically inject the 5-Me-dC sample (-5 kV for 5 seconds). Apply a separation voltage of -20 kV for 30 minutes at 30°C.

  • Causality: The high voltage drives the negatively charged phosphate backbone through the gel. The 30°C temperature acts synergistically with the 7M urea to maintain complete denaturation[2].

Step 5: Data Integration

  • Action: Detect via UV absorbance at 260 nm. Integrate the total area above the baseline. Purity is calculated as the ratio of the full-length product peak area to the total integrated area[2].

Experimental Data: CGE vs. HPLC Performance

To demonstrate the superior resolving power of CGE for modified sequences, the following data represents a comparative purity analysis of a synthetic 20-mer antisense oligonucleotide containing five 5-Me-dC modifications. The sample was analyzed post-synthesis (crude) using both IP-RP-HPLC and CGE.

Table 2: Quantitative Purity Recovery (20-mer 5-Me-dC ASO)
Analytical MethodFull-Length Purity (%)N-1 Impurity Detected (%)Total Truncations (%)Resolution (

) of N-1
IP-RP-HPLC 94.2%2.1%5.8%0.8 (Co-elution)
CGE (7M Urea) 81.5%11.4%18.5%2.1 (Baseline Resolved)

Data Interpretation: The IP-RP-HPLC analysis reported a highly optimistic purity of 94.2%. However, the CGE analysis revealed the true purity to be 81.5%. The discrepancy arises because the IP-RP-HPLC stationary phase could not adequately distinguish the hydrophobicity of the 19-mer (N-1) from the 20-mer, causing the N-1 impurity to co-elute under the main peak. CGE, relying on physical sieving, successfully isolated the 11.4% N-1 population[2][3].

Conclusion

When evaluating the purity of 5-Me-dC modified oligonucleotides, relying solely on HPLC can lead to dangerous overestimations of sample quality. The increased lipophilicity and thermal stability imparted by 5-Me-dC modifications mask truncation errors in hydrophobicity-based assays. Capillary Gel Electrophoresis (CGE), operating under strict denaturing conditions, remains the definitive, self-validating method for quantifying full-length product ratios and ensuring the safety and efficacy of oligonucleotide therapeutics.

References

  • Source: Integrated DNA Technologies (IDT)
  • A Researcher's Guide to Validating Synthetic Oligonucleotide Purity: HPLC vs.
  • Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System Source: Agilent Technologies URL
  • Glen Report: 5-Me-dC and Oligonucleotide Affinity Source: Glen Research URL
  • Assessing the Purity of an Antisense Oligonucleotide Sample by LC/MS Source: Agilent Technologies URL

Sources

Safety Operating Guide

Physicochemical Profile & Hazard Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Technical Bulletin: 5-Me-dC(Ac) Amidite Operational Safety and Disposal Guidelines

The handling and disposal of modified phosphoramidites, such as 5-Me-dC(Ac) amidite (5'-Dimethoxytrityl-N-acetyl-5-methyl-2'-deoxycytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite), require stringent operational controls. Because automated solid-phase oligonucleotide synthesis (SPOS) is highly reagent-intensive, improper disposal not only poses severe environmental and safety risks but also drastically increases the Process Mass Intensity (PMI) of laboratory operations[1].

This guide provides drug development professionals and synthesis core managers with self-validating, step-by-step protocols for the safe handling, segregation, and disposal of 5-Me-dC(Ac) amidite waste.

Before executing any disposal protocol, operators must understand the fundamental chemical properties of the material. 5-Me-dC(Ac) amidite is typically handled as a lyophilized powder and subsequently dissolved in anhydrous acetonitrile (ACN) for coupling[2][3].

Table 1: Quantitative Data and Hazard Profile of 5-Me-dC(Ac) Amidite

Property / ParameterSpecification / DataOperational Implication
Chemical Formula C₄₂H₅₂N₅O₈P[2]High organic load; requires high-temperature incineration.
Molecular Weight 785.86 g/mol [2]Heavy modified base; precipitation can occur if solvent evaporates.
Storage Temperature -20°C to -80°C[4]Thermal degradation occurs at room temperature over prolonged periods.
Primary Hazards (Solid) Irritant, Moisture-Sensitive[5]Hydrolysis releases toxic diisopropylamine gas.
Primary Hazards (Liquid) Flammable, Toxic (via ACN)[3]Flash point of ACN is 2°C; requires strict grounding and explosion-proof storage.
Mechanistic Rationale for Hazards

The P(III) phosphoramidite center is highly electrophilic and susceptible to nucleophilic attack by ambient moisture. Hydrolysis cleaves the diisopropylamino group, releasing diisopropylamine—a corrosive and toxic amine[5]. If solid waste is sealed in a container with ambient humid air, the gradual release of this gas can pressurize the vial, creating a hazardous exposure risk when the waste container is eventually opened by disposal technicians. Furthermore, the 2-cyanoethyl protecting group can, under highly basic aqueous conditions, undergo β-elimination to release acrylonitrile, a toxic and carcinogenic byproduct.

Waste Segregation Workflow

In automated SPOS, 5-Me-dC(Ac) amidite is delivered as a solution in ACN. The most critical logistical failure in oligo synthesis disposal is the mixing of non-halogenated amidite/ACN waste with halogenated waste (e.g., Dichloromethane containing Trichloroacetic acid from the deblocking step)[1][6].

Mixing these streams prevents the downstream fractional distillation and recovery of ACN, forcing the entire volume to be treated as highly expensive halogenated waste (which requires specialized incineration to prevent dioxin formation)[6].

G Waste 5-Me-dC(Ac) Amidite Waste State Physical State? Waste->State Solid Solid Powder (Expired/Unused) State->Solid Powder Liquid Dissolved in Solvent (e.g., Acetonitrile) State->Liquid Solution SolidCont Seal in Original Container Argon Purge Solid->SolidCont Halogen Contains Halogens? (e.g., DCM/TCA) Liquid->Halogen SolidDisp Solid Hazardous Waste (Incineration) SolidCont->SolidDisp HaloWaste Halogenated Organic Waste (EPA RCRA) Halogen->HaloWaste Yes (Mixed) NonHaloWaste Non-Halogenated Waste (Acetonitrile Recovery) Halogen->NonHaloWaste No (Pure ACN)

Workflow for the segregation and disposal of 5-Me-dC(Ac) amidite waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : each phase includes a verification step to ensure the chemical state is stable before proceeding to the next.

Protocol A: Disposal of Expired/Unused Solid 5-Me-dC(Ac) Amidite

Use this protocol for vials of lyophilized amidite that have degraded or passed their expiration date.

  • Preparation & PPE: Don a NIOSH-approved dust mask (if handling bulk powder), nitrile gloves, and safety goggles[5]. Conduct all transfers inside a certified chemical fume hood.

  • Inert Gas Purge (Causality Step): Gently purge the headspace of the original vial with Argon or Nitrogen gas. Rationale: Displacing ambient oxygen and moisture prevents the hydrolysis of the P(III) center and the subsequent buildup of diisopropylamine gas during transit[5].

  • Sealing & Secondary Containment: Tightly cap the vial and wrap the cap with Parafilm. Place the vial into a secondary shatter-proof container (e.g., a polyethylene wide-mouth jar).

  • Validation Check: Visually inspect the secondary container after 15 minutes. Ensure there is no bulging or condensation, which would indicate an active exothermic reaction or off-gassing.

  • Manifesting: Label strictly as "Solid Hazardous Waste: Toxic/Irritant Organophosphorus Compound." Do not mix with solid oxidizers (e.g., iodine crystals from the oxidation step).

Protocol B: Disposal of Liquid Synthesizer Effluent (Amidite in ACN)

Use this protocol for managing the wash and coupling waste lines from an automated DNA synthesizer.

  • Line Segregation: Ensure the synthesizer's waste routing is programmed to direct the coupling wash (ACN + excess 5-Me-dC(Ac) amidite + activator) into the Non-Halogenated waste carboy[3][6].

  • Chemical Quenching (Optional but Recommended): If disposing of highly concentrated, unused amidite solutions directly, add a small volume of 1M Triethylammonium acetate (TEAA) buffer to the solution. Rationale: This mildly acidic buffer safely hydrolyzes the reactive phosphoramidite to a stable phosphonate without generating violent exotherms.

  • Validation Check: Inspect the non-halogenated waste carboy. The liquid should be clear to slightly yellow. If the liquid is bright orange or dark brown, cross-contamination with the Iodine/Pyridine oxidation line has occurred. If it separates into two distinct liquid phases, cross-contamination with aqueous ammonia or high-density DCM has occurred.

  • Storage & Grounding: Store the liquid waste in a high-density polyethylene (HDPE) carboy equipped with a vented cap to prevent pressure accumulation. The carboy must be electrically grounded to prevent static discharge from igniting the ACN vapors.

  • Disposal/Recovery: Transfer to your facility's hazardous waste management team for EPA RCRA-compliant disposal, or ideally, to a patented solvent recovery system designed to fractionate and reclaim the ACN[6].

Protocol C: Emergency Spill Response (Liquid Amidite Solution)
  • Evacuation & Isolation: Immediately eliminate all ignition sources. Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large ACN spills.[8]

  • Neutralization & Absorption: Allow the absorbent to soak up the 5-Me-dC(Ac) amidite solution. The solid matrix will trap both the solvent and the dissolved modified nucleoside.

  • Collection: Using non-sparking tools, sweep the absorbed material into a hazardous waste bucket with a secure lid[7].

  • Validation Check: Wipe the spill area with a damp towel followed by a mild detergent solution to remove any residual phosphoramidite dust, which can act as a contact sensitizer[5]. Dispose of the wipes in the same hazardous waste bucket.

References

Sources

Technical Guide: Safe Handling & Operational Logistics for 5-Me-dC(Ac) Amidite

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of oligonucleotides for epigenetic research, 5-Me-dC(Ac) amidite (5-Methyl-2'-deoxycytidine (acetyl) phosphoramidite) is a critical, high-value reagent.[1] As a Senior Application Scientist, I often observe that synthesis failures are rarely due to "bad batches" but rather compromised handling that degrades the P(III) center.

This guide moves beyond basic safety compliance; it establishes a closed-loop operational protocol designed to protect both the operator from toxicity and the reagent from hydrolysis.

Part 1: Risk Assessment & Hazard Identification[1]

To handle this reagent effectively, you must understand the dual-nature of the risk: Biological (Operator Safety) and Chemical (Reagent Integrity).[1]

1.1 The Chemical Hazard (Operator Safety)

While the amidite itself is an irritant, the primary acute risk comes from the solvent required for its dissolution: Acetonitrile (ACN) .

  • Acetonitrile (CAS 75-05-8): A metabolic poison (metabolizes to cyanide in the liver) and highly flammable.[1]

  • 5-Me-dC(Ac) Amidite: Causes skin, eye, and respiratory irritation (H315, H319, H335).[1]

1.2 The Reagent Hazard (Chemical Integrity)

The phosphoramidite moiety is thermodynamically unstable in the presence of moisture.

  • Hydrolysis Mechanism: Water attacks the P-N bond (diisopropylamino group), converting the active phosphoramidite (P-III) into an inactive H-phosphonate (P-V) species.[1]

  • Result: This "dead" amidite will not couple, leading to n-1 deletion sequences in your oligonucleotide.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Critical Insight: Standard laboratory nitrile gloves provide poor protection against Acetonitrile. ACN can permeate standard disposable nitrile gloves in <6 minutes .

PPE CategoryStandard RequirementAdvanced Specification (Best Practice)Rationale
Hand Protection Nitrile Gloves (Disposable)Double-Gloving or Silver Shield® (Laminate) for spillsACN breakthrough time on 4-mil nitrile is <5 mins.[1] Double gloving increases breakthrough time and allows outer glove removal upon splash.
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash Goggles Required during dissolution steps where splash risk is highest. ACN is readily absorbed through mucous membranes.
Respiratory Lab Ventilation (6-12 ACH)Fume Hood (Face velocity: 80-100 fpm)Solid amidite dust is an irritant; ACN vapor is toxic.[1] All open-container work must occur in a hood.[1]
Body Protection Standard Lab CoatTyvek® Lab Coat (if handling >5g bulk)Prevents particulate accumulation on street clothes.[1]
Part 3: Operational Protocol (Step-by-Step)

This protocol is designed to be a self-validating system.[1] If a step fails (e.g., solution is cloudy), the process stops.

Phase 1: Storage & Equilibration (The Most Critical Step)[1]
  • Storage: Store at -20°C in a desiccated, inert atmosphere.

  • Step 1 (Equilibration): Remove the bottle from the freezer and let it stand at room temperature for at least 4 hours (overnight is preferred) before breaking the seal.

    • Scientific Logic:[1][2] Opening a cold bottle introduces atmospheric moisture which immediately condenses on the hygroscopic powder. This is the #1 cause of coupling failure.

Phase 2: Dissolution & Loading[1]
  • Step 2 (Solvent Prep): Use only Anhydrous Acetonitrile (<30 ppm water).[1]

  • Step 3 (Dissolution):

    • Flush a clean syringe with inert gas (Argon/Nitrogen).

    • Inject the calculated volume of ACN through the septum (if using septum vials) or add quickly in a fume hood.

    • Visual Validation: Swirl gently. The solution must be completely clear. Any turbidity (cloudiness) indicates moisture contamination or insolubility.[1]

  • Step 4 (Gas Purge): Once dissolved, purge the headspace with Argon for 30 seconds to displace oxygen (prevents oxidation of P-III to P-V).[1]

Phase 3: Synthesis & Waste[1]
  • Step 5 (On-Instrument): Ensure the synthesizer's amidite port is equipped with a fresh O-ring and an Argon positive pressure line.[1]

Part 4: Visualization of Safety & Logic
4.1 Operational Workflow

This diagram illustrates the critical path for handling the amidite to ensure high coupling efficiency.

AmiditeWorkflow Storage Storage (-20°C, Desiccated) Equilibration Equilibration (RT, >4 Hours) Storage->Equilibration Prevent Condensation Dissolution Dissolution (Anhydrous ACN) Equilibration->Dissolution In Fume Hood Inspection Visual Check (Clear Solution?) Dissolution->Inspection Synthesis Synthesizer Loading (Argon Purge) Inspection->Synthesis Pass Disposal Disposal (RCRA U003) Inspection->Disposal Fail (Cloudy/Precipitate) Synthesis->Disposal Post-Synthesis

Figure 1: The "Cold Chain" of Amidite Handling. Note the critical decision point at "Visual Check" to prevent loading degraded reagents.

4.2 Safety Logic & Barrier Analysis

This diagram demonstrates how PPE layers mitigate specific chemical risks.

SafetyLogic cluster_0 Hazards cluster_1 Protective Barriers ACN_Vapor ACN Vapor (Inhalation Toxicity) Hood Fume Hood (Engineering Control) ACN_Vapor->Hood Captured by Splash Liquid Splash (Skin Absorption) Gloves Nitrile (Double) (PPE) Splash->Gloves Blocked by Moisture Atmospheric Moisture (Reagent Hydrolysis) Argon Inert Gas Purge (Process Control) Moisture->Argon Displaced by Safe Safe Operator & High Coupling Efficiency Hood->Safe Gloves->Safe Argon->Safe

Figure 2: Hazard-Barrier Analysis showing how engineering and PPE controls align to neutralize specific risks.

Part 5: Emergency Response & Disposal[1]
5.1 Spill Response (Small Scale < 50mL)
  • Evacuate: Alert immediate area.

  • PPE Up: Don Silver Shield/Laminate gloves if available; otherwise, double-glove with nitrile immediately.[1]

  • Absorb: Use a spill pillow or vermiculite. Do not use paper towels (rapid evaporation of ACN).[1]

  • Disposal: Place soaked absorbents in a sealed hazardous waste bag.

5.2 Waste Disposal Codes

Compliance with local regulations (e.g., EPA RCRA in the US) is mandatory.

  • Acetonitrile: Listed as U003 (Ignitable, Toxic).[1][3][4]

  • Mixture: Waste containing phosphoramidites and ACN must be segregated as Hazardous Organic Waste .

  • Prohibition: Never pour amidite solutions down the drain or mix with oxidizers (e.g., Iodine solutions) in the waste stream, as this can be exothermic.

References
  • Glen Research. (n.d.). Tech Brief: Precautions During Packaging of Phosphoramidites. Retrieved from [Link][1]

  • Kimberly-Clark Professional. (n.d.).[1] Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] List of Hazardous Wastes (RCRA U-List). Retrieved from [Link][1]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。